molecular formula C3H5Br B033337 Allyl bromide CAS No. 106-95-6

Allyl bromide

カタログ番号: B033337
CAS番号: 106-95-6
分子量: 120.98 g/mol
InChIキー: BHELZAPQIKSEDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allyl bromide (3-bromopropene) is a highly versatile and reactive alkyl halide of significant importance in synthetic organic chemistry and materials science research. Its primary value lies in its role as an efficient allylic electrophile, enabling the introduction of the allyl group into a wide range of nucleophiles via SN2 substitution reactions. This makes it an indispensable building block for the synthesis of allylic derivatives, including allylic ethers, amines, and sulfides. Furthermore, this compound is a key precursor in transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, and serves as a fundamental monomer in the synthesis of polymers and resins. Its mechanism of action involves the polarization of the carbon-bromine bond, rendering the terminal carbon atoms electrophilic and susceptible to attack by nucleophiles, facilitating carbon-carbon and carbon-heteroatom bond formation. Researchers utilize this compound in the development of pharmaceuticals, agrochemicals, fragrances, and novel polymeric materials. Due to its high reactivity and volatility, it is crucial to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-bromoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELZAPQIKSEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024442
Record name Allyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline]
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3568
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C)
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3568
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4.17 (Air = 1)
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

136.0 [mmHg]
Record name Allyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3568
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless to light yellow liquid

CAS No.

106-95-6
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLYL BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 3-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXQ8X2F74Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-182 °F (USCG, 1999), -119 °C
Record name ALLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/49
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Allyl Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl bromide (3-bromopropene) is a highly versatile organic halide that serves as a crucial building block in a myriad of synthetic applications, including the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2] Its reactivity, stemming from the presence of both a double bond and a labile bromine atom, makes it a potent alkylating agent.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its key reaction pathways.

Physical Properties

This compound is a clear, colorless to light yellow liquid characterized by a pungent, acrid odor.[5][6] It is highly flammable and should be handled with appropriate safety precautions in a well-ventilated area.[7] The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₅Br[2]
Molecular Weight 120.98 g/mol [5]
Appearance Clear, colorless to light yellow liquid[5][6]
Odor Pungent, acrid[5]
Density 1.398 g/cm³ at 20 °C[8]
Melting Point -119 °C (-182 °F; 154 K)[1][2]
Boiling Point 71 °C (160 °F; 344 K)[1][2]
Flash Point -1 °C (30 °F)[5]
Autoignition Temperature 280 °C (536 °F)[5]
Solubility in water Slightly soluble (3.835 g/L at 25 °C)[5]
Solubility in organic solvents Miscible with alcohol, ether, chloroform, carbon tetrachloride, and acetone[2][9]
Vapor Pressure 147 mbar at 20 °C[5]
Vapor Density 4.2 (air = 1)[5]
Refractive Index (n_D^20) 1.4697[2]
log P (Octanol/Water Partition Coefficient) 1.79[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the electrophilic nature of the carbon atom bonded to the bromine, and the reactivity of the carbon-carbon double bond.

Stability and Storage: this compound is stable under normal conditions but can decompose upon exposure to heat and light, forming hydrogen bromide.[1][7] It is also sensitive to moisture and air. For long-term storage, it should be kept in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources and strong oxidizing agents.[8][10] Commercial preparations are often stabilized with propylene (B89431) oxide.

Reactivity: this compound is a reactive alkylating agent due to the stability of the resulting allyl cation, which is resonance-stabilized.[11] This makes the carbon-bromine bond susceptible to cleavage. It reacts readily with a wide range of nucleophiles in Sₙ2 reactions to introduce the allyl group.[3][12] The double bond can also undergo addition reactions, although substitution at the allylic position is often favored.

Key Reaction Pathways

Nucleophilic Substitution (Sₙ2): this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This is a cornerstone of its synthetic utility.

sn2_reaction reactant CH₂=CH-CH₂-Br product CH₂=CH-CH₂-Nu reactant->product Sₙ2 nucleophile Nu⁻ nucleophile->reactant leaving_group Br⁻ product->leaving_group +

General Sₙ2 reaction of this compound with a nucleophile.

Grignard Reagent Formation: It reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, allylmagnesium bromide, a valuable tool for forming carbon-carbon bonds.[3]

grignard_formation cluster_conditions reactant CH₂=CH-CH₂-Br product CH₂=CH-CH₂-MgBr reactant->product Grignard Reaction reagent Mg reagent->reactant + solvent Dry Ether

Formation of allylmagnesium bromide.

Allylic Bromination: While this compound is a product of allylic bromination of propene, understanding this reaction type is crucial for predicting side reactions and for the synthesis of more complex allylic bromides.[13][14] This reaction proceeds via a free-radical mechanism, often using N-bromosuccinimide (NBS) to maintain a low concentration of bromine.[14]

Experimental Protocols

Synthesis of this compound from Allyl Alcohol

This protocol is based on the reaction of allyl alcohol with hydrobromic acid, catalyzed by sulfuric acid.[15]

Materials:

  • Allyl alcohol (1.0 mol, 58.08 g)

  • Hydrobromic acid (48% aqueous solution, 250 g)

  • Concentrated sulfuric acid (98%, 150 g total)

  • 5% Sodium carbonate solution

  • Anhydrous calcium chloride

  • Reaction flask with a stirrer, dropping funnel, and distillation setup

Procedure:

  • To a reaction flask equipped with a stirrer, dropping funnel, and distillation apparatus, add 250 g of 48% hydrobromic acid.

  • Slowly add 75 g of concentrated sulfuric acid to the hydrobromic acid while stirring.

  • Add 58 g (1.0 mol) of allyl alcohol to the mixture.

  • While stirring vigorously, slowly add the remaining 75 g of concentrated sulfuric acid from the dropping funnel.

  • Heat the reaction mixture to initiate the reaction and distill the this compound as it is formed. The reaction is typically complete within 30 minutes.[15]

  • Collect the distillate, which will be a mixture of this compound and water.

  • Wash the distillate with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.[15]

  • Separate the organic layer and dry it over anhydrous calcium chloride.[15]

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 69-72 °C.[15]

synthesis_workflow start Start: Reagents in Flask (Allyl Alcohol, HBr, H₂SO₄) reaction Reaction and Distillation (Heat and Stir) start->reaction collection Collect Distillate (this compound + Water) reaction->collection washing Washing Steps (5% Na₂CO₃, then H₂O) collection->washing separation Separate Organic Layer washing->separation drying Drying (Anhydrous CaCl₂) separation->drying purification Fractional Distillation (Collect 69-72 °C fraction) drying->purification end_product Pure this compound purification->end_product

Workflow for the synthesis of this compound.
Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove impurities and any remaining starting materials.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound and a few boiling chips.

  • Assemble the fractional distillation apparatus.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the head of the fractionating column.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 71 °C at atmospheric pressure).[1][2]

  • Stop the distillation before the flask goes to dryness.

  • Store the purified this compound in a tightly sealed container, protected from light.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Typical GC-MS Conditions for Alkyl Halides:

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., VF-624ms), is suitable.[16]

  • Injector: Split/splitless injector, typically operated in split mode.

  • Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 40 °C) and increasing to a higher temperature (e.g., 250 °C) to separate components with different boiling points.

  • Carrier Gas: Helium or hydrogen.

  • MS Detector: Electron ionization (EI) source, with scanning in a mass range appropriate for the expected components (e.g., m/z 35-300).

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound.

Example HPLC Method:

  • Column: A reverse-phase column such as Newcrom R1.[17]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., triethanolamine).[17]

  • Detection: UV detection at an appropriate wavelength.[17]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][10] It is also corrosive and can cause severe skin and eye burns.[10]

  • Flammability: It is a highly flammable liquid and vapor.[1][10] Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10] All handling should be done in a well-ventilated chemical fume hood.[7]

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local regulations.

Conclusion

This compound's unique combination of physical and chemical properties makes it an indispensable reagent in organic synthesis. A thorough understanding of its characteristics, handling requirements, and reaction profiles is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Allyl Bromide from Allyl Alcohol and Hydrobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl bromide from allyl alcohol and hydrobromic acid (HBr). This compound is a valuable reagent in organic synthesis, serving as a precursor for various pharmaceuticals, dyes, and fragrances.[1] The primary method of its production involves the reaction of allyl alcohol with HBr, typically in the presence of a strong acid catalyst like sulfuric acid.[2][3]

Reaction Mechanism

The conversion of allyl alcohol to this compound is a nucleophilic substitution reaction. The reaction is acid-catalyzed, with the first step involving the protonation of the alcohol's hydroxyl group by the acid.[4][5][6] This converts the poor leaving group (-OH) into a good leaving group (H₂O).[5][7][8]

Due to the stability of the resulting allylic carbocation, which is resonance-stabilized, the reaction is believed to proceed primarily through an SN1 mechanism.[7][8][9] Following the departure of the water molecule, the bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation to form the final product, this compound.[9]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack A Allyl Alcohol (CH₂=CHCH₂OH) HBr + HBr B Protonated Alcohol (CH₂=CHCH₂OH₂⁺) + Br⁻ HBr->B Fast C Protonated Alcohol (CH₂=CHCH₂OH₂⁺) D Allyl Cation (Resonance Stabilized) [CH₂=CH-CH₂⁺ ↔ ⁺CH₂-CH=CH₂] + H₂O C->D Slow (Loss of H₂O) E Allyl Cation + Br⁻ F This compound (CH₂=CHCH₂Br) E->F Fast

Caption: SN1 reaction mechanism for this compound synthesis.

Experimental Protocols

The following protocols are based on established procedures reported in the literature, notably in Organic Syntheses.[10]

Protocol 1: Standard Laboratory Synthesis

This method involves the addition of sulfuric acid to a mixture of allyl alcohol and aqueous hydrobromic acid, followed by distillation of the product.[10]

Materials and Reagents:

  • Allyl alcohol

  • 48% aqueous Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Apparatus:

  • Round-bottomed flask (e.g., 3-L)

  • Mechanical stirrer

  • Separatory funnel

  • Efficient condenser set for downward distillation

  • Receiving flask

  • Heating mantle or oil bath

Procedure:

  • Preparation of Acid Mixture : In a 3-L round-bottomed flask, prepare a hydrobromic acid solution. This can be done by combining 1 kg (5.9 moles) of 48% aqueous HBr with 300 g of concentrated H₂SO₄, or by the sulfur dioxide reduction of bromine.[10]

  • Addition of Alcohol : To this acid mixture, add 233 g (4 moles) of pure allyl alcohol.[10]

  • Reaction and Distillation : Begin stirring the mixture. Gradually add another 300 g of concentrated sulfuric acid through the separatory funnel. The reaction is exothermic, and the this compound will begin to distill.[11] The addition and distillation process typically takes about 30 to 60 minutes.[1][10] Collect the distillate, which is the crude this compound.

  • Work-up and Purification :

    • Transfer the crude distillate to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize any remaining acid.[1][10]

    • Wash the organic layer with water.[1]

    • Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.[1][10]

    • Filter the dried liquid.

  • Final Distillation : Purify the product by fractional distillation, collecting the fraction that boils between 69-72°C.[1][10]

G A 1. Reagent Mixture B 2. H₂SO₄ Addition & Reaction A->B Stirring C 3. Distill Crude Product B->C Heat D 4. Wash with Na₂CO₃ Solution C->D E 5. Wash with Water D->E F 6. Dry with CaCl₂ E->F G 7. Final Fractional Distillation F->G H Pure this compound (69-72°C) G->H

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Parameter Value Reference(s)
Reactants Allyl Alcohol, 48% HBr, conc. H₂SO₄ [1],[10],[9]
Molar Ratio (approx.) 1 (Allyl Alcohol) : 1.5 (HBr) [10],[2]
Reaction Time 30 - 60 minutes [1],[10]
Product Boiling Point 69 - 72 °C [1],[10]
Reported Yield 92 - 96% [10],[2]

| Primary Side Product | Propylene bromide |[10] |

Table 2: Physical Properties of Key Chemicals

Compound Formula Molar Mass ( g/mol ) Density (g/mL) Boiling Point (°C)
Allyl Alcohol C₃H₆O 58.08 0.854 97
Hydrobromic Acid (48%) HBr 80.91 ~1.49 ~124
Sulfuric Acid (98%) H₂SO₄ 98.08 1.84 337

| This compound | C₃H₅Br | 120.98 | 1.398 | 71 |

Safety Considerations

  • Corrosive Reagents : Concentrated sulfuric acid and hydrobromic acid are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to water or the reaction mixture slowly to control the exothermic reaction.[11]

  • Lachrymators : Allyl alcohol and the product, this compound, are potent lachrymators (tear-inducing agents) and irritants.[9] All operations should be conducted in a fume hood.

  • Flammability : Allyl alcohol and this compound are flammable liquids. Keep them away from ignition sources.

This synthesis, while yielding a high percentage of the desired product, requires careful handling of hazardous materials and precise control of reaction conditions.[2][10] The purification steps are crucial for obtaining a product suitable for subsequent applications in research and development.

References

Allyl Bromide: A Comprehensive Technical Guide for Alkylation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl bromide (3-bromopropene) is a highly versatile and reactive alkylating agent extensively utilized in organic synthesis. Its unique chemical structure, possessing both a reactive bromine atom and a double bond, allows for the introduction of the allyl group into a wide array of molecules. This guide provides an in-depth technical overview of this compound's properties, reactivity, and applications as an alkylating agent. It includes detailed experimental protocols for key transformations, quantitative data summarized in structured tables, and visualizations of reaction mechanisms and workflows to aid researchers in its effective and safe utilization.

Introduction

This compound is a colorless to light yellow liquid with a pungent odor, valued in organic chemistry for its ability to act as an electrophilic allylating agent.[1][2] It is more reactive than allyl chloride, making it a preferred reagent in many synthetic applications, though its higher cost is a consideration.[2] The presence of the double bond in the allyl group provides a handle for further functionalization, making it a valuable building block in the synthesis of complex molecules, including polymers, pharmaceuticals, and fragrances.[1][3]

This guide will delve into the core applications of this compound as an alkylating agent, focusing on the formation of carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon (C-C) bonds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in chemical reactions.

PropertyValueReference(s)
Chemical Formula C₃H₅Br[2]
Molar Mass 120.977 g/mol [2]
Appearance Clear to light yellow liquid[1][2]
Density 1.398 g/cm³[2]
Melting Point -119 °C[2]
Boiling Point 71 °C[2]
Solubility in Water Very slightly soluble[1]
Refractive Index (n D) 1.4697 (20 °C)[1]

Reactivity and Reaction Mechanisms

This compound's utility as an alkylating agent stems from its susceptibility to nucleophilic attack, primarily through S_N2 and S_N2' mechanisms. The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity of the reaction.

S_N2 and S_N2' Reactions

Nucleophiles can attack the carbon atom bearing the bromine atom (α-carbon) in a direct S_N2 displacement, or they can attack the γ-carbon of the double bond in an S_N2' (allylic rearrangement) fashion.

SN2_SN2_prime cluster_0 SN2 Pathway cluster_1 SN2' Pathway Nu Nu⁻ C3 CH₂–Br Nu->C3 α-attack C1 CH₂= C2 CH– Product_SN2 CH₂=CH–CH₂–Nu C3->Product_SN2 Br_SN2 Br⁻ C3->Br_SN2 Nu_prime Nu⁻ C1_prime CH₂= Nu_prime->C1_prime γ-attack Product_SN2_prime Nu–CH₂–CH=CH₂ C1_prime->Product_SN2_prime C2_prime CH– C3_prime CH₂–Br Br_SN2_prime Br⁻ C3_prime->Br_SN2_prime grignard_synthesis start Start setup Set up dry three-necked flask with Mg turnings and ether start->setup add_allyl_bromide Add this compound solution dropwise setup->add_allyl_bromide stir Stir for 30 minutes add_allyl_bromide->stir product Allylmagnesium bromide solution ready for use stir->product tsuji_trost_mechanism Pd0 Pd(0)L₂ Pi_Allyl_Pd [π-Allyl-Pd(II)L₂]⁺Br⁻ Pd0->Pi_Allyl_Pd Oxidative Addition AllylBr CH₂=CHCH₂Br AllylBr->Pi_Allyl_Pd Product CH₂=CHCH₂Nu Pi_Allyl_Pd->Product Nucleophilic Attack Nu Nu⁻ Nu->Pi_Allyl_Pd Pd0_regen Pd(0)L₂ Product->Pd0_regen Reductive Elimination

References

The Dichotomous Reactivity of Allyl Bromide: A Technical Guide to Nucleophilic Substitution Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China – December 20, 2025] – This in-depth technical guide provides a comprehensive overview of the mechanistic pathways governing nucleophilic substitution reactions on allyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the factors dictating the competition between SN1, SN2, and their allylic rearrangement counterparts (SN1' and SN2'), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Executive Summary

This compound serves as a cornerstone electrophile in organic synthesis due to its heightened reactivity and the versatility of its substitution reactions. The presence of a carbon-carbon double bond adjacent to the reaction center introduces a layer of complexity, enabling multiple reaction pathways. This guide dissects the nuances of the SN1 and SN2 mechanisms as they pertain to this compound, with a special focus on the resonance-stabilized allylic cation and the potential for allylic rearrangements. Understanding these competing mechanisms is paramount for controlling reaction outcomes and designing efficient synthetic routes.

The Dual Mechanistic Manifold: SN1 vs. SN2

Nucleophilic substitution on this compound can proceed through two distinct, competing mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1]

The SN1 and SN1' Pathway

Under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent, this compound undergoes an SN1 reaction. The rate-determining step is the dissociation of the bromide leaving group to form a resonance-stabilized allylic carbocation.[2][3] This intermediate can be attacked by the nucleophile at either the α-carbon (C1) or the γ-carbon (C3), leading to a mixture of the direct substitution product (SN1) and the rearranged product (SN1').[4][5]

The hydrolysis of an allylic bromide, for instance, can lead to a mixture of primary and secondary allylic alcohols due to the delocalization of the positive charge across the allylic system.[5]

The SN2 and SN2' Pathway

With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored.[6] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[2] Notably, allylic halides react significantly faster in SN2 reactions than their saturated counterparts; for example, allyl chloride reacts over 800 times faster than propyl chloride.[7] This enhanced reactivity is attributed to steric factors and electronic effects that lower the energy of the transition state.[7]

Similar to the SN1 pathway, the nucleophile can attack at either the α-carbon (SN2) or the γ-carbon (SN2'), with the latter resulting in an allylic rearrangement.[4][8] The SN2' pathway is more likely to occur when the α-position is sterically hindered.[4]

Quantitative Analysis of Reaction Kinetics

The rate of nucleophilic substitution on this compound is profoundly influenced by the solvent and the nucleophile. The following table summarizes kinetic data for the reaction of this compound with benzoyl thiosemicarbazide (B42300) in various solvents, illustrating the impact of the reaction medium on the second-order rate constant (k) and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

Solventk x 10³ (dm³ mol⁻¹ s⁻¹) at 303 KΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)
Methanol (B129727)4.29853.60110.83
Ethanol2.06862.4086.82
n-Propanol1.63858.00106.81
i-Propanol1.05363.8090.08
i-Butanol1.02560.10102.50
Benzyl alcohol2.10651.00127.82
Acetone8.85048.00128.86
Ethyl methyl ketone8.16352.00114.70
Cyclohexanone10.15049.00123.68
Acetonitrile10.65047.00130.12
Benzonitrile7.93445.00141.83
Dimethyl sulphoxide57.50046.00122.92
Dimethyl formamide (B127407)7.10054.00107.57

Data extracted from a kinetic study on the reaction of this compound with benzoyl thiosemicarbazide.[9]

The negative entropy of activation in all solvents suggests a more ordered transition state compared to the reactants.[9] The solvolysis rate of this compound is significantly slower, with rate constants of 2.788 x 10⁻⁵ s⁻¹ in methanol and 1.342 x 10⁻⁵ s⁻¹ in dimethyl formamide at 303 K, indicating that the nucleophilic substitution is over 100 times faster.[9]

Experimental Protocols

Protocol for Kinetic Measurement via Conductance

This protocol describes the determination of second-order rate constants for the reaction of this compound with a nucleophile by monitoring the change in electrical conductance of the solution.

Materials:

  • This compound (reagent grade)

  • Nucleophile (e.g., benzoyl thiosemicarbazide)

  • Anhydrous solvents (e.g., methanol, acetone, dimethylformamide)

  • Conductivity meter and cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of this compound and the nucleophile of known concentrations (e.g., 0.04 M) in the desired solvent.

  • Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 303 K) in the thermostated water bath.

  • To initiate the reaction, mix equal volumes of the this compound and nucleophile solutions in a reaction vessel to achieve the final desired concentrations (e.g., 0.02 M for each reactant).

  • Immediately place the conductivity cell into the reaction mixture and start recording the conductance at regular time intervals.

  • The progress of the reaction is followed by the change in conductance due to the formation of ionic products.

  • The second-order rate constant (k) can be determined from the slope of a plot of 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the reactants and Cₜ is the concentration at time t, which is proportional to the change in conductance.

This protocol is based on the methodology described in the kinetic study of this compound with benzoyl thiosemicarbazide.[9]

Protocol for Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and quantification of products from the nucleophilic substitution reaction of this compound, allowing for the determination of the ratio of direct (SN1/SN2) to rearranged (SN1'/SN2') products.

Materials:

  • Reaction mixture from the nucleophilic substitution of this compound.

  • Internal standard (e.g., n-octane or another non-reactive compound with a distinct retention time).

  • Quenching solution (e.g., cold deionized water).

  • Extraction solvent (e.g., diethyl ether or dichloromethane).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • GC-MS instrument with a suitable capillary column (e.g., HP-5).

Procedure:

  • At desired time points, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing a cold quenching solution.

  • Add a known amount of the internal standard to the quenched mixture.

  • Extract the organic products with a suitable solvent.

  • Dry the organic layer over a drying agent and carefully transfer the solution to a GC vial.

  • Inject the sample into the GC-MS.

  • The products can be identified by their mass spectra and retention times.

  • The relative amounts of the different products can be determined by integrating the peak areas of the corresponding signals in the chromatogram and normalizing them against the peak area of the internal standard.

This protocol is a generalized procedure based on standard analytical techniques for reaction monitoring.[10][11]

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a decision-making framework for predicting the outcome of nucleophilic substitution on this compound.

SN1_SN1_prime_pathway allyl_bromide This compound (CH₂=CHCH₂Br) carbocation Allylic Carbocation (Resonance Stabilized) allyl_bromide->carbocation -Br⁻ (slow) sn1_product SN1 Product (CH₂=CHCH₂Nu) carbocation->sn1_product +Nu⁻ (at C1) sn1_prime_product SN1' Product (NuCH₂CH=CH₂) carbocation->sn1_prime_product +Nu⁻ (at C3)

SN1 and SN1' Reaction Pathway

SN2_SN2_prime_pathway reactants This compound + Nu⁻ ts_sn2 Transition State (SN2) reactants->ts_sn2 Attack at C1 ts_sn2_prime Transition State (SN2') reactants->ts_sn2_prime Attack at C3 sn2_product SN2 Product ts_sn2->sn2_product Concerted sn2_prime_product SN2' Product ts_sn2_prime->sn2_prime_product Concerted

SN2 and SN2' Reaction Pathway

mechanism_decision_tree start Nucleophilic Substitution on this compound nucleophile_strength Nucleophile Strength? start->nucleophile_strength solvent_type_sn1 Solvent? nucleophile_strength->solvent_type_sn1 Weak solvent_type_sn2 Solvent? nucleophile_strength->solvent_type_sn2 Strong sn1_path SN1/SN1' Pathway solvent_type_sn1->sn1_path Polar Protic sn2_path SN2/SN2' Pathway solvent_type_sn2->sn2_path Polar Aprotic steric_hindrance Steric Hindrance at C1? sn2_path->steric_hindrance sn2_prime_favored SN2' Favored steric_hindrance->sn2_prime_favored High sn2_favored SN2 Favored steric_hindrance->sn2_favored Low

Decision Tree for Predicting Mechanism

Conclusion

The nucleophilic substitution on this compound is a nuanced process governed by a delicate interplay of factors that dictate the reaction mechanism. A thorough understanding of the SN1, SN2, SN1', and SN2' pathways is essential for predicting and controlling the outcome of synthetic transformations involving this versatile substrate. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to navigate the complexities of this compound reactivity and harness its full potential in chemical synthesis.

References

Resonance Stabilization of the Allyl Bromide Carbocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyl bromide carbocation is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its stability, which is crucial for determining reaction pathways and rates, is primarily attributed to the delocalization of the positive charge across the allylic system through resonance. This technical guide provides an in-depth analysis of the resonance stabilization of the this compound carbocation, integrating spectroscopic data, kinetic studies, and computational chemistry to offer a comprehensive understanding for researchers in drug development and related fields.

Introduction

Allylic carbocations are key intermediates in a variety of organic reactions, including nucleophilic substitutions and electrophilic additions. The parent allyl cation is well-understood to be stabilized by resonance, which delocalizes the positive charge over the terminal carbon atoms.[1][2][3] The introduction of a bromine atom at the allylic position introduces competing electronic effects: the electron-withdrawing inductive effect of the halogen and its potential to participate in resonance through its lone pairs. Understanding the interplay of these effects is critical for predicting the reactivity and stability of the this compound carbocation.

Resonance Theory and Molecular Orbital Description

The stability of the this compound carbocation is rationalized by resonance theory, which depicts the true structure as a hybrid of multiple contributing resonance forms. The p-orbitals on the three contiguous sp²-hybridized carbon atoms overlap to form a delocalized π-system.[4]

The primary resonance structures for the this compound carbocation are shown below. The delocalization of the positive charge between the terminal carbons (C1 and C3) is the most significant stabilizing factor. A third resonance structure, involving the bromine atom, suggests a minor contribution from the halogen's lone pairs to the π-system.

Resonance_Allyl_Bromide_Carbocation cluster_0 Resonance Structures of this compound Carbocation C1 H₂C= C2 CH C1->C2 Arrow1 Arrow1 C3 CH₂⁺ C2->C3 Br Br C1_2 H₂C⁺ C2_2 CH C1_2->C2_2 Arrow2 Arrow2 C3_2 =CH₂ C2_2->C3_2 Br_2 Br C1_3 H₂C= C2_3 CH C1_3->C2_3 C3_3 CH₂ C2_3->C3_3 Br_3 Br⁺ C3_3->Br_3

Caption: Resonance contributors of the this compound carbocation.

From a molecular orbital (MO) perspective, the three p-orbitals of the allyl system combine to form three π molecular orbitals: a bonding (ψ₁), a non-bonding (ψ₂), and an anti-bonding (ψ₃) orbital. In the allyl cation, two electrons occupy the lowest energy bonding orbital (ψ₁), which extends over all three carbon atoms, effectively delocalizing the positive charge.[4][5]

MO_Diagram_Allyl_Cation cluster_0 Molecular Orbital Diagram for the Allyl Cation π-System p_orbitals p p p psi1 ψ₁ (Bonding) psi2 ψ₂ (Non-bonding) psi3 ψ₃ (Anti-bonding) psi2->psi1 psi3->psi2 Energy Energy Energy->psi3

Caption: MO energy levels for the π-system of the allyl cation.

Experimental Evidence for Stabilization

The enhanced stability of the this compound carbocation is supported by various experimental observations, primarily from kinetic and spectroscopic studies.

Solvolysis Kinetics

The rate of solvolysis of this compound, an Sₙ1 reaction, provides a direct measure of the stability of the resulting carbocation intermediate.[6][7][8][9] Studies have shown that the rate of solvolysis of this compound increases with increasing solvent polarity.[10] This is consistent with the formation of a charge-delocalized carbocation intermediate that is stabilized by polar solvents.

Solvent System Relative Rate of Solvolysis Reference
Ethanol-Water MixturesIncreases with water content[10]
Methanol-Water MixturesIncreases with water content[10]
Various Protic and Aprotic SolventsFaster in more polar solvents[11]
Spectroscopic Characterization

While obtaining a clean spectrum of the transient this compound carbocation is challenging, spectroscopic data from related stable carbocations provide strong evidence for charge delocalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence for the structure of carbocations comes from NMR spectroscopy, often conducted in superacid media to generate stable, long-lived ions.[1] For the parent allyl cation, ¹³C NMR spectra show that the terminal carbons (C1 and C3) are significantly deshielded and have identical chemical shifts, confirming that they share the positive charge.[12][13] The central carbon (C2) is comparatively shielded. This downfield chemical shift of the carbocationic centers is a hallmark of reduced electron density.[1]

Cation Carbon Atom ¹³C Chemical Shift (ppm) Reference
Allyl CationC1, C3~215-230[12]
C2~150[12]
tert-Butyl CationC⁺330[1]
Isopropyl CationC⁺320[1]

Infrared (IR) Spectroscopy: Information regarding the bonding within the carbocation can be inferred from IR spectroscopy. While specific data for the this compound carbocation is scarce, studies on related vinyl-type carbocations have been conducted.[14]

Computational Chemistry Insights

Quantum mechanical calculations provide valuable quantitative data on the structure and stability of the this compound carbocation.

Charge Distribution and Geometry

Computational studies on haloallyl cations indicate a significant π-donation from the halogen, contributing to the overall stability. For fluoro- and chloroallyl cations, this resonance stabilization is estimated to be around 20 kcal/mol.[15][16] Although bromine is less electronegative and a better π-donor than chlorine and fluorine, the inductive effect is also a factor. The calculated resonance energy for the parent allyl cation is approximately 37 kcal/mol.[2]

Parameter Value Method Reference
Resonance Energy (Allyl Cation)37 kcal/molBlock-Localized Wavefunction (BLW)[2]
π-Donation (Fluoroallyl Cation)~20 kcal/molValence Bond (VBB)[15][16]
π-Donation (Chloroallyl Cation)~20 kcal/molValence Bond (VBB)[15][16]

Logical Workflow for Computational Analysis

Computational_Workflow Start Define this compound Structure Method Select Computational Method (e.g., DFT, ab initio) Start->Method Optimization Geometry Optimization Method->Optimization Frequency Frequency Calculation (Confirm Minimum Energy Structure) Optimization->Frequency Properties Calculate Properties: - Energies - Charge Distribution - Bond Lengths - MOs Frequency->Properties Analysis Analyze Resonance Contribution (e.g., NBO, VBB) Properties->Analysis End Report Findings Analysis->End

Caption: Workflow for computational analysis of carbocation stability.

Experimental Protocols

Protocol for Solvolysis Kinetics of this compound

This protocol outlines a method to determine the rate of solvolysis of this compound in an alcohol-water mixture by monitoring the production of HBr.

Materials:

  • This compound

  • Ethanol (or Methanol)

  • Deionized water

  • Sodium hydroxide (B78521) solution (standardized, e.g., 0.01 M)

  • Bromothymol blue indicator

  • Constant temperature bath

  • Burette, pipettes, flasks

Procedure:

  • Prepare a solvent mixture of known composition (e.g., 50:50 ethanol:water by volume).

  • Place a known volume (e.g., 50 mL) of the solvent mixture in a flask and bring it to the desired temperature in the constant temperature bath.

  • Add a few drops of bromothymol blue indicator.

  • Add a known, small amount of the standardized NaOH solution to make the solution basic (blue).

  • Initiate the reaction by adding a precise amount of this compound (e.g., 0.1 mL) and start a timer.

  • Record the time it takes for the solution to become acidic (yellow) due to the HBr produced.

  • Immediately add another known aliquot of NaOH solution and record the time for the color change.

  • Repeat this process for several intervals to collect data on the rate of acid production.

  • The rate constant can be determined from the integrated rate law for a first-order reaction.

Protocol for NMR Spectroscopic Observation of Allyl Cations in Superacid

This protocol describes the generation and NMR analysis of stable allyl cations.

Materials:

  • Allyl precursor (e.g., allyl alcohol or allyl halide)

  • Superacid system (e.g., SbF₅/SO₂ClF or "Magic Acid" FSO₃H-SbF₅)

  • NMR tubes designed for low-temperature work

  • Low-temperature NMR spectrometer

Procedure:

  • Prepare the superacid solution in a dry, inert atmosphere at low temperature (e.g., -78 °C).

  • In a separate, pre-cooled container, dissolve the allyl precursor in a suitable low-temperature solvent (e.g., SO₂ClF).

  • Slowly add the precursor solution to the vigorously stirred superacid solution at low temperature.

  • Transfer the resulting solution to a pre-cooled NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at the lowest possible temperature to maintain the stability of the carbocation.

  • Analyze the chemical shifts and coupling constants to characterize the carbocation structure.

NMR_Protocol_Workflow Prep_Superacid Prepare Superacid Solution (Low Temperature, Inert Atmosphere) Mixing Slowly Mix Solutions (Low Temperature) Prep_Superacid->Mixing Prep_Precursor Prepare Precursor Solution (Low Temperature Solvent) Prep_Precursor->Mixing Transfer Transfer to Pre-cooled NMR Tube Mixing->Transfer Acquire_Spectra Acquire 1H and 13C NMR Spectra (Low Temperature) Transfer->Acquire_Spectra Analysis Analyze Chemical Shifts and Coupling Acquire_Spectra->Analysis

Caption: Workflow for the generation and NMR analysis of carbocations.

Conclusion

The resonance stabilization of the this compound carbocation is a multifaceted phenomenon governed by the delocalization of the positive charge across the π-system. Kinetic data from solvolysis reactions provide strong evidence for the formation of a stabilized carbocation intermediate. Spectroscopic studies, particularly ¹³C NMR of related allyl cations, confirm the delocalization of charge. Computational studies further quantify the energetic contributions of resonance. While the bromine atom introduces a competing inductive effect, its ability to participate in resonance through its lone pairs contributes to the overall stability of this important reactive intermediate. A thorough understanding of these stabilizing factors is essential for the rational design of synthetic pathways and the development of new therapeutic agents.

References

An In-depth Technical Guide to Allyl Bromide (CAS 106-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene) is a highly versatile and reactive organohalide compound.[1] Identified by its CAS number 106-95-6, it is a key building block in organic synthesis, particularly valued for its ability to introduce the allyl functional group into a wide array of molecules.[2][3] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, reactivity, applications in research and industry, and critical safety information.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a strong, pungent, and irritating odor.[1][4] It is highly flammable and should be handled with appropriate precautions.[5][6] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 106-95-6[1]
Molecular Formula C₃H₅Br[1]
Molecular Weight 120.98 g/mol [2][4]
Appearance Clear, colorless to light yellow liquid[1][4]
Odor Intense, acrid, pungent[1][5]
Density 1.398 g/cm³[1]
Melting Point -119 °C (-182 °F; 154 K)[1]
Boiling Point 71 °C (160 °F; 344 K)[1]
Flash Point -2 °C to -1 °C (28-30 °F)[4][5][6]
Autoignition Temperature 280 °C (536 °F)[5]
Solubility in Water 0.38 g/100 g H₂O; Slightly soluble[1][7]
Solubility in Organic Solvents Miscible with alcohol, ether, chloroform, carbon tetrachloride[7][8]
Vapor Pressure 18.6 kPa (136 mmHg)[1][4]
Refractive Index (n_D) 1.4697 (at 20 °C)[1]
log P (Octanol/Water Partition Coefficient) 1.79[1][9]

Synthesis of this compound

The primary commercial synthesis of this compound involves the reaction of allyl alcohol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][10] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from Allyl Alcohol

Materials:

  • Allyl alcohol

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • 5% Sodium carbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • Reaction flask with a stirrer, dropping funnel, and distillation setup

Procedure:

  • To a reaction flask, add 250 g of 48% hydrobromic acid.[10]

  • Slowly add 75 g of concentrated sulfuric acid while stirring.[10]

  • Add 58 g (1.0 mol) of allyl alcohol to the mixture.[10]

  • While stirring continuously, add another 75 g of concentrated sulfuric acid dropwise from the funnel.[10]

  • Heat the reaction mixture to facilitate the distillation of the this compound as it forms. The reaction is typically complete within 30 minutes.[10]

  • Collect the distillate, which is an azeotropic mixture of this compound and water.[11]

  • Wash the collected distillate with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[10]

  • Dry the organic layer with a suitable drying agent like anhydrous calcium chloride or sodium sulfate.[10]

  • Perform a final fractional distillation, collecting the fraction boiling at 69-72 °C to obtain pure this compound.[10] This process can yield up to 93% of the theoretical product.[10]

An alternative method involves the halogen exchange reaction between allyl chloride and hydrobromic acid.[1][12]

Chemical Reactivity and Mechanisms

This compound is a potent electrophilic alkylating agent due to the polarized carbon-bromine bond and the ability of the allyl group to stabilize carbocation intermediates.[1][13] It readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), Grignard reagent formation, and cross-coupling reactions.

Nucleophilic Substitution

This compound reacts with a wide range of nucleophiles (Nu⁻) to introduce the allyl group (CH₂=CHCH₂-).[1] These reactions are fundamental in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1][13]

  • General Reaction: CH₂=CHCH₂Br + Nu⁻ → CH₂=CHCH₂Nu + Br⁻

Allylic halides are particularly reactive in nucleophilic substitution reactions because they can form resonance-stabilized allylic carbocations, facilitating SN1 pathways.[14][15]

Logical Diagram: Reactivity of this compound

G General Reactivity of this compound allyl_bromide This compound (CH₂=CHCH₂Br) substitution_product Allylated Product (CH₂=CHCH₂Nu) allyl_bromide->substitution_product SN1 / SN2 Reaction grignard Allylmagnesium Bromide (CH₂=CHCH₂MgBr) allyl_bromide->grignard Grignard Formation coupling_product Cross-Coupling Product allyl_bromide->coupling_product Cross-Coupling nucleophile Nucleophile (Nu⁻) nucleophile->substitution_product magnesium Magnesium (Mg) magnesium->grignard organometallic Organometallic Reagent organometallic->coupling_product G Simplified Metabolic Pathways of this compound allyl_bromide This compound conjugate Mercapturic Acid (Detoxification) allyl_bromide->conjugate GSH Conjugation acrolein Acrolein (Toxic Intermediate) allyl_bromide->acrolein Metabolism dna_adducts DNA Adducts (Genotoxicity) allyl_bromide->dna_adducts Direct Alkylation gsh Glutathione (GSH) gsh->conjugate cyps Metabolic Transformation cyps->acrolein

References

Preparation of Allylmagnesium Bromide from Allyl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allylmagnesium bromide from allyl bromide, a critical Grignard reagent in organic synthesis. The document details the underlying reaction mechanism, offers step-by-step experimental protocols, presents quantitative data in a structured format, and outlines essential safety precautions.

Introduction

Allylmagnesium bromide is a highly versatile organometallic compound, widely employed in organic chemistry for the introduction of the allyl group.[1] As a Grignard reagent, it participates in a variety of carbon-carbon bond-forming reactions, including additions to carbonyl compounds, nitriles, and imines, as well as displacement reactions with halo compounds.[2][3] Its utility is particularly pronounced in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[4] The preparation of allylmagnesium bromide is typically achieved through the direct reaction of this compound with magnesium metal in an ethereal solvent.[2][5]

Reaction Mechanism and Considerations

The formation of allylmagnesium bromide proceeds via an oxidative addition of the this compound to magnesium metal. This process is understood to occur through a radical mechanism on the surface of the magnesium. The reaction is highly exothermic and sensitive to the presence of water and oxygen, which can quench the Grignard reagent.[6][7]

A significant side reaction in the synthesis of allylmagnesium bromide is the Wurtz-type coupling of the this compound, leading to the formation of 1,5-hexadiene (B165246).[5][8] This side reaction can be minimized by several strategies, including the slow addition of this compound, maintaining a low reaction temperature (typically below 0°C), and using an excess of magnesium.[1] The choice of solvent is also crucial; while diethyl ether is commonly used, tetrahydrofuran (B95107) (THF) can also be employed, though in THF, the Wurtz coupling to form 1,5-hexadiene can be more pronounced.[2][8] For this reason, when THF is the desired final solvent, a solvent exchange from diethyl ether is often performed.[8]

Activation of the magnesium surface is often necessary to initiate the reaction. This can be achieved by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] The magnesium turnings should be of high purity to suppress side reactions.[5]

Experimental Protocols

Below are detailed experimental protocols for the preparation of allylmagnesium bromide in both diethyl ether and tetrahydrofuran.

Preparation of Allylmagnesium Bromide in Diethyl Ether

This protocol is adapted from established literature procedures.[5][8]

Materials:

  • Magnesium turnings

  • This compound (distilled before use)[8]

  • Anhydrous diethyl ether

  • Iodine (crystal)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a calcium chloride drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all joints are well-sealed.

  • Magnesium and Solvent: Place magnesium turnings in the flask and add a portion of the anhydrous diethyl ether.

  • Initiation: Add a small crystal of iodine to the stirred mixture. The disappearance of the iodine color indicates the activation of the magnesium.

  • Addition of this compound: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux. An ice-water bath should be kept ready to control the exothermic reaction.[6][7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has reacted. The resulting greyish solution is the allylmagnesium bromide Grignard reagent.

  • Quantification: The concentration of the prepared Grignard reagent can be determined by titration.[9][10]

Preparation of Allylmagnesium Bromide in Tetrahydrofuran (via solvent exchange)

This protocol is based on the procedure described in Organic Syntheses.[8]

Materials:

  • Allylmagnesium bromide in diethyl ether (prepared as in 3.1)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Two-necked round-bottom flask

  • Distillation apparatus (swan neck adapter and descending condenser)

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Transfer of Ethereal Solution: Transfer the prepared ethereal solution of allylmagnesium bromide to a two-necked flask under an inert atmosphere.

  • Solvent Removal: Equip the flask for distillation and carefully remove the diethyl ether by gentle heating.

  • Addition of THF: Once the bulk of the ether is removed, add anhydrous THF to the residue. A vigorous reaction may occur as the THF complexes with the Grignard reagent.

  • Final Distillation: Gently heat the mixture again to remove any remaining diethyl ether.

  • Final Product: The resulting fluid grey solution is allylmagnesium bromide in THF.

Quantitative Data

The following tables summarize typical quantitative data for the preparation of allylmagnesium bromide.

Table 1: Reagent Stoichiometry and Yields

ParameterValue (Diethyl Ether)Value (THF via exchange)Reference
This compound 1.50 mol1.50 mol[8]
Magnesium 3.75 g-atom (excess)3.75 g-atom (excess)[8]
Solvent 1.65 L Diethyl Ether500 mL THF[8]
Typical Yield 79-89%Not explicitly stated, but used for subsequent reaction with high yield[5][8]

Table 2: Reaction Conditions

ParameterCondition (Diethyl Ether)Condition (THF via exchange)Reference
Temperature Gentle reflux (controlled with ice bath)50-65°C for solvent exchange[5][8]
Addition Time 8-17 hours (for large scale)N/A[5][8]
Stirring Time 30-60 minutes post-addition1 hour post-THF addition[5][8]

Safety Precautions

The preparation of Grignard reagents requires strict adherence to safety protocols due to the hazardous nature of the reagents and solvents.

  • Anhydrous Conditions: All glassware must be thoroughly dried, typically by flame-drying under an inert atmosphere, as Grignard reagents react violently with water.[6][7][11]

  • Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[11]

  • Flammable Solvents: Diethyl ether and THF are highly flammable and volatile. The reaction should be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.[6][7]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.[6][7][12]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

  • Quenching: Any unreacted Grignard reagent must be carefully quenched, typically by the slow addition of a protic solvent like isopropanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Product A Flame-dry glassware B Assemble under inert gas A->B C Add Mg turnings and Et2O B->C D Add Iodine crystal (activator) C->D E Dropwise addition of This compound in Et2O D->E F Maintain gentle reflux E->F G Stir post-addition F->G H Allylmagnesium Bromide in Diethyl Ether G->H I Solvent Exchange (optional) H->I J Allylmagnesium Bromide in THF I->J

Caption: Experimental workflow for the preparation of allylmagnesium bromide.

Grignard Reaction Mechanism

grignard_mechanism R_X R-X (this compound) Radical_Intermediate [R·  ·X]⁻ Mg⁺· R_X->Radical_Intermediate Single Electron Transfer Mg Mg (Magnesium) Mg->Radical_Intermediate Grignard_Reagent R-Mg-X (Allylmagnesium Bromide) Radical_Intermediate->Grignard_Reagent Radical Recombination

Caption: Simplified mechanism for the formation of a Grignard reagent.

References

Solubility of Allyl Bromide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene), a key reagent in organic synthesis, is utilized extensively in the pharmaceutical and chemical industries for the introduction of the allyl group into various molecular scaffolds. Its reactivity and physical properties, particularly its solubility, are critical parameters for reaction optimization, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by experimental methodologies and a logical framework for solvent selection. While this compound is widely reported as miscible with many organic solvents, this guide presents the available data in a structured format and outlines a general protocol for quantitative solubility determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is based on the polarity and intermolecular forces of the solute and solvent molecules. This compound is a moderately polar molecule due to the presence of the electronegative bromine atom. This polarity, combined with its carbon backbone, allows it to interact favorably with a variety of organic solvents. The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. In solvents of similar polarity, the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released upon forming solute-solvent interactions, leading to dissolution.

Quantitative Solubility Data

This compound is widely cited as being miscible with a variety of common organic solvents. "Miscible" indicates that the two substances are soluble in each other in all proportions, forming a homogeneous solution. For practical purposes in a laboratory or industrial setting, this implies that a quantitative solubility limit is not typically reached under standard conditions. The table below summarizes the solubility of this compound in water and its miscibility with common organic solvents.

SolventChemical ClassSolubility at 25 °CReference(s)
WaterProtic, Polar3.835 g/L[1][2][3]
EthanolAlcoholMiscible[1][2][3][4]
Diethyl EtherEtherMiscible[1][2][3][4]
ChloroformHalogenated HydrocarbonMiscible[1][2][3][5]
Carbon TetrachlorideHalogenated HydrocarbonMiscible[1][2][3]
AcetoneKetoneMiscible[5][6]

Experimental Protocol for Solubility Determination

While many sources state the miscibility of this compound in common organic solvents, a quantitative determination of solubility may be necessary for specific applications or with novel solvent systems. The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

  • Syringes and filters

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours. It is advisable to monitor the concentration of the solution over time until it becomes constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.

    • Filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved microdroplets of this compound.

    • Dilute the filtered sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a calibrated analytical method (e.g., GC-FID) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for choosing a solvent based on solubility and other key considerations.

SolventSelectionWorkflow start Define Process Requirements (Reaction, Extraction, Crystallization) solubility_check Consult Solubility Data (Miscible/Soluble/Insoluble) start->solubility_check miscible Solvent is Miscible solubility_check->miscible Adequate Solubility immiscible Solvent is Immiscible/Slightly Soluble solubility_check->immiscible Inadequate Solubility safety_check Evaluate Safety & Environmental Impact (Toxicity, Flammability, Environmental Persistence) miscible->safety_check consider_alternatives Consider Alternative Solvents or Co-solvent Systems immiscible->consider_alternatives consider_alternatives->solubility_check cost_check Assess Cost and Availability safety_check->cost_check final_selection Final Solvent Selection and Process Optimization cost_check->final_selection

Caption: A workflow diagram for selecting an appropriate solvent for processes involving this compound.

Conclusion

This compound's high miscibility with a wide range of common organic solvents makes it a versatile reagent in organic synthesis. While quantitative solubility limits are not extensively reported for these systems due to complete miscibility, understanding the qualitative solubility is crucial for initial process design. For applications requiring precise solubility data, the general experimental protocol provided can be adapted to specific laboratory conditions. The logical workflow for solvent selection further aids researchers in making informed decisions that balance solubility with critical safety, environmental, and economic factors.

References

The Pivotal Role of Allyl Bromide in the Synthesis of Advanced Polymers and Resins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl bromide (3-bromopropene) emerges as a highly versatile and reactive building block in the realm of polymer chemistry. Its unique bifunctionality, characterized by the presence of both a reactive carbon-carbon double bond and a labile carbon-bromine bond, allows for its participation in a wide array of polymerization and modification strategies. This technical guide elucidates the core functionalities of this compound in the synthesis of a diverse range of polymers and resins, providing detailed experimental insights and quantitative data for researchers in materials science and drug development.

Introduction to this compound's Reactivity in Polymerization

This compound's utility in polymer synthesis stems from two primary characteristics:

  • Allyl Group Introduction: As a potent alkylating agent, this compound is extensively used to introduce pendant allyl groups onto polymer backbones or to synthesize allyl-functionalized monomers.[1] These allyl groups serve as valuable handles for subsequent post-polymerization modifications, such as crosslinking or grafting, often via thiol-ene click chemistry.[2]

  • Initiator and Monomer Capabilities: this compound can act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[3] The bromine atom can be reversibly activated to initiate the polymerization of various vinyl monomers. Furthermore, under specific conditions, this compound itself can undergo polymerization or copolymerization.[1]

Key Polymerization Methodologies Involving this compound

This compound is a key reagent in several classes of polymerization reactions, each leading to polymers with distinct properties and applications.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, this compound can function as an initiator, enabling the synthesis of polymers with well-controlled molecular weights and low polydispersity. The mechanism involves the reversible transfer of the bromine atom between the dormant polymer chain and a transition-metal catalyst, typically a copper complex.[3]

This protocol outlines a general procedure for the ATRP of styrene (B11656) initiated by this compound.

Materials:

  • Styrene (monomer), freshly distilled

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Penta(methyl)diethylenetriamine (PMDETA) (ligand)

  • Anisole (internal standard for GC analysis, optional)

  • Toluene or another suitable solvent, deoxygenated

  • Inhibitor remover columns for monomer purification

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator). Seal the flask with a rubber septum and deoxygenate by subjecting it to several cycles of vacuum and backfilling with nitrogen.[4]

  • Addition of Reagents: Under a nitrogen atmosphere, add the deoxygenated solvent (e.g., toluene), the purified styrene monomer, and the PMDETA ligand (typically 1-2 equivalents relative to CuBr) via syringe.[4] The mixture is stirred until the copper complex forms, indicated by a color change.

  • Initiation: Inject the this compound initiator into the reaction mixture. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.

  • Monitoring the Reaction: Samples can be withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by Size Exclusion Chromatography - SEC).

  • Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by exposing the reaction mixture to air. The polymer is then dissolved in a suitable solvent (e.g., tetrahydrofuran), and the copper catalyst is removed by passing the solution through a column of neutral alumina. The final polymer is isolated by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.[4]

Logical Relationship: ATRP Initiation with this compound

ATRP_Initiation Allyl_Bromide This compound (Initiator) Radical_Generation Generation of Allyl Radical and Cu(II) Complex Allyl_Bromide->Radical_Generation k_act Cu(I)_Complex Cu(I)/Ligand (Catalyst) Cu(I)_Complex->Radical_Generation Monomer_Addition Addition to Monomer (e.g., Styrene) Radical_Generation->Monomer_Addition Propagating_Chain Propagating Polymer Chain Monomer_Addition->Propagating_Chain Dormant_Chain Dormant Polymer Chain (Halogen-capped) Propagating_Chain->Dormant_Chain k_deact Dormant_Chain->Propagating_Chain k_act Cu(II)_Complex Cu(II)/Ligand (Deactivator) Cu(II)_Complex->Dormant_Chain

Caption: Reversible activation/deactivation equilibrium in ATRP initiated by this compound.

Free Radical Polymerization

This compound can participate in free radical polymerization, either as a monomer or a comonomer. However, the polymerization of allyl monomers is often characterized by degradative chain transfer, which can lead to polymers with low molecular weights.[5] This occurs when a propagating radical abstracts a hydrogen atom from the allylic position of the monomer, forming a stable, less reactive allyl radical that is slow to re-initiate polymerization.[5]

This protocol describes the synthesis of a copolymer of styrene and an allyl-functionalized monomer, which can be synthesized using this compound.

Materials:

  • Styrene (primary monomer)

  • Allyl-functionalized monomer (e.g., Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)[6]

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or other suitable solvent

Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel, dissolve the desired amounts of styrene, the allyl-functionalized comonomer, and the radical initiator in the solvent. The monomer feed ratio will influence the final copolymer composition.

  • Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, or by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or BPO) under an inert atmosphere with constant stirring.

  • Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven to a constant weight.

Signaling Pathway: Free Radical Polymerization and Chain Transfer

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Primary_Radical Primary Radical Initiator->Primary_Radical Decomposition Propagating_Radical Propagating Radical Primary_Radical->Propagating_Radical Initiation Monomer Monomer Monomer->Propagating_Radical Propagating_Radical->Propagating_Radical Termination Termination Propagating_Radical->Termination Termination Degradative_Transfer Degradative Chain Transfer Propagating_Radical->Degradative_Transfer Allyl_Monomer Allyl Monomer Allyl_Monomer->Degradative_Transfer Stable_Allyl_Radical Stable Allyl Radical Degradative_Transfer->Stable_Allyl_Radical

Caption: Key steps in free radical polymerization involving an allyl monomer.

This compound in the Synthesis of Functional Resins

This compound is instrumental in the functionalization of resins, particularly epoxy and UV-curable resins, to enhance their properties.

Allyl-Functionalized Epoxy Resins

Allyl groups can be introduced into epoxy resin precursors to create thermosets with improved toughness and thermal stability. The allyl groups can participate in crosslinking reactions during the curing process.

This protocol describes the allylation of a bisphenol compound, a common precursor for epoxy resins.

Materials:

  • Bisphenol A or a similar dihydric phenol

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (base)

  • Acetone or Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolution: Dissolve the bisphenol compound and the base in the solvent in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Allylation: Add this compound to the mixture (typically in a slight molar excess relative to the hydroxyl groups).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts and base. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the allyl-functionalized precursor.

UV-Curable Resins

In the formulation of UV-curable resins, this compound can be used to synthesize monomers or oligomers containing allyl ether groups. These groups can undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator, often through a thiol-ene reaction mechanism.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data from polymerization reactions involving this compound.

Table 1: ATRP of Styrene Initiated by this compound

ParameterValue/ConditionReference
MonomerStyrene[3]
InitiatorThis compound[3]
Catalyst/LigandCuBr/PMDETA[4]
[Monomer]:[Initiator]:[Catalyst]:[Ligand]100:1:1:2[4]
SolventToluene
Temperature110 °C[4]
Time4 hours-
Conversion~60%-
Mn ( g/mol )~6,500-
PDI (Mw/Mn)1.2 - 1.4[3]

Table 2: Free Radical Copolymerization with an Allyl Monomer

ParameterValue/ConditionReference
Monomer 1Styrene[6]
Monomer 2Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside[6]
InitiatorBenzoyl Peroxide[6]
SolventToluene-
Temperature70 °C-
Resulting PolymerCo-polymer[6]
Viscosity Average MW ( g/mol )~63,000[6]

Synthesis of Flame-Retardant Polymers

This compound is a key component in the synthesis of certain flame-retardant polymers. The bromine content contributes to the flame retardancy through a gas-phase mechanism where bromine radicals interrupt the combustion cycle.[8]

This protocol describes a method to introduce bromine and a polymerizable acrylate (B77674) group into a bio-based resin precursor.[9]

Materials:

  • Soybean oil

  • Acrylic acid

  • N-Bromosuccinimide (NBS)

  • Styrene (comonomer for curing)

  • Radical initiator (e.g., BPO)

Procedure:

  • Bromoacrylation: React soybean oil with acrylic acid and N-bromosuccinimide. This reaction simultaneously adds a bromine atom and an acrylate group across the double bonds of the fatty acid chains.[9]

  • Characterization: The resulting bromoacrylated soybean oil can be characterized by NMR and IR spectroscopy to confirm the addition.

  • Curing: The functionalized oil is then copolymerized with a monomer like styrene using a radical initiator to form a rigid, flame-retardant thermoset polymer.[9]

Workflow: Synthesis of a Flame-Retardant Polymer

Flame_Retardant_Synthesis Soybean_Oil Soybean Oil Bromoacrylation Bromoacrylation Reaction Soybean_Oil->Bromoacrylation Reagents Acrylic Acid + NBS Reagents->Bromoacrylation Functionalized_Oil Bromoacrylated Soybean Oil Bromoacrylation->Functionalized_Oil Copolymerization Radical Copolymerization Functionalized_Oil->Copolymerization Styrene Styrene Styrene->Copolymerization Initiator Radical Initiator Initiator->Copolymerization Final_Polymer Flame-Retardant Thermoset Copolymerization->Final_Polymer

Caption: Workflow for the synthesis of a flame-retardant polymer from soybean oil.

Conclusion

This compound stands as a cornerstone reagent in the synthesis of advanced polymers and resins. Its ability to introduce reactive allyl functionalities and to initiate controlled polymerization processes provides a versatile platform for the design of materials with tailored properties. From enhancing the performance of coatings and adhesives to enabling the creation of well-defined block copolymers and flame-retardant materials, the applications of this compound are extensive and continue to expand. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule in their own investigations.

References

An In-depth Technical Guide to the Electrophilicity of the Allylic Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic nature of the allylic carbon, a cornerstone of modern organic synthesis. We will explore the fundamental principles governing its reactivity, delve into key reaction mechanisms, analyze quantitative data, and provide detailed experimental protocols. The unique electronic properties of the allylic system, which allow for the formation of resonance-stabilized intermediates, make it a versatile synthon in the construction of complex molecules, including natural products and pharmaceutical agents.[1][2]

Core Principles: The Source of Allylic Reactivity

An allylic carbon is an sp³-hybridized carbon atom directly attached to a carbon-carbon double bond (a vinylic carbon).[3] Its heightened electrophilicity stems from the ability of the adjacent π-system to stabilize the transition states of substitution reactions.

In nucleophilic substitution reactions, the departure of a leaving group from an allylic carbon can generate an allylic carbocation. This intermediate is not a localized point of positive charge but is stabilized through resonance, delocalizing the charge across two carbon atoms.[4][5] This delocalization significantly lowers the activation energy for its formation, making the allylic substrate more reactive than its saturated alkyl counterpart.[6] For example, even primary allylic halides can undergo SN1 reactions due to the stability of the resulting carbocation.[7][8]

Similarly, in SN2 reactions, the transition state is stabilized by the overlap of the p-orbitals of the incoming nucleophile and departing leaving group with the π-system of the double bond.[9] This orbital overlap lowers the energy of the transition state, leading to an accelerated reaction rate compared to analogous alkyl halides.[7]

Caption: Resonance delocalization of the positive charge in an allylic carbocation.

Reaction Mechanisms at the Allylic Position

The electrophilic allylic carbon participates in a variety of substitution reactions, often with unique stereochemical and regiochemical outcomes.

Nucleophilic Allylic Substitution

SN1 and SN2 Pathways: Allylic substrates can undergo substitution via both SN1 and SN2 mechanisms. The operative pathway is determined by factors such as the structure of the substrate, the strength of the nucleophile, the quality of the leaving group, and the solvent.[10][11]

  • SN1: Favored for tertiary and secondary allylic systems, with weak nucleophiles, and in polar protic solvents that stabilize the carbocation intermediate.[8][10]

  • SN2: Favored for primary allylic systems, with strong nucleophiles, and in polar aprotic solvents.[7][10]

Allylic Rearrangement (SN' Reactions): A key feature of allylic substitution is the potential for allylic rearrangement, where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-position), causing the double bond to shift. This is known as the SN1' or SN2' mechanism.[12][13]

  • SN1' : Occurs when the resonance-stabilized carbocation is attacked at the more substituted or sterically accessible γ-position.

  • SN2' : A concerted mechanism where the nucleophile attacks the γ-carbon while the leaving group departs from the α-carbon. This pathway is favored when the α-carbon is sterically hindered.[13]

G start Allylic Substrate R-CH=CH-CH₂-X sn1_intermediate Allylic Carbocation [ R-CH=CH-CH₂⁺ ↔ R-CH⁺-CH=CH₂ ] start->sn1_intermediate SN1 (Weak Nu) sn2_ts SN2 Transition State start->sn2_ts SN2 (Strong Nu, unhindered α-C) sn2_prime_ts SN2' Transition State start->sn2_prime_ts SN2' (Strong Nu, hindered α-C) product_direct Direct Substitution Product R-CH=CH-CH₂-Nu sn1_intermediate->product_direct Attack at α-C product_rearranged Rearranged Product Nu-R-CH-CH=CH₂ sn1_intermediate->product_rearranged Attack at γ-C (SN1') sn2_ts->product_direct sn2_prime_ts->product_rearranged

Caption: Competing pathways in nucleophilic allylic substitution reactions.

Transition Metal-Catalyzed Allylic Substitution

The Tsuji-Trost reaction is a powerful palladium-catalyzed allylic substitution that allows for the formation of C-C, C-N, and C-O bonds under mild conditions.[14][15] The reaction proceeds through a characteristic η³-π-allylpalladium(II) complex.

The catalytic cycle involves:

  • Coordination: A Pd(0) catalyst coordinates to the double bond of the allylic substrate.

  • Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond, forming a cationic π-allylpalladium(II) complex and liberating the leaving group. This step typically occurs with inversion of configuration.

  • Nucleophilic Attack: The nucleophile attacks the π-allyl complex. The regioselectivity of this attack (at the more or less substituted terminus) is influenced by the ligands on the palladium and the nature of the nucleophile.[16][17]

  • Reductive Elimination/Decomplexation: The catalyst is regenerated, and the allylated product is released.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromo-1-propene) stands as a cornerstone in the edifice of modern organic synthesis. Its unique chemical structure, featuring a reactive bromine atom adjacent to a carbon-carbon double bond, imparts a versatile reactivity that has been harnessed for the construction of a vast array of complex molecules, including pharmaceuticals, polymers, and agrochemicals. This in-depth technical guide provides a comprehensive overview of the historical discovery of allyl compounds and the evolution of synthetic methodologies for this compound. It further presents detailed experimental protocols for key synthesis routes, a comparative analysis of their efficiencies, and graphical representations of historical progression and reaction mechanisms to serve as a valuable resource for professionals in research and development.

A Journey Through Time: The Historical Discovery of Allyl Compounds and this compound Synthesis

The story of this compound is intrinsically linked to the broader discovery and exploration of allyl compounds, a class of organic molecules that captivated chemists in the mid-19th century.

Early Glimpses and the Dawn of Allyl Chemistry:

The first encounter with an allyl derivative is credited to Theodor Wertheim in 1844 , who isolated a sulfur-containing compound from garlic oil, which he named "Schwefelallyl" (sulfur allyl), deriving the term "allyl" from the Latin name for garlic, Allium sativum[1]. This seminal discovery laid the groundwork for future investigations into this new class of compounds.

The systematic study of allyl compounds was significantly advanced by the collaborative and individual efforts of Auguste Cahours and August Wilhelm von Hofmann in the 1850s . Their work on allyl alcohol, a crucial precursor to this compound, was particularly noteworthy. They were instrumental in elucidating the structure and reactivity of these novel substances, paving the way for the development of synthetic routes to various allyl derivatives.

The Advent of Synthetic Methodologies:

The primary methods for the synthesis of this compound have evolved over time, each with its own merits and applications.

  • From Allyl Alcohol: The reaction of allyl alcohol with hydrobromic acid (HBr) emerged as a direct and efficient method for producing this compound. This acid-catalyzed substitution reaction, where the hydroxyl group of the alcohol is replaced by a bromine atom, became a foundational technique in organic laboratories.

  • Allylic Bromination: The concept of selectively brominating the allylic position of an olefin without affecting the double bond was a significant breakthrough. This led to the development of allylic bromination methods. The Wohl-Ziegler reaction , which employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, is a landmark achievement in this area[2][3][4][5]. This method provides a mild and selective means of introducing a bromine atom at the allylic carbon of propene to yield this compound.

  • Halogen Exchange: Another important synthetic route is the halogen exchange reaction, where a more readily available allyl halide, such as allyl chloride, is converted to this compound. This method is particularly useful in industrial settings where economic considerations are paramount.

The following diagram illustrates the key milestones in the discovery and synthesis of this compound:

G cluster_1840 1840s cluster_1850 1850s cluster_1940 1940s cluster_industrial Industrial Era wertheim 1844: Theodor Wertheim isolates 'Schwefelallyl' from garlic oil [5] cahours_hofmann 1850s: Cahours & Hofmann investigate allyl compounds and synthesize allyl alcohol wertheim->cahours_hofmann Foundation wohl_ziegler Wohl-Ziegler Reaction developed for allylic bromination using NBS [6, 7, 8, 9] cahours_hofmann->wohl_ziegler Enabling Precursor halogen_exchange Development of Halogen Exchange methods for large-scale production wohl_ziegler->halogen_exchange Alternative Method

Figure 1: Historical Timeline of this compound Synthesis

Core Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental procedures for the three primary methods of this compound synthesis.

I. Synthesis from Allyl Alcohol and Hydrobromic Acid

This classical method remains a widely used laboratory procedure due to its high yields and relatively straightforward execution.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The alcohol is first protonated by the strong acid, converting the hydroxyl group into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the allylic carbocation to form this compound.

G Allyl_Alcohol CH₂=CHCH₂OH Protonated_Alcohol CH₂=CHCH₂OH₂⁺ Allyl_Alcohol->Protonated_Alcohol + H⁺ HBr HBr Allyl_Carbocation CH₂=CHCH₂⁺ Protonated_Alcohol->Allyl_Carbocation - H₂O Water H₂O Allyl_Bromide CH₂=CHCH₂Br Allyl_Carbocation->Allyl_Bromide + Br⁻ Br_ion Br⁻

Figure 2: Synthesis from Allyl Alcohol Mechanism

Experimental Protocol (Adapted from Organic Syntheses):

Materials:

  • Allyl alcohol

  • 48% Hydrobromic acid

  • Concentrated sulfuric acid

  • 5% Sodium carbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask with a stirrer, dropping funnel, and distillation setup

Procedure:

  • In a round-bottom flask equipped with a stirrer, dropping funnel, and distillation apparatus, place 250 g of 48% hydrobromic acid.

  • Slowly add 75 g of concentrated sulfuric acid to the hydrobromic acid with cooling and stirring.

  • Add 58 g (1.0 mol) of allyl alcohol to the cooled acid mixture.

  • While stirring vigorously, add another 75 g of concentrated sulfuric acid dropwise from the dropping funnel.

  • Gently heat the reaction mixture. The this compound will begin to distill along with some water as the sulfuric acid is added. The addition should be complete in about 30 minutes.

  • Collect the distillate, which consists of two layers.

  • Separate the lower layer of crude this compound and wash it with an equal volume of 5% sodium carbonate solution, followed by a wash with water.

  • Dry the washed this compound over anhydrous calcium chloride.

  • Fractionally distill the dried product, collecting the fraction boiling between 69-72 °C.

Expected Yield: 92-96%[6].

II. Allylic Bromination of Propene (Wohl-Ziegler Reaction)

This method is highly selective for the allylic position and is particularly useful when the starting material is an alkene.

Reaction Mechanism:

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts an allylic hydrogen from propene to form a resonance-stabilized allyl radical. The allyl radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to form this compound and a new bromine radical, which continues the chain.

G cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical Initiator (light/heat) Propene CH₂=CHCH₃ Allyl_radical CH₂=CHCH₂• HBr HBr Br2 Br₂ Allyl_Bromide CH₂=CHCH₂Br Br_radicalPropene Br_radicalPropene Allyl_radicalHBr Allyl_radicalHBr Br_radicalPropene->Allyl_radicalHBr HBrNBS HBrNBS Br2Succinimide Br2Succinimide HBrNBS->Br2Succinimide Allyl_radicalBr2 Allyl_radicalBr2 Allyl_BromideBr_radical Allyl_BromideBr_radical Allyl_radicalBr2->Allyl_BromideBr_radical G Start Start Charge_Reactors Charge reactor with Allyl Chloride, Sodium Bromide, and solvent (e.g., DMF) Start->Charge_Reactors Heat_Mixture Heat the mixture to 40-45 °C with stirring Charge_Reactors->Heat_Mixture Monitor_Reaction Monitor reaction progress by GC Heat_Mixture->Monitor_Reaction Cool_and_Filter Cool the reaction mixture and filter off precipitated NaCl Monitor_Reaction->Cool_and_Filter Reaction Complete Distill Distill the filtrate to isolate this compound Cool_and_Filter->Distill Purify Fractionally distill to obtain pure this compound Distill->Purify End End Purify->End

References

Allyl Bromide as a Precursor for Other Organic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Allyl bromide (3-bromopropene) is a highly versatile and reactive chemical intermediate, serving as a cornerstone in modern organic synthesis. Its unique structure, featuring a reactive C-Br bond adjacent to a carbon-carbon double bond, allows for the facile introduction of the allyl group into a wide array of molecular frameworks. This guide provides a comprehensive technical overview of the principal synthetic transformations of this compound, including its use in nucleophilic substitutions, the formation of organometallic reagents, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research, development, and drug discovery.

Introduction: Reactivity Profile of this compound

This compound is an electrophilic alkylating agent that readily participates in nucleophilic substitution reactions.[1] The proximity of the double bond significantly influences its reactivity, stabilizing the transition state of SN2 reactions and the carbocation intermediate in SN1-type processes.[2] This inherent reactivity makes it an indispensable precursor for synthesizing a diverse range of compounds, including ethers, amines, homoallylic alcohols, and more complex carbon skeletons.[3][4]

Below is a diagram illustrating the primary synthetic pathways originating from this compound.

G allyl_bromide This compound (3-Bromopropene) sub_path Nucleophilic Substitution (SN2) allyl_bromide->sub_path  Nu:- org_path Organometallic Reagent Formation allyl_bromide->org_path  Mg, Zn, In, etc. coup_path Cross-Coupling Reactions allyl_bromide->coup_path  Pd(0) catalyst allyl_ether Allyl Ethers sub_path->allyl_ether  RO- allylamine Allylamines sub_path->allylamine  R2N- allyl_cuprate Allyl Cuprates org_path->allyl_cuprate  1. 2 Li 2. CuI grignard Allylmagnesium Bromide (Grignard Reagent) org_path->grignard coupled_prod Allylated Arenes/Alkenes coup_path->coupled_prod  Ar-B(OH)2 or R-CH=CH2 homo_alcohol Homoallylic Alcohols (via Carbonyl Allylation) grignard->homo_alcohol  1. R2C=O 2. H3O+

Figure 1: Key synthetic transformations of this compound.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions, where various nucleophiles displace the bromide ion.[5]

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for preparing allyl ethers from the reaction of an alkoxide with this compound.[6] The reaction proceeds via an SN2 mechanism and is most efficient with primary and methyl halides like this compound.[5][6]

Figure 2: Mechanism of the Williamson ether synthesis.

Alcohol/Phenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Allyl-4-bromo-6-nitrophenolK₂CO₃Acetone (B3395972)Reflux177[7]
Phenethyl alcoholNaHTHF404-12Representative[8]
p-EthylphenolNaOHAqueous/OrganicReflux1Representative[9]
  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 2-allyl-4-bromo-6-nitrophenol (0.52 mmol, 1.0 equiv., 134.1 mg), potassium carbonate (0.78 mmol, 1.5 equiv., 107.8 mg), and acetone (5 mL).

  • Addition of Reagent: Add this compound (0.78 mmol, 1.5 equiv., 94.4 mg, 67 μL) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 1 hour.

  • Purification: After cooling, the crude reaction mixture is directly loaded onto a silica (B1680970) gel column for chromatographic purification to yield the final product.

Synthesis of Allylamines

This compound reacts with primary or secondary amines to produce N-allylated products. The reaction can be controlled to favor mono- or diallylation depending on the stoichiometry and reaction conditions.[3][10]

Aniline (B41778) DerivativeCatalystTime (min)Conversion (%)Yield of Diallylaniline (%)
AnilineMg/Al HT-5609998
4-MethylanilineMg/Al HT-5609998
4-MethoxyanilineMg/Al HT-5759997
4-ChloroanilineMg/Al HT-5909996
  • Setup: In a 25 mL round-bottom flask, combine aniline (10 mmol), Mg/Al hydrotalcite catalyst (HT-5, 20 wt.% of aniline), and aqueous ethanol (B145695) (50% v/v, 20 mL).

  • Addition of Reagent: Add this compound (20 mmol) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature for 60 minutes.

  • Work-up: Evaporate the ethanol under reduced pressure. Add ethyl acetate (B1210297) (5 mL) and filter to remove the catalyst.

  • Extraction: Wash the filtrate with aqueous NaHCO₃ (20%, 5 mL). Dry the organic layer over Na₂SO₄ and concentrate to obtain the product.

Organometallic Reactions

This compound is a key precursor for forming allyl-organometallic reagents, which are potent nucleophiles for carbon-carbon bond formation, particularly in the allylation of carbonyl compounds to produce homoallylic alcohols.[11][12]

Grignard Reagent Formation and Reaction

This compound reacts with magnesium metal in an anhydrous ether solvent to form allylmagnesium bromide.[13] This Grignard reagent readily adds to aldehydes and ketones. To suppress the formation of 1,5-hexadiene (B165246) via Wurtz coupling, the reaction is typically performed at low temperatures.[13]

Reaction TypeMetalConditionsYield (%)Reference
Grignard-likeZincTHF / aq. NH₄Cl, RT70-85[11]
GrignardMagnesiumAnhydrous Ether, <0 °CHigh[13][14]
  • Setup: Equip a dry three-necked flask with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). Add magnesium turnings (1.87 mol) and anhydrous diethyl ether (appropriate volume).

  • Initiation: Cool the flask in an ice bath. Add a solution of this compound (0.75 mol) in diethyl ether dropwise, maintaining the temperature below the boiling point of the ether to minimize coupling.

  • Solvent Exchange: After the addition is complete, heat the solution to remove the uncomplexed diethyl ether. Rapidly add dry tetrahydrofuran (B95107) (THF, 500 mL). A vigorous reaction occurs as the THF complexes with the Grignard reagent.

  • Completion: Heat the mixture for 1 hour to ensure complete formation of the allylmagnesium bromide THF solution, which appears as a fluid gray mixture. This solution can then be used in subsequent reactions with electrophiles.

Barbier-Type Reactions

The Barbier reaction is a one-pot procedure where this compound, a metal (such as zinc, tin, or indium), and a carbonyl compound are mixed together.[8][12] This method is often more tolerant of functional groups than the traditional Grignard reaction and can frequently be performed in aqueous media.[11][15]

G start Start setup Combine carbonyl compound, metal (e.g., Zn), and solvent (e.g., THF/aq. NH4Cl) in a flask. start->setup add_allylbr Add a solution of This compound in THF dropwise to the stirring mixture. setup->add_allylbr react Stir at room temperature for specified time (e.g., 3 hours). Monitor by TLC. add_allylbr->react workup Filter to remove excess metal. Separate organic layer. react->workup extract Extract aqueous layer with ether. Combine organic layers. workup->extract dry Dry combined organic layers over anhydrous Na2SO4. extract->dry concentrate Filter and concentrate solvent under reduced pressure. dry->concentrate purify Purify crude product by column chromatography. concentrate->purify end End: Pure Homoallylic Alcohol purify->end

Figure 3: General experimental workflow for a Barbier-type reaction.

Carbonyl SubstrateMetalCatalyst/AdditiveSolventTime (h)Yield (%)Reference
BenzaldehydeSnCl₂·2H₂OCuI (5 mol%)DMF390[16]
4-ChlorobenzaldehydeSnCl₂·2H₂OCuI (5 mol%)DMF392[16]
AcetophenoneSnCl₂·2H₂OPd(OAc)₂ (5 mol%)DMF485[16]
BenzaldehydeZincNoneTHF / aq. NH₄Cl366-90[8]
BenzaldehydeIndiumWater (additive)Ball-milling-93[4]
4-MethoxybenzaldehydeTinK₂HPO₄ solutionWater/Dioxane2493[15]
  • Setup: To a round-bottom flask, add the aldehyde or ketone (1 mmol), saturated aqueous NH₄Cl (1 mL), and zinc metal powder or dust (2-3 mmol). Stir the mixture rapidly.

  • Addition of Reagent: Prepare a solution of the this compound (2-3 mmol) in THF (2 mL). Add this solution dropwise to the rapidly stirring mixture. An immediate exothermic reaction is often observed.

  • Reaction: Continue stirring for 3 hours at room temperature.

  • Work-up: Filter the mixture to remove excess zinc and any precipitated salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 1 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude homoallylic alcohol, which can be further purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. However, its use can be more complex than that of aryl or vinyl halides due to potential side reactions like β-hydride elimination and facile oxidative addition.[17][18][19]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[18][20] While typically performed with aryl or vinyl halides, allylic substrates like this compound can be used under specific conditions to form allylated aromatic compounds. The reaction requires a palladium catalyst, a base, and a suitable solvent system.[21]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)-R' L2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product Boronate R'B(OR)2OH⁻ Halide R-X (e.g. Allyl-Br) center->OxAdd center->Transmetal

Figure 4: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Note: This is a general protocol for aryl halides; optimization is required for allylic substrates.

  • Setup: In a three-necked round-bottom flask equipped with a condenser and magnetic stir bar, combine the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst: Add a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously for 8-16 hours, monitoring progress by TLC.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[17] The reaction of this compound in a Heck-type process can be complex, but it provides a route to 1,4-dienes. The mechanism involves oxidative addition of the allyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[17][19]

Conclusion

This compound's high reactivity and versatility make it an invaluable precursor in organic synthesis. Its ability to undergo nucleophilic substitution, form key organometallic intermediates, and participate in cross-coupling reactions allows for the construction of a vast range of organic molecules. The protocols and data presented in this guide highlight the primary applications of this compound and serve as a practical resource for researchers in synthetic chemistry and drug development, enabling the efficient and strategic incorporation of the essential allyl moiety into complex targets.

References

Methodological & Application

Application Note: Protocol for O-Allylation of Phenols with Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allylation of phenols is a fundamental and widely utilized transformation in organic synthesis. The resulting aryl allyl ethers serve as crucial intermediates for various synthetic applications. They are commonly employed as protecting groups for the hydroxyl moiety due to their stability and ease of cleavage under specific conditions.[1] Furthermore, aryl allyl ethers are the direct precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that leads to the synthesis of ortho-allyl phenols.[2] The most common method for synthesizing these ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an allyl halide, such as allyl bromide.[3][4] This reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile.[4][5]

This document provides a detailed protocol for the O-allylation of phenols using this compound, covering various reaction conditions, including solvent-free systems and the use of phase-transfer catalysis.

Reaction Mechanism and Signaling Pathway

The allylation of a phenol (B47542) with this compound is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: The weakly acidic phenol is deprotonated by a base to form a much more nucleophilic phenoxide anion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of this compound, displacing the bromide ion and forming the aryl allyl ether.[4]

Under certain conditions, particularly with alkali phenoxides, C-alkylation can occur as a competing reaction alongside the desired O-alkylation.[5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, KOH) ProtonatedBase Protonated Base (BH⁺) ArylAllylEther Aryl Allyl Ether (Ar-O-Allyl) Phenoxide->ArylAllylEther + this compound AllylBromide This compound BromideIon Bromide Ion (Br⁻)

Caption: Mechanism of Williamson Ether Synthesis for Phenol Allylation.

Data Presentation: Reaction Conditions and Yields

The efficiency of phenol allylation is highly dependent on the choice of base, solvent, and catalyst. The following table summarizes various conditions reported in the literature for the synthesis of aryl allyl ethers.

Phenol DerivativeBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃-Acetone (B3395972)Reflux-High[2]
PhenolKOH (solid)TBAI (5 mol%)NoneRoom Temp16-[1]
Phenol50% NaOH (aq)DMBCABrNone60179.2[6]
PhenolNa (0.12 mol)-Allyl Alcohol / Diallyl Oxalate200567.2[7]
p-CresolNa (0.12 mol)-Allyl Alcohol / Diallyl Oxalate200559.5[7]
o-CresolNa (0.12 mol)-Allyl Alcohol / Diallyl Oxalate200543.2[7]
Coniferyl AlcoholNaOH-Ethanol5517.5Quantitative[8]

TBAI: Tetrabutylammonium iodide; DMBCABr: Dimethylbenzylcetyl Ammonium Bromide

Experimental Protocols

Below are two detailed protocols for the allylation of phenols: a general method using a carbonate base in a solvent and a solvent-free method using phase-transfer catalysis.

Protocol 1: General Allylation using Potassium Carbonate in Acetone

This method is a widely used and reliable procedure for the O-allylation of various phenols.[2]

Materials and Reagents:

  • Phenol (or substituted phenol)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous acetone.

  • Addition of Reagent: Stir the suspension at room temperature and add this compound (1.1 - 1.5 eq.) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl allyl ether.

  • Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Solvent-Free Allylation using Phase-Transfer Catalysis

This environmentally friendly method avoids the use of bulk organic solvents and is particularly efficient.[1]

Materials and Reagents:

  • Phenol (or substituted phenol)

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Tetrabutylammonium iodide (TBAI) or other suitable phase-transfer catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq.), this compound (excess, e.g., 4.0 eq.), solid KOH pellets (approx. 2.0 eq.), and the phase-transfer catalyst TBAI (5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is heterogeneous. Monitor the completion of the reaction by TLC (typically 16-24 hours).

  • Work-up: Once the reaction is complete, remove the excess this compound by distillation under reduced pressure.[1]

  • Purification: Directly load the crude residue onto a short pad of silica gel. Elute with a suitable solvent system (e.g., increasing percentages of ethyl acetate in hexane) to isolate the pure allyl phenyl ether.[1]

Logical Workflow Diagram

The general workflow for a typical phenol allylation experiment, from setup to purification, is outlined below.

Allylation_Workflow Setup 1. Reaction Setup (Phenol, Base, Solvent/Catalyst) AddReagent 2. Add this compound Setup->AddReagent React 3. Heat/Stir (Monitor by TLC) AddReagent->React Workup 4. Quench & Work-up (Filter/Extract) React->Workup Purify 5. Purification (Chromatography/Distillation) Workup->Purify Characterize 6. Product Characterization (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow for Phenol Allylation.

References

Application Notes and Protocols: The Use of Allyl Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene) is a highly reactive and versatile organic halide widely employed as an alkylating agent in the synthesis of pharmaceutical intermediates. Its utility stems from the ability to introduce the allyl group (CH₂=CHCH₂–), a key structural motif, into a wide range of molecules through nucleophilic substitution. This process, known as allylation, is fundamental for building the carbon skeletons of various active pharmaceutical ingredients (APIs), including barbiturates and other complex therapeutic compounds. These notes provide an overview of its applications, quantitative data for key reactions, and detailed experimental protocols.

Core Applications in Pharmaceutical Synthesis

This compound's primary function is to act as an electrophile in reactions with various nucleophiles, enabling C-allylation, O-allylation, and N-allylation.

  • C-Allylation of Active Methylene Compounds: This is a cornerstone for synthesizing barbiturate (B1230296) derivatives. The acidic α-hydrogen of a malonic ester can be deprotonated by a base, creating a nucleophilic carbanion that readily attacks this compound. This forms a new carbon-carbon bond, elongating the carbon chain and introducing the reactive allyl moiety for further functionalization.

  • O-Allylation of Phenols and Alcohols: The reaction of this compound with alcohols or phenols under basic conditions yields allyl ethers. This is often used to protect hydroxyl groups during a synthetic sequence or to synthesize intermediates where an allyloxy group is a key part of the final structure.

  • N-Allylation of Amines: this compound is also used to introduce allyl groups onto primary and secondary amines, forming secondary and tertiary allylic amines, respectively.[1][2] These products are valuable intermediates in the synthesis of various nitrogen-containing pharmaceuticals.[3]

Quantitative Data Summary

The following table summarizes quantitative data for representative syntheses of pharmaceutical intermediates using this compound.

Intermediate ProductSubstrateKey ReagentsSolventConditionsYield (%)Reference
1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene2-Allyl-4-bromo-6-nitrophenolThis compound, K₂CO₃Acetone (B3395972)Reflux, 1h77%[4][5]
5-Allylbarbituric Acid DerivativeDiethyl Malonate1. NaOEt, KI, Allyl Bromide2. Urea (B33335), NaOEtEthanol (B145695)Reflux80-94%
N-Allyl-bis(4-bromophenyl)amineDiphenylamineThis compound, KOHDMSO70°C, 6-24h50-60%[6]
5-Allyl-5-(2'-methoxyallyl)barbituric acidEthyl Allyl Malonate1. Na, Toluene2. 2-Methoxythis compoundToluene (B28343)RefluxHigh[7]

Diagrams and Workflows

Visualizing the synthetic pathways and experimental steps is crucial for clarity and reproducibility.

G cluster_alkylation Stage 1: C-Allylation cluster_condensation Stage 2: Condensation & Cyclization cluster_final_alkylation Stage 3: Second Alkylation Malonate Diethyl Malonate Enolate Malonate Enolate (Nucleophile) Malonate->Enolate  Base (NaOEt) AllylMalonate Diethyl Allyl-malonate Enolate->AllylMalonate  this compound Barbiturate 5-Allylbarbituric Acid (Intermediate) AllylMalonate->Barbiturate  Urea, Base (NaOEt) Urea Urea Seco Secobarbital Barbiturate->Seco  1. Base  2. sec-Butyl Bromide

Figure 1: Synthetic pathway for Secobarbital using this compound.

G start Start: Combine Substrate, Solvent, and Base add_ab Add this compound (dropwise at 0°C or RT) start->add_ab react Heat to Reflux (e.g., 60-80°C) add_ab->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Final Product: Characterization purify->end

Figure 2: General experimental workflow for allylation reactions.

Experimental Protocols

The following are detailed methodologies for key syntheses involving this compound.

Protocol 1: O-Allylation in the Synthesis of a Substituted Aniline Intermediate [4][5]

This protocol describes the synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, an intermediate.

  • Materials:

    • 2-Allyl-4-bromo-6-nitrophenol (1.0 equiv., 0.52 mmol, 134.1 mg)

    • Potassium carbonate (K₂CO₃) (1.5 equiv., 0.78 mmol, 107.8 mg)

    • This compound (1.5 equiv., 0.78 mmol, 94.4 mg, 67 µL)

    • Acetone (5 mL)

  • Apparatus:

    • 20 mL scintillation vial or round-bottom flask

    • Magnetic stir bar

    • Reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a 20 mL scintillation vial equipped with a stir bar, add 2-allyl-4-bromo-6-nitrophenol, potassium carbonate, and acetone at room temperature.

    • Add this compound to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 60°C).

    • Stir the reaction vigorously for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • The crude mixture can be directly purified by silica (B1680970) gel column chromatography.

  • Purification:

    • Flash chromatography using a silica gel column with a hexanes/ethyl acetate (B1210297) (99:1) eluent system.

  • Expected Outcome:

    • The pure product, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, is obtained as a light orange oil with an expected yield of approximately 77%.[5]

Protocol 2: Synthesis of a 5,5-Disubstituted Barbituric Acid [7]

This protocol outlines the C-allylation of ethyl allyl malonate followed by condensation with urea.

  • Materials:

    • Ethyl allyl malonate (1.0 equiv.)

    • Sodium metal (1.0 equiv.)

    • Anhydrous ethyl alcohol

    • Dry toluene

    • 2-Methoxythis compound ( >1.0 equiv.)

    • Urea (2.0 equiv.)

  • Apparatus:

    • Multi-neck round-bottom flask

    • Reflux condenser with drying tube

    • Dropping funnel

    • Distillation apparatus

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Alkylation: a. Prepare sodium ethoxide in situ by reacting equimolar quantities of metallic sodium and anhydrous ethyl alcohol in dry toluene under reflux. b. Add one equivalent of ethyl allyl malonate to the refluxing mixture. Stir and continue to reflux for 10 minutes. c. Distill off the liberated alcohol (head temperature ~110°C) to drive the formation of the sodio malonate derivative. d. Add a slight excess of 2-methoxythis compound and reflux the mixture overnight. e. After cooling, pour the reaction mixture onto ice and perform a standard aqueous work-up. f. Remove solvents under reduced pressure and purify the resulting diethyl 2-methoxyallyl-allyl-malonate by fractional distillation.

    • Condensation with Urea: a. Prepare a solution of sodium ethoxide in absolute ethanol by dissolving metallic sodium (e.g., 0.279 mol) in ethanol (100 mL) under reflux. b. Add an excess of dry urea (e.g., 0.221 mol) and stir until completely dissolved. c. Add the disubstituted malonate (e.g., 0.116 mol) dropwise to the urea-ethoxide solution. d. Reflux the mixture for an extended period (e.g., 14 hours). e. After cooling, decompose the residue in water. Wash the aqueous layer with toluene and then carefully acidify with 50% sulfuric acid to a pH of 7. f. Collect the solid product and recrystallize from appropriate solvents (e.g., ethyl acetate-hexane, then acetone-water).

  • Expected Outcome:

    • The final product, 5-allyl-5-(2'-methoxyallyl)barbituric acid, is obtained as a crystalline solid.[7]

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with extreme caution.

  • Hazards:

    • Flammability: Highly flammable liquid and vapor.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

    • Toxicity: Toxic if swallowed and causes severe skin burns and eye damage.[9] It is also a lachrymator (tear-inducing).

    • Reactivity: Can react violently with oxidizing agents, strong bases, and metals.[10]

  • Personal Protective Equipment (PPE):

    • Always work in a well-ventilated chemical fume hood.

    • Wear chemical-resistant gloves (e.g., Viton®, butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[8][9]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated, fireproof area away from incompatible materials.[11] Keep containers tightly sealed and protected from light.[8]

    • Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[12]

  • Spill and Disposal:

    • In case of a spill, evacuate the area and remove all ignition sources.[11] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a sealed container for hazardous waste disposal.[12]

    • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

References

Step-by-step procedure for Grignard reagent formation with allyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-step Procedure for Grignard Reagent Formation with Allyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of allylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The protocol details the necessary reagents, equipment, reaction conditions, and safety precautions. This guide is intended for laboratory professionals in research and drug development to ensure a safe, efficient, and high-yield synthesis.

Introduction

Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. Allylmagnesium bromide, specifically, is a valuable reagent for introducing the allyl group into a variety of molecules, a common step in the synthesis of complex organic compounds and active pharmaceutical ingredients. The formation of this reagent from this compound and magnesium metal is a standard yet sensitive procedure that requires careful control of reaction conditions to prevent side reactions, primarily Wurtz coupling, which leads to the formation of 1,5-hexadiene.[1] This protocol outlines a reliable method for the preparation of allylmagnesium bromide in diethyl ether.

Reaction and Mechanism

The fundamental reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.

Overall Reaction:

CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr

The reaction is typically initiated by the activation of the magnesium surface, often facilitated by a small amount of iodine.[2][3][4] The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the formation of allylmagnesium bromide.

ParameterValueReference
Yield 79-89%[2][3]
This compound 1.0 equivalent[5]
Magnesium Turnings 1.2 - 2.5 equivalents[1][5]
Solvent Anhydrous Diethyl Ether[1][2][3]
Reaction Temperature Maintain below boiling point of ether, often near 0°C[6]
Addition Time 0.5 - 17 hours (rate-controlled to manage exotherm)[1][2][3]
Stirring Time (post-addition) 1 hour[1]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound (freshly distilled)

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Iodine crystal (for activation)

  • Equipment:

    • Three-necked round-bottom flask (flame-dried)

    • Reflux condenser (with drying tube)

    • Pressure-equalizing dropping funnel

    • Mechanical or magnetic stirrer

    • Inert gas supply (Nitrogen or Argon)

    • Ice-water bath

    • Syringes and needles

Safety Precautions[7][8][9][10]
  • Work in a well-ventilated fume hood.

  • All glassware must be rigorously dried (flame-dried or oven-dried) to prevent quenching of the Grignard reagent by water.[7]

  • Anhydrous solvents are essential.

  • The reaction is exothermic ; an ice bath should be readily available for temperature control.

  • Diethyl ether is highly flammable and volatile . Ensure there are no open flames or spark sources nearby.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a flame-dried three-necked flask with a stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

    • Purge the entire system with an inert gas (Nitrogen or Argon) to create an anhydrous atmosphere.

  • Reagent Preparation:

    • In the reaction flask, place magnesium turnings (a significant excess is recommended to minimize Wurtz coupling).[1]

    • Add a small crystal of iodine to the flask to activate the magnesium surface.[2][3][4]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of freshly distilled this compound in anhydrous diethyl ether.

  • Reaction Initiation and Execution:

    • Begin stirring the magnesium suspension.

    • Slowly add a small amount of the this compound solution from the dropping funnel to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, along with gentle refluxing.

    • Once the reaction has started, cool the flask in an ice-water bath.

    • Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[1] Controlling the addition rate is critical to prevent the reaction from becoming too vigorous and to minimize the formation of 1,5-hexadiene.[6] It is recommended to keep the reaction temperature below the boiling point of diethyl ether.[1]

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure the reaction goes to completion.[1] The final product is a grayish solution of allylmagnesium bromide.

  • Use and Storage:

    • The prepared Grignard reagent is best used immediately.

    • If storage is necessary, it should be kept under an inert atmosphere in a sealed container. The concentration can be determined by titration before use.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants allyl_bromide This compound (CH₂=CHCH₂Br) grignard Allylmagnesium Bromide (CH₂=CHCH₂MgBr) allyl_bromide->grignard Oxidative Insertion mg Magnesium (Mg) mg->grignard ether Diethyl Ether (solvent) ether->grignard stabilization

Caption: Formation of Allylmagnesium Bromide.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product setup 1. Assemble and Flame-Dry Apparatus under Inert Gas reagents 2. Add Mg Turnings and I₂ to Flask setup->reagents solution 3. Prepare this compound in Anhydrous Ether reagents->solution initiate 4. Initiate Reaction with Small Amount of this compound solution->initiate cool 5. Cool Flask with Ice Bath initiate->cool add 6. Dropwise Addition of Remaining this compound cool->add complete 7. Stir for 1 Hour Post-Addition add->complete product 8. Allylmagnesium Bromide Solution Ready for Use complete->product

Caption: Grignard Reagent Synthesis Workflow.

References

Application of Allyl Bromide in Cross-Coupling Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl bromide is a valuable and versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Its ability to introduce an allyl group—a common motif in natural products and pharmacologically active molecules—makes it an essential tool for drug discovery and development. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and related allylic electrophiles in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling: Allylation of Arylboronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp³) bonds. The cross-coupling of this compound with arylboronic acids provides a direct route to synthesize allylarenes.

A facile approach for this transformation utilizes a reusable palladium chloride and tetraphenylphosphonium (B101447) bromide intercalated clay catalyst.[1][2] This heterogeneous catalyst system offers high efficiency and ease of separation. The reaction proceeds smoothly, yielding allylbenzenes from readily available this compound and various arylboronic acids.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPdCl₂/TPPBi-ClayK₂CO₃Methanol (B129727)Reflux0.595[1][2]
24-Methylphenylboronic acidPdCl₂/TPPBi-ClayK₂CO₃MethanolReflux0.592[1][2]
34-Methoxyphenylboronic acidPdCl₂/TPPBi-ClayK₂CO₃MethanolReflux0.694[1][2]
44-Chlorophenylboronic acidPdCl₂/TPPBi-ClayK₂CO₃MethanolReflux0.790[1][2]
52,4-Dichlorophenylboronic acidPd(PPh₃)₄CsFTHFReflux24-[3]

TPPBi-Clay: Tetraphenylphosphonium bromide intercalated clay

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Arylboronic acid (1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂/TPPBi-Clay catalyst (0.01 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.0 mmol), potassium carbonate (2.0 mmol), and the PdCl₂/TPPBi-Clay catalyst (0.01 mol%).

  • Add methanol (10 mL) to the flask.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate (B1210297), dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the desired allylarene.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition (Aryl-Br) Aryl-Pd(II)-OR(L2) Aryl-Pd(II)-OR(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-OR(L2) Ligand Exchange (Base) Allyl-Pd(II)-Aryl(L2) Allyl-Pd(II)-Aryl(L2) Aryl-Pd(II)-OR(L2)->Allyl-Pd(II)-Aryl(L2) Transmetalation (Allyl-B(OR)2) Allyl-Pd(II)-Aryl(L2)->Pd(0)L2 Reductive Elimination (Allyl-Aryl)

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Heck Reaction: Allylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] While typically demonstrated with aryl or vinyl halides, the principles can be applied to this compound for the synthesis of substituted alkenes. The reaction generally requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.[4]

Quantitative Data for Heck-Type Reactions

While direct examples with this compound are less common in readily available literature, data from reactions with aryl bromides and olefins provide a basis for reaction development.

EntryAryl HalideOlefinCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl IodideAllyl AcetatePd/CTrialkylamineWater---[5][6]
24-ChloronitrobenzenePhenylboronic acidPd(OAc)₂--1301794 (GC)[5]
3Aryl BromideStyrenePd(OAc)₂/P(t-Bu)₃Cy₂NMe-RT or elevated-High[7]
4Aryl Iodide/BromideStyrene/Acrylic Acid Methyl EsterPd(OAc)₂-PEG-400--Good to Excellent[5]
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04-0.1 mol%)

  • Dicyclohexylmethylamine (Cy₂NMe) (1.5 mmol)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene) (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

Procedure:

  • In an oven-dried Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and tri(tert-butyl)phosphine.

  • Add the anhydrous solvent, followed by the alkene and dicyclohexylmethylamine.

  • Add this compound to the reaction mixture.

  • Seal the tube or vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Allyl-Pd(II)-Br(L2) Allyl-Pd(II)-Br(L2) Pd(0)L2->Allyl-Pd(II)-Br(L2) Oxidative Addition (Allyl-Br) Pi-Alkene Complex Pi-Alkene Complex Allyl-Pd(II)-Br(L2)->Pi-Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Pi-Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Sigma-Alkyl Complex->Pd(0)L2 Beta-Hydride Elimination & Reductive Elimination (Product + H-Base)

Caption: Heck Reaction Catalytic Cycle.

Sonogashira Coupling: Synthesis of Allylalkynes

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9] this compound can be used as the electrophilic partner to synthesize 1,4-enynes.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Terminal alkyne (1.1 mmol)

  • This compound (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (B44863) (7.0 eq)

  • Anhydrous THF (5 mL)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.1 mmol) and anhydrous THF (5 mL).

  • Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), and diisopropylamine (7.0 eq) at room temperature.

  • Add this compound (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.[8]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Allyl-Pd(II)-Br(L2) Allyl-Pd(II)-Br(L2) Pd(0)L2->Allyl-Pd(II)-Br(L2) Oxidative Addition (Allyl-Br) Allyl-Pd(II)-Alkyne(L2) Allyl-Pd(II)-Alkyne(L2) Allyl-Pd(II)-Br(L2)->Allyl-Pd(II)-Alkyne(L2) Transmetalation Allyl-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Allyl-Alkyne) Alkyne-H Alkyne-H Cu(I)-Alkyne Cu(I)-Alkyne Alkyne-H->Cu(I)-Alkyne Deprotonation (Base, Cu(I)) Cu(I)-Alkyne->Allyl-Pd(II)-Br(L2)

Caption: Sonogashira Coupling Catalytic Cycles.

Stille Coupling: Reaction with Organostannanes

The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide catalyzed by palladium.[10][11] this compound can serve as the electrophile in this reaction. A key advantage of the Stille coupling is the air and moisture stability of the organostannane reagents.[11] However, the toxicity of tin compounds is a significant drawback.[12]

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., vinyltributyltin) (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, toluene, or DMF) (5 mL)

  • Schlenk flask

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the organostannane (1.1 mmol) and this compound (1.0 mmol) in the anhydrous solvent.

  • Add the palladium catalyst (Pd(PPh₃)₄, 1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.

  • Wash the solution with saturated aqueous potassium fluoride (B91410) (to remove tin byproducts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for the Stille Reaction

Stille_Reaction Pd(0)L2 Pd(0)L2 Allyl-Pd(II)-Br(L2) Allyl-Pd(II)-Br(L2) Pd(0)L2->Allyl-Pd(II)-Br(L2) Oxidative Addition (Allyl-Br) Allyl-Pd(II)-R(L2) Allyl-Pd(II)-R(L2) Allyl-Pd(II)-Br(L2)->Allyl-Pd(II)-R(L2) Transmetalation (R-SnBu3) Allyl-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Allyl-R)

Caption: Stille Reaction Catalytic Cycle.

Conclusion

This compound is a highly effective electrophile in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of valuable organic molecules. The choice of reaction—Suzuki-Miyaura, Heck, Sonogashira, or Stille—will depend on the desired product and the available starting materials. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations in their own laboratories. Careful consideration of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

References

Application Notes and Protocols for the Introduction of Allyl Functional Groups Using Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene) is a highly reactive and versatile reagent in organic synthesis, primarily utilized for the introduction of the allyl functional group into a wide range of molecules.[1] Its utility stems from the presence of a double bond adjacent to the carbon bearing the bromine atom, which activates the C-Br bond towards nucleophilic substitution.[1] This reactivity makes it an indispensable tool in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] The allyl group itself is a valuable motif in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities, including anticancer properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for allylation reactions.

Reaction Mechanisms

The introduction of an allyl group using this compound can be achieved through several fundamental reaction mechanisms, primarily dictated by the nature of the substrate and the reaction conditions.

1. Nucleophilic Substitution (SN2): This is the most common pathway for the allylation of heteroatom nucleophiles such as amines (N-allylation), alcohols/phenols (O-allylation), and thiols (S-allylation), as well as carbon nucleophiles like enolates (C-allylation). The nucleophile attacks the electrophilic carbon of this compound, displacing the bromide ion in a concerted step.

2. Grignard and Barbier-type Reactions: this compound readily reacts with metals like magnesium to form allylmagnesium bromide, a Grignard reagent.[1] This organometallic species is a potent nucleophile used for the allylation of carbonyl compounds to form homoallylic alcohols. Barbier-type reactions, often mediated by metals like tin or indium in aqueous media, provide a milder alternative for the allylation of aldehydes and ketones.[2][3][4]

3. Radical Reactions: Under specific conditions, such as in the presence of radical initiators, this compound can participate in radical-mediated transformations.

Data Presentation: Quantitative Summary of Allylation Reactions

The following table summarizes typical reaction conditions and yields for the allylation of various substrates using this compound.

Nucleophile/SubstrateReaction TypeBase/PromoterSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline (B41778)N-AllylationMg-Al Hydrotalciteaq. Ethanol (B145695)Room Temp1.592[5]
p-ToluidineN-AllylationMg-Al Hydrotalciteaq. EthanolRoom Temp1.590[5]
p-AnisidineN-AllylationMg-Al Hydrotalciteaq. EthanolRoom Temp288[5]
p-NitroanilineN-AllylationMg-Al Hydrotalciteaq. Ethanol80344[5]
Amide (substituted)N-AllylationCs₂CO₃Acetone50292[6]
DiphenylamineN-Allylation/BrominationKOHDMSO701255[7]
Phenol (B47542)O-AllylationSodium MetalAllyl Alcohol150-160567.2[8]
BenzaldehydeC-Allylation (Barbier)Tin/HClWater/THFRoom Temp196[3]
4-ChlorobenzaldehydeC-Allylation (Barbier)Tin/HClWater/THFRoom Temp194[3]
4-MethoxybenzaldehydeC-Allylation (Barbier)Tin/HClWater/THFRoom Temp198[3]
CyclohexanecarboxaldehydeC-Allylation (Barbier)Tin/HClWater/THFRoom Temp185[3]
Acetophenone EnolateC-AllylationLDATHF-78 to RT--[9]

Experimental Protocols

Protocol 1: N-Allylation of Anilines using a Heterogeneous Catalyst

This protocol describes the diallylation of anilines using a reusable Mg-Al hydrotalcite catalyst.[5]

Materials:

  • Substituted Aniline (10 mmol)

  • This compound (20 mmol)

  • Mg-Al Hydrotalcite (HT5) (20 wt.% of aniline)

  • Aqueous Ethanol (50% v/v, 20 mL)

  • Ethyl Acetate (B1210297)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution (20%)

  • 25 mL Round Bottom Flask

  • Magnetic Stirrer

  • G4 Sintered Glass Funnel

Procedure:

  • To a 25 mL round bottom flask, add the aniline (10 mmol), this compound (20 mmol), Mg-Al hydrotalcite (20 wt.%), and aqueous ethanol (20 mL).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, evaporate the ethanol under reduced pressure.

  • Add ethyl acetate (5 mL) to the reaction mass and filter the catalyst through a G4 sintered glass funnel.

  • Wash the solid catalyst with ethyl acetate (2 mL).

  • Treat the filtrate with aqueous NaHCO₃ solution (5 mL, 20%).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N,N-diallylaniline product.

Protocol 2: O-Allylation of Phenols

This protocol outlines a general procedure for the synthesis of allyl phenyl ethers.[8]

Materials:

  • Phenol (0.1 mol)

  • Sodium Metal (0.12 mol)

  • Allyl Alcohol (40 mL)

  • Diallyl Oxalate (B1200264) (0.1 mol)

  • Diethyl Ether

  • Apparatus for distillation

Procedure:

  • In a suitable reaction vessel, dissolve sodium metal (0.12 mol) in allyl alcohol (40 mL).

  • To this solution, add phenol (0.1 mol) followed by diallyl oxalate (0.1 mol).

  • Heat the mixture in an oil bath at 150-160°C to evaporate the allyl alcohol.

  • After the removal of allyl alcohol, continue heating the reaction mixture at 200°C for 5 hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the ethereal solution, dry it, and remove the solvent.

  • Distill the remaining liquid to afford allyl phenyl ether.

Protocol 3: Synthesis of Homoallylic Alcohols via Barbier-type Reaction

This protocol describes the tin-mediated allylation of aldehydes with this compound in an acidic aqueous medium.[3]

Materials:

  • Aldehyde (1 mmol)

  • This compound (2 mmol)

  • Tin powder (1.5 mmol)

  • 1M Hydrochloric Acid (HCl) (2 mL)

  • Tetrahydrofuran (THF) (2 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction flask, suspend the aldehyde (1 mmol) and tin powder (1.5 mmol) in a mixture of 1M HCl (2 mL) and THF (2 mL).

  • Add this compound (2 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature for the time indicated in the data table (typically 1 hour), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the homoallylic alcohol.

Visualizations

general_allylation_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nucleophile (Nu:⁻) TS [Nu---CH₂(CH)CH₂---Br]⁻ Nu->TS Sɴ2 Attack AllylBromide This compound (CH₂=CH-CH₂-Br) Product Allylated Product (Nu-CH₂-CH=CH₂) TS->Product Bond Formation Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group Departure

General SN2 mechanism for allylation.

experimental_workflow Reactants 1. Combine Reactants (Substrate, this compound, Solvent, Base/Catalyst) Reaction 2. Reaction (Stirring, Heating/Cooling, Monitor by TLC) Reactants->Reaction Workup 3. Workup (Quenching, Extraction, Washing) Reaction->Workup Purification 4. Purification (Drying, Filtration, Concentration, Chromatography) Workup->Purification Product 5. Characterization (NMR, MS, etc.) Purification->Product

A typical experimental workflow for an allylation reaction.

anticancer_pathway cluster_cell Cancer Cell AllylCompound Allyl-containing Drug MAPK_Pathway MAPK Pathway AllylCompound->MAPK_Pathway Activates Bcl2 Bcl-2 Protein AllylCompound->Bcl2 Down-regulates CellCycle Cell Cycle Progression AllylCompound->CellCycle Inhibits Caspases Caspase Activation MAPK_Pathway->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Arrest G2/M Phase Arrest CellCycle->Arrest

Simplified signaling pathways affected by some allyl-containing anticancer agents.

Applications in Drug Development

The allyl group is a key structural feature in many biologically active molecules and approved drugs. Its introduction can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, some natural allyl derivatives have demonstrated anticancer activity by inducing apoptosis through the activation of the MAPK pathway and downregulation of anti-apoptotic proteins like Bcl-2.[10] Other mechanisms include inducing cell cycle arrest at the G2/M phase.[10] The ability to readily introduce allyl groups using this compound allows medicinal chemists to synthesize novel analogs of lead compounds for structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and metabolic stability.

Disclaimer: this compound is a toxic, flammable, and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

References

Application Notes: The Role of Allyl Bromide in the Synthesis of Perfumes and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl bromide (3-bromopropene) is a versatile organic halide that serves as a crucial alkylating agent in the synthesis of a wide array of organic compounds, including polymers, pharmaceuticals, and notably, synthetic perfumes and fragrances.[1][2] Its utility in the fragrance industry stems from its function as an electrophilic precursor for the introduction of the allyl group (CH₂=CHCH₂) into various molecules.[1][2] This functional group is a key olfactophore, a structural component that contributes significantly to the odor profile of a molecule, spanning a wide range of scents from fruity and green to spicy and floral.[3] this compound is more reactive, albeit more expensive, than its counterpart, allyl chloride, a factor that guides its specific applications in synthesis.[1]

Core Application: Allylation in Fragrance Chemistry

The primary role of this compound in fragrance synthesis is to act as an allylating agent, introducing the three-carbon allyl moiety onto a substrate molecule. This is typically achieved through a nucleophilic substitution reaction where a nucleophile (Nu⁻), such as an alcohol, phenol (B47542), or carboxylate, attacks the electrophilic carbon atom of this compound, displacing the bromide ion.[1]

General Reaction: CH₂=CHCH₂Br + Nu⁻ → CH₂=CHCH₂Nu + Br⁻

This fundamental reaction is the basis for creating diverse classes of fragrance ingredients, including allyl ethers and allyl esters, which are prevalent in modern perfumery.

Synthesis of Allyl Ethers

Allyl ethers are a class of fragrance compounds known for their fresh, sweet, and often floral or fruity notes.[3][4] They are synthesized by the reaction of an alcohol or a phenol with this compound in the presence of a base. The base deprotonates the hydroxyl group of the alcohol or phenol, forming a more potent nucleophile (an alkoxide or phenoxide) that then reacts with this compound.[5] An example is allyl phenylethyl ether, which imparts fresh, sweet, and floral notes suggestive of rose and chamomile.[3]

Synthesis of Allyl Esters

Allyl esters are widely used in the fragrance industry for their characteristic fruity and sweet aromas.[3][6] For instance, allyl cyclohexane (B81311) propionate (B1217596) is known for its fruity, pineapple, and waxy odor with green, sweet apple nuances, while allyl cinnamate (B1238496) possesses balsamic and peach notes.[3][6] The synthesis of these esters can be achieved through the transesterification of a methyl or ethyl ester with allyl alcohol or by direct esterification of a carboxylic acid with allyl alcohol.[6][7] Alternatively, the carboxylate salt can be reacted with this compound.

Quantitative Data for Allyl-Based Fragrance Synthesis

The following table summarizes quantitative data from various synthetic protocols involving this compound and related allyl compounds for fragrance production.

Fragrance CompoundStarting MaterialsBase/CatalystSolventReaction ConditionsYield (%)Reference
Allyl Ethers (unspecified)Propylene glycol derivative, this compoundSodium hydrideTetrahydrofuran (B95107)70°C, 16 hours60.3%[4]
Allyl Decyl Ether1-Decanol (B1670082), this compoundPotassium hydroxide (B78521) (pellet), TBAI (5 mol%)Solvent-freeRoom temperature, 16 hours95%[5]
Allyl Amyl GlycolateIntermediate acid, Allyl alcohol, BenzeneCatalyst (unspecified)BenzeneAzeotropic distillation52%[7]
This compoundAllyl alcohol, Hydrobromic acid (48%), Sulfuric acidN/AN/ADistillation from reaction mixture~92%[8][9]

Experimental Protocols

Protocol 1: Synthesis of Allyl Ethers via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of allyl ethers from alcohols using this compound. The example provided is adapted from the synthesis of novel allyl ethers for perfumery.[4]

Materials:

  • Alcohol substrate (e.g., 1-(3'-methyl-but-2'-en-1'-oxy)-propan-2-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1 equivalent) in anhydrous THF.

  • Slowly add a solution of the alcohol substrate (1 equivalent) in anhydrous THF to the sodium hydride suspension while stirring at room temperature.

  • Continue stirring the mixture at room temperature for 1.5 hours to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain stirring for 16 hours.

  • After cooling to room temperature, cautiously quench the excess sodium hydride by the slow addition of methanol.

  • Remove the solvent by rotary evaporation.

  • Extract the residue with diethyl ether.

  • Wash the combined organic extracts with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain the desired allyl ether.

Protocol 2: Solvent-Free Synthesis of Allyl Decyl Ether

This protocol provides a highly efficient and environmentally friendly method for the synthesis of allyl ethers.[5]

Materials:

Procedure:

  • Combine 1-decanol (1.05 mmol), this compound (4.04 mmol), one KOH pellet (~2 mmol), and TBAI (5 mol%) in a reaction vessel.

  • Stir the mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the KOH pellet.

  • Distill the mixture under reduced pressure to remove excess this compound.

  • Load the residue onto a short pad of silica gel.

  • Elute the product with a mixture of hexane and ethyl acetate (95:5) to yield pure allyl decyl ether.

Visualizations

Diagram 1: General Nucleophilic Substitution Pathway

G AllylBromide This compound (CH₂=CHCH₂Br) TransitionState Transition State AllylBromide->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Fragrance Allyl-Containing Fragrance (CH₂=CHCH₂Nu) Bromide Bromide Ion (Br⁻) TransitionState->Fragrance TransitionState->Bromide

Caption: Nucleophilic substitution reaction for fragrance synthesis.

Diagram 2: Experimental Workflow for Allyl Ether Synthesis

G start Start step1 React Alcohol with NaH in THF start->step1 step2 Add this compound and Heat step1->step2 step3 Quench and Evaporate Solvent step2->step3 step4 Extract with Diethyl Ether step3->step4 step5 Wash and Dry Organic Layer step4->step5 step6 Purify by Distillation step5->step6 end Final Product: Allyl Ether step6->end

Caption: Workflow for the synthesis of an allyl ether fragrance.

References

Application Notes and Protocols: N-Alkylation of Amines Using Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, enabling the construction of more complex nitrogen-containing molecules. Among the various alkylating agents, allyl bromide stands out as a highly reactive electrophile used for introducing the versatile allyl group. Allylated amines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to the allyl moiety's ability to undergo a wide range of subsequent chemical modifications.

This document provides detailed protocols and technical data for the N-alkylation of primary and secondary amines using this compound. It addresses common challenges such as over-alkylation and outlines standard experimental procedures, from reaction setup to product purification.

Reaction Principle and Mechanism

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.[1]

The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the starting amine or an added scavenger base) to yield the neutral N-allylated amine.[1][2]

G Amine R₂NH (Amine) TS Transition State Amine->TS Nucleophilic Attack AllylBromide CH₂=CHCH₂Br (this compound) AllylBromide->TS Salt [R₂NHCH₂CH=CH₂]⁺ Br⁻ (Ammonium Salt) TS->Salt Leaving Group Departure Product R₂NCH₂CH=CH₂ (N-Allylated Amine) Salt->Product Base Base Base->Salt Deprotonation HBase [Base-H]⁺ Br⁻

Caption: General SN2 mechanism for the N-alkylation of an amine.

Challenge: Over-Alkylation

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, it can compete for the remaining this compound, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to produce a quaternary ammonium salt.[2] this compound is a particularly reactive halide, and reactions with primary amines often yield the tertiary (diallylated) amine as the major product.[4][5][6]

G cluster_main Over-Alkylation Pathway with this compound (AllBr) P_Amine Primary Amine R-NH₂ S_Amine Secondary Amine R-NH(All) P_Amine->S_Amine + AllBr - HBr T_Amine Tertiary Amine R-N(All)₂ S_Amine->T_Amine + AllBr - HBr Q_Salt Quaternary Salt [R-N(All)₃]⁺Br⁻ T_Amine->Q_Salt + AllBr

Caption: Logical pathway illustrating the challenge of over-alkylation.

Quantitative Data Summary

The outcome of the N-allylation reaction is highly dependent on the substrate, stoichiometry, and reaction conditions. The following table summarizes representative data from literature sources.

Amine SubstrateAmine:this compound (Equivalents)Base (Equivalents)SolventTemp. (°C)Time (h)Major ProductYield (%)Reference
Aniline (Primary)1 : 3NaHCO₃ (3)Water, SDS801Diallylaniline (Tertiary)92[7]
Benzylamine (Primary)1 : 1.1CsOH (2.2)DMFRT0.5Dibenzylallylamine (Tertiary)85[8]
Piperidine (Secondary)1 : 1Al₂O₃-OK (cat.)Acetonitrile (B52724)304N-Allylpiperidine (Tertiary)85[9]
Morpholine (Secondary)1 : 2NaHCO₃ (2)Water, SDS801N-Allylmorpholine (Tertiary)94[7]
Bis(benzimidazol-2-ylmethyl)amine1 : 1.2K₂CO₃ (1.2)DMFReflux12N-Allyl product (Tertiary)N/A[10]

Experimental Protocols

Protocol 1: Diallylation of a Primary Amine in Aqueous Media

This protocol is adapted from a procedure for the efficient synthesis of tertiary amines using water as a solvent, which is an economical and environmentally friendly approach.[7]

Materials:

  • Primary amine (e.g., Aniline, 1.0 equiv.)

  • This compound (3.0 equiv.)

  • Sodium bicarbonate (NaHCO₃, 3.0 equiv.)

  • Sodium dodecyl sulfate (B86663) (SDS, catalytic amount, ~20 mg per 5 mmol amine)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the primary amine (e.g., 5 mmol), sodium bicarbonate (15 mmol), and a catalytic amount of SDS.

  • Add deionized water (20 mL) to the flask.

  • Heat the mixture to 80°C with vigorous stirring.

  • Add this compound (15 mmol) dropwise to the reaction mixture.

  • Maintain the reaction at 80°C for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diallylated tertiary amine.

Protocol 2: Monoallylation of a Secondary Amine

This protocol outlines a general method for the N-alkylation of a secondary amine to yield a tertiary amine. Over-alkylation beyond the tertiary amine is possible but typically requires more forcing conditions.

Materials:

  • Secondary amine (e.g., Piperidine, 1.0 equiv.)

  • This compound (1.1 equiv.)

  • Potassium carbonate (K₂CO₃, 1.5 equiv.)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (optional)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add the secondary amine (10 mmol) and anhydrous acetonitrile (40 mL).

  • Add potassium carbonate (15 mmol) to the solution.

  • Add this compound (11 mmol) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by column chromatography on silica gel to yield the pure tertiary amine.

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation reaction, from initial setup to the final purified product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Amine, Base, and Solvent B Add this compound (Dropwise) A->B C Stir at Defined Temperature B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Quench Reaction & Filter Solids (if any) D->E Complete F Liquid-Liquid Extraction E->F G Dry & Concentrate Organic Layer F->G H Column Chromatography (or Distillation/Recrystallization) G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Standard experimental workflow for N-alkylation reactions.

References

Application Notes and Protocols for Polymerization Techniques Involving Allyl Bromide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of polymerization techniques involving allyl bromide, a versatile monomer and initiator for synthesizing functional polymers. The inherent reactivity of the allyl group and the carbon-bromine bond makes it a valuable building block for creating polymers with tailored properties for various applications, particularly in the field of drug development. This document outlines key polymerization methods, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction to this compound in Polymer Chemistry

This compound (3-bromopropene) is a bifunctional molecule containing a polymerizable double bond and a reactive alkyl halide group.[1] This dual functionality allows it to be used as both a monomer in free radical polymerization and an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting polymers, rich in pendant bromide groups, are excellent platforms for post-polymerization modification, enabling the introduction of a wide range of functionalities for applications such as drug delivery, bio-conjugation, and tissue engineering.[2][3]

Polymerization Techniques

Free Radical Polymerization of this compound

Free radical polymerization is a common method for polymerizing vinyl monomers. In the case of this compound, this technique leads to the formation of poly(this compound), a polymer with a repeating unit containing a reactive C-Br bond. However, the polymerization of allyl monomers via free radical routes can be challenging due to degradative chain transfer, which often results in low molecular weight polymers.[4]

Quantitative Data for Free Radical Polymerization of a Diallyl Monomer Derived from this compound

Monomer Concentration (mol/L)Initiator (APS) Concentration (mol/L)Temperature (°C)Polymerization Rate (mol/L·s)Molecular Weight ( g/mol )
1.00.01601.5 x 10⁻⁵15,000
1.50.01602.8 x 10⁻⁵18,000
1.00.02602.9 x 10⁻⁵12,000
1.00.01703.2 x 10⁻⁵14,000

Experimental Protocol: Free Radical Polymerization of N,N-Diallylpiperidine Bromide

This protocol describes the synthesis of a diallyl monomer and its subsequent free radical polymerization.

Materials:

Procedure:

  • Monomer Synthesis: In a round-bottom flask, slowly add this compound to an equimolar amount of piperidine in ethanol with stirring. The reaction is exothermic. After the addition is complete, reflux the mixture for 2 hours. Cool the reaction mixture and precipitate the N,N-diallylpiperidine bromide salt by adding diethyl ether. Filter the precipitate, wash with diethyl ether, and dry under vacuum.

  • Polymerization: Dissolve the synthesized monomer in distilled water to the desired concentration in a reaction vessel equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. Deoxygenate the solution by bubbling nitrogen for 30 minutes.

  • Initiation: Prepare a fresh solution of ammonium persulfate (APS) initiator in distilled water. Add the required amount of the initiator solution to the monomer solution under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the specified time (e.g., 24 hours).

  • Purification: After polymerization, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent like acetone (B3395972) or ethanol. Filter the polymer, wash it with the non-solvent, and dry it under vacuum at 40°C until a constant weight is achieved.

Logical Relationship: Free Radical Polymerization

Free_Radical_Polymerization Initiator Initiator (e.g., APS) Radical Free Radical Initiator->Radical Decomposition Monomer_Activation Activated Monomer Radical->Monomer_Activation Initiation Propagation Propagating Chain Monomer_Activation->Propagation Adds to Monomer Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Chain Growth Termination Termination Polymer_Chain->Termination Chain Transfer/ Combination Dead_Polymer Dead_Polymer Termination->Dead_Polymer

Caption: Workflow of a typical free radical polymerization process.

Atom Transfer Radical Polymerization (ATRP) using this compound as an Initiator

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This compound can serve as an effective initiator for the ATRP of various monomers, such as styrene (B11656) and acrylates.

Quantitative Data for ATRP of Styrene using this compound Initiator

[Styrene]:[this compound]:[CuBr]:[PMDETA]Temperature (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)PDI (Mw/Mn)
100:1:1:2110235360041001.15
100:1:1:2110462640069001.18
100:1:1:2110685880092001.20
200:1:1:211067515600162001.25

Experimental Protocol: ATRP of Styrene with this compound Initiator

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (as an internal standard for GC analysis, optional)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Tetrahydrofuran (THF, for GPC analysis)

Procedure:

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Reaction Mixture: In a separate flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol), PMDETA (e.g., 0.346 g, 2 mmol), and toluene (e.g., 10 mL). If using an internal standard, add anisole. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

  • Initiation: Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe. Stir the mixture until the copper complex forms (a colored solution). Then, add the deoxygenated this compound initiator (e.g., 0.121 g, 1 mmol) via syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.

  • Monitoring: At timed intervals, withdraw samples using a nitrogen-purged syringe and quench the polymerization by exposing the sample to air. Analyze the monomer conversion by gas chromatography (GC) or ¹H NMR and the molecular weight and PDI by gel permeation chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached, cool the flask to room temperature and open it to the air to stop the polymerization. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution to a large excess of cold methanol. Filter the polymer, wash with methanol, and dry under vacuum.

Signaling Pathway: ATRP Mechanism

ATRP_Mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation P_n-X Dormant Polymer (P_n-Br) P_n_dot Active Polymer (P_n•) P_n-X->P_n_dot k_act Cu(I)/L Catalyst (Cu(I)Br/PMDETA) X-Cu(II)/L Deactivator (Br-Cu(II)Br/PMDETA) P_n_dot->P_n-X k_deact Monomer Monomer (Styrene) P_n_dot->Monomer k_p Termination Termination P_n_dot->Termination k_t P_n+m_dot Propagated Polymer (P_n+m•) Monomer->P_n+m_dot

Caption: The reversible activation-deactivation equilibrium in ATRP.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Allyl Monomers

Direct RAFT polymerization of this compound as a monomer is not well-documented, likely due to potential side reactions involving the bromine atom. However, RAFT is a highly versatile technique for polymerizing other allyl-containing monomers, such as allyl methacrylate (B99206) (AMA). This allows for the synthesis of well-defined polymers with pendant allyl groups that can be further functionalized.[7][8]

Quantitative Data for RAFT Polymerization of Allyl Methacrylate (AMA)

The following table provides representative data for the RAFT polymerization of AMA, demonstrating the control achieved over molecular weight and PDI.[8]

[AMA]:[RAFT Agent]:[AIBN]SolventTemperature (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)PDI (Mw/Mn)
100:1:0.2Dioxane70452660071001.15
100:1:0.2Dioxane7088510700112001.18
200:1:0.2Dioxane7087819700205001.22
100:1:0.2Toluene7088210300109001.19

Experimental Protocol: RAFT Polymerization of Allyl Methacrylate (AMA)

Materials:

  • Allyl methacrylate (AMA, inhibitor removed)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDB) (or other suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (for precipitation)

  • THF (for GPC analysis)

Procedure:

  • Reaction Setup: To a Schlenk tube, add AMA (e.g., 5.0 g, 39.6 mmol), CPDB (e.g., 0.136 g, 0.396 mmol), AIBN (e.g., 0.013 g, 0.079 mmol), and 1,4-dioxane (e.g., 5 mL).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

  • Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis. To terminate the reaction, cool the tube in an ice bath and expose the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter the polymer, redissolve it in a small amount of THF, and re-precipitate it in methanol to ensure the removal of unreacted monomer and other small molecules. Dry the final polymer under vacuum.

Experimental Workflow: RAFT Polymerization

RAFT_Workflow start Start reagents Combine Monomer, RAFT Agent, Initiator, and Solvent start->reagents deoxygenate Deoxygenate via Freeze-Pump-Thaw reagents->deoxygenate polymerize Polymerize at Controlled Temperature deoxygenate->polymerize monitor Monitor Conversion and Molecular Weight polymerize->monitor terminate Terminate Reaction monitor->terminate purify Purify by Precipitation terminate->purify characterize Characterize Polymer (NMR, GPC, etc.) purify->characterize end End characterize->end Drug_Delivery Polymer Functional Polymer (e.g., Poly(this compound)) Modification Post-Polymerization Modification Polymer->Modification Conjugate Polymer-Drug Conjugate Modification->Conjugate Drug Drug Molecule Drug->Modification Targeting_Ligand Targeting Ligand Targeting_Ligand->Modification Self_Assembly Self-Assembly (e.g., Micelles, Nanoparticles) Conjugate->Self_Assembly Delivery_Vehicle Drug Delivery Vehicle Self_Assembly->Delivery_Vehicle Target_Cell Target Cell Delivery_Vehicle->Target_Cell Drug_Release Controlled Drug Release Target_Cell->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the Synthesis of Homoallylic Alcohols from Allyl Bromide and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. The addition of an allyl group to an aldehyde, facilitated by the nucleophilic attack of an organometallic reagent derived from allyl bromide, is a common and effective strategy. This document outlines several widely used methods for this conversion, including Barbier-type reactions, the Nozaki-Hiyama-Kishi (NHK) reaction, and the Grignard reaction. Each method offers distinct advantages concerning functional group tolerance, stereoselectivity, and reaction conditions.

Reaction Overview and Key Methodologies

The core transformation involves the reaction of an aldehyde with an allyl organometallic species generated in situ from this compound. The choice of metal is crucial and dictates the reaction's characteristics.

  • Barbier-type Reactions: These are one-pot procedures where the organometallic reagent is generated in the presence of the electrophile (aldehyde).[1] Metals such as zinc, indium, and tin are commonly employed.[2][3][4] Barbier conditions are often mild and can be compatible with aqueous media, enhancing their "green" chemistry appeal.[2][5]

  • Grignard Reaction: The classic Grignard reaction involves the pre-formation of allylmagnesium bromide, which then reacts with the aldehyde.[9] While powerful, Grignard reagents are highly reactive and can be less tolerant of sensitive functional groups.[10]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for selected methods for the synthesis of homoallylic alcohols from various aldehydes and this compound.

AldehydeMethodMetal/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference(s)
Benzaldehyde (B42025)Barbier-typeZincTHF/aq. NH₄Cl3RT90[2]
BenzaldehydeBarbier-type (solvent-free)ZincNone0.17RT91[11]
BenzaldehydeBarbier-typeIndiumDMF4-6RTHigh[12]
BenzaldehydeBarbier-typeTin/KIWaterseveralRT85[4]
BenzaldehydeNozaki-Hiyama-KishiCrCl₂/NiCl₂DMF-2580[6][8]
CyclohexanecarboxaldehydeBarbier-typeZincTHF/aq. NH₄Cl3RT85[2]
4-ChlorobenzaldehydeBarbier-type (solvent-free)ZincNone0.17RT90[11]
2-NaphthaldehydeBarbier-type (solvent-free)ZincNone0.25RT88[11]
FurfuralBarbier-type (solvent-free)ZincNone0.33RT85[11]

Note: "RT" denotes room temperature. Yields are for the isolated product.

Experimental Protocols

Protocol 1: Zinc-Mediated Barbier-Type Synthesis of 1-Phenyl-3-buten-1-ol[2]

Materials:

  • Benzaldehyde

  • This compound

  • Zinc powder

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a rapidly stirring mixture of benzaldehyde (1 mmol), saturated aqueous NH₄Cl (1 mL), and zinc powder (2 mmol) in a round-bottom flask, add a solution of this compound (2 mmol) in THF (2 mL) dropwise.

  • An immediate reaction should be observed, with the disappearance of the zinc metal.

  • Stir the mixture for 3 hours at room temperature.

  • Filter the mixture to remove any excess zinc and precipitated salts.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 1 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude homoallylic alcohol.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tin-Mediated Barbier-Type Synthesis from an Acetal[4]

Materials:

  • Benzaldehyde dimethyl acetal (B89532)

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Potassium iodide (KI)

  • Water

  • Tetrahydrofuran (THF)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂) or diethyl ether

  • 5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, add this compound (0.15 mol) to a mixture of SnCl₂·2H₂O (0.15 mol) and KI (0.15 mol) in water (200 ml).

  • Add a solution of the benzaldehyde dimethyl acetal (0.1 mol) in THF (20 ml) to the mixture over a period of 1 hour with stirring.

  • Continue stirring for several hours, monitoring the conversion of the acetal by thin-layer chromatography (TLC).

  • Upon completion, neutralize the resulting mixture with Na₂CO₃.

  • Extract the mixture with CH₂Cl₂ or ether.

  • Wash the organic phase with 5% aqueous Na₂S₂O₃.

  • Dry the organic phase over an anhydrous drying agent and evaporate the solvent to yield the product as a yellowish oil.

Visualizations

Reaction Mechanism and Workflow Diagrams

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde (R-CHO) NucleophilicAddition Nucleophilic Addition to Aldehyde Carbonyl Aldehyde->NucleophilicAddition AllylBromide This compound (CH2=CHCH2Br) Organometallic In situ formation of Allyl Organometallic Reagent AllylBromide->Organometallic Metal Metal (e.g., Zn, In, Mg) Metal->Organometallic Organometallic->NucleophilicAddition Intermediate Alkoxide Intermediate NucleophilicAddition->Intermediate Workup Aqueous Workup (Protonation) Intermediate->Workup HomoallylicAlcohol Homoallylic Alcohol Workup->HomoallylicAlcohol

Caption: General workflow for Barbier-type synthesis of homoallylic alcohols.

NHK_Reaction cluster_reactants Starting Materials cluster_cycle Catalytic Cycle cluster_product Final Product AllylHalide Allyl Halide NiII_complex R-Ni(II)-X AllylHalide->NiII_complex Oxidative Addition Aldehyde Aldehyde CrIII_alkoxide Product-O-Cr(III) Aldehyde->CrIII_alkoxide CrCl2 CrCl₂ CrII Cr(II) CrCl2->CrII NiCl2 NiCl₂ (cat.) Ni0 Ni(0) NiCl2->Ni0 Reduction by Cr(II) CrIII_halide R-Cr(III)-X CrII->CrIII_halide CrIII_halide->CrIII_alkoxide Nucleophilic Addition Product Homoallylic Alcohol CrIII_alkoxide->Product Workup Ni0->NiII_complex NiII_complex->CrIII_halide Transmetalation

Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi (NHK) reaction.

References

Protecting Group Chemistry: Allyl Ethers from Allyl Bromide - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. A protecting group reversibly masks a reactive functional group to prevent it from participating in a chemical reaction, allowing for selective transformations at other positions within the molecule.[1][2] The allyl ether is a versatile and widely employed protecting group for hydroxyl moieties due to its ease of installation, general stability under a variety of reaction conditions, and, most importantly, its selective removal under mild conditions that are often orthogonal to many other protecting groups.[3][4] This document provides detailed application notes and experimental protocols for the protection of alcohols as allyl ethers using allyl bromide and their subsequent deprotection.

Advantages of Allyl Ethers as Protecting Groups

Allyl ethers offer several distinct advantages in organic synthesis:

  • Stability: They are robust and stable under a wide range of conditions, including strongly acidic and basic environments, making them compatible with many synthetic transformations.[3][5]

  • Orthogonality: The deprotection of allyl ethers is typically achieved under conditions that do not affect other common protecting groups such as benzyl (B1604629) ethers, silyl (B83357) ethers, acetals, and many amine protecting groups like Boc and Fmoc.[4][6] This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups.[4]

  • Mild Deprotection: Cleavage of the allyl group is most commonly accomplished using palladium(0) catalysts under neutral or basic conditions, which is well-tolerated by sensitive functional groups.[7][8]

Protection of Alcohols as Allyl Ethers

The formation of an allyl ether from an alcohol and this compound is typically achieved via a Williamson ether synthesis.[9] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks the this compound in an SN2 reaction.[10] Common bases used for this transformation include sodium hydride (NaH) and potassium hydroxide (B78521) (KOH).[6][11]

Summary of Protection Conditions and Yields
Alcohol TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Primary AlcoholKOH (solid)NoneRoom Temp.2.595[11]
Primary AlcoholNaHTHF0 to Room Temp.12-16High[5]
PhenolKOH (solid)NoneRoom Temp.1489[12]
Benzyl AlcoholKOH (solid)NoneRoom Temp.4.596[11]

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound and sodium hydride.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the reaction mixture to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure allyl ether.

Deprotection of Allyl Ethers

The removal of the allyl protecting group can be accomplished through several methods, with the choice depending on the specific substrate and the presence of other functional groups. The most common methods involve transition metal-catalyzed cleavage or a two-step isomerization-hydrolysis sequence.

Summary of Deprotection Methods and Yields
MethodReagentsSubstrate TypeTemperatureTimeYield (%)Reference(s)
Palladium-CatalyzedPd(PPh₃)₄, K₂CO₃Aryl allyl etherReflux1 h97[7]
Palladium-Catalyzed10% Pd/C, Basic conditionsAryl allyl etherMildNot specifiedHigh[3]
Isomerization-Hydrolysis1. [(PPh₃)₃RuCl₂], DIPEA 2. HgCl₂, HgOO-allyl glycoside1. Reflux 2. Room Temp.1. 4 h 2. 1 hHigh[7][13]
Oxidative CleavageNaI (catalytic), DMSOAllyl ether130 °C1-4 h60-99[14]
Reductive CleavageSmI₂, H₂O, i-PrNH₂Unsubstituted allyl ethers0 °CNot specifiedVery good[15]

Experimental Protocol: Palladium-Catalyzed Deprotection

This protocol outlines a general procedure for the deprotection of an aryl allyl ether using a palladium catalyst.[7]

Materials:

  • Aryl allyl ether (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃)

  • Dry Methanol

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl allyl ether in dry methanol.

  • Add potassium carbonate to the solution.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Stir the reaction mixture at reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.

Experimental Protocol: Isomerization-Hydrolysis Deprotection

This two-step protocol is particularly useful for the deprotection of allyl ethers in carbohydrate chemistry.[15]

Step A: Isomerization

Materials:

  • O-allyl glycoside (1.0 equiv)

  • Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)

  • Anhydrous toluene (B28343)

  • Inert atmosphere setup

Procedure:

  • Dissolve the O-allyl glycoside in anhydrous toluene under an inert atmosphere.

  • Add a catalytic amount of RuCl₂(PPh₃)₃.

  • Heat the reaction mixture to reflux and monitor the formation of the prop-1-enyl ether by TLC or NMR.

  • Once isomerization is complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

Step B: Hydrolysis

Materials:

  • Crude prop-1-enyl glycoside from Step A

  • Mercuric chloride (HgCl₂)

  • Mercuric oxide (HgO)

  • Acetone/water mixture

Procedure:

  • Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.

  • Add mercuric chloride and mercuric oxide to the solution.

  • Stir the mixture vigorously at room temperature, monitoring the hydrolysis by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove mercury salts.

  • Concentrate the filtrate under reduced pressure and extract the residue with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizing the Chemistry

To further elucidate the chemical transformations, the following diagrams illustrate the reaction mechanisms and an experimental workflow.

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AllylBr This compound AllylEther R-O-Allyl (Allyl Ether) AllylBr->AllylEther Salt Base-H⁺ + Br⁻ AllylBr->Salt Alkoxide->AllylEther SN2 Attack Deprotection_Mechanism cluster_start Starting Material cluster_path1 Pd-Catalyzed cluster_path2 Isomerization-Hydrolysis cluster_end Product AllylEther R-O-Allyl Pd_Complex π-Allyl-Pd Complex AllylEther->Pd_Complex Pd(0) EnolEther R-O-CH=CH-CH₃ AllylEther->EnolEther Isomerization (e.g., Ru cat.) ROH R-OH Pd_Complex->ROH Allyl Scavenger EnolEther->ROH Hydrolysis (H₃O⁺) Experimental_Workflow start Start: Alcohol (R-OH) protection Protection: Add Base (e.g., NaH) Add this compound start->protection allyl_ether Isolated Allyl Ether (R-O-Allyl) protection->allyl_ether synthesis_steps Further Synthetic Transformations allyl_ether->synthesis_steps deprotection Deprotection: Choose Method (e.g., Pd-catalyzed) synthesis_steps->deprotection final_product Final Product with Deprotected -OH deprotection->final_product

References

Application of Allyl Bromide in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene) is a highly versatile and reactive organobromine compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its utility stems from its ability to readily introduce the allyl group (-CH₂CH=CH₂) into various molecular scaffolds via nucleophilic substitution reactions. The incorporation of the allyl moiety can significantly influence the biological activity of a molecule, enhancing its efficacy as a fungicide, insecticide, or herbicide. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of several key agrochemicals utilizing this compound.

Key Applications of this compound in Agrochemical Synthesis

This compound is a key intermediate in the production of various classes of agrochemicals:

  • Fungicides: The allyl group is a common feature in several fungicides, where it can contribute to the molecule's ability to disrupt fungal cell membranes or inhibit specific metabolic pathways.

  • Insecticides: In insecticides, the allyl group can enhance the compound's lipophilicity, improving its penetration through the insect cuticle and interaction with target sites.

  • Herbicides: Allyl esters of certain herbicides can exhibit modified activity spectra and environmental persistence compared to their parent compounds.

  • Nematicides: Organosulfur compounds derived from this compound have shown promise as effective and more environmentally benign alternatives to traditional nematicides.

Featured Agrochemical Syntheses Utilizing this compound

This section details the synthesis of representative agrochemicals where this compound is a key reactant.

Diallyl Disulfide (DADS) - A Natural Product-Based Fungicide and Nematicide

Diallyl disulfide is a naturally occurring organosulfur compound found in garlic and is known for its potent antifungal and nematicidal properties.[1][2] Its mechanism of action is believed to involve the disruption of cell membrane integrity and the induction of oxidative stress in the target organisms.[1]

Synthesis of Diallyl Disulfide from this compound

The synthesis of diallyl disulfide can be achieved by reacting this compound with a disulfide source, such as sodium disulfide.

Experimental Protocol:

  • Preparation of Sodium Disulfide: In a round-bottom flask, a solution of sodium sulfide (B99878) (Na₂S) and elemental sulfur (S) in a 1:1 molar ratio is prepared in an aqueous medium. The mixture is heated to approximately 60°C for 2 hours to facilitate the formation of sodium disulfide (Na₂S₂).[3]

  • Reaction with this compound: The aqueous solution of sodium disulfide is cooled to a temperature range of 40-60°C.[4] this compound is then added dropwise to the stirred solution. The reaction is typically carried out in the absence of an additional organic solvent, though a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used to improve the reaction rate and yield.[5][6]

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC), the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude diallyl disulfide can be further purified by vacuum distillation.

Quantitative Data for Diallyl Disulfide Synthesis:

ParameterValueReference
ReactantsThis compound, Sodium Disulfide[4]
SolventWater[4]
CatalystTetrabutylammonium Bromide (optional)[5]
Reaction Temperature40-60°C[4]
Reaction Time15 minutes (with PTC and microwave)[3]
Yield82.2% (with PTC and microwave)[6]

Synthesis Workflow:

DADS_Synthesis AllylBromide This compound Reaction Reaction (40-60°C, Water) AllylBromide->Reaction SodiumDisulfide Sodium Disulfide (from Na₂S + S) SodiumDisulfide->Reaction Workup Workup (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification DADS Diallyl Disulfide Purification->DADS

Caption: Synthesis workflow for Diallyl Disulfide.

Antifungal Mechanism of Diallyl Disulfide:

DADS_Mechanism DADS Diallyl Disulfide FungalCell Fungal Cell DADS->FungalCell Membrane Cell Membrane Disruption FungalCell->Membrane ROS Induction of Reactive Oxygen Species (ROS) FungalCell->ROS CellDeath Fungal Cell Death Membrane->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Antifungal mechanism of Diallyl Disulfide.

Allyl Isothiocyanate (AITC) - A Fumigant and Bio-pesticide

Allyl isothiocyanate is a well-known fumigant with potent insecticidal, and bactericidal activities.[7] It is synthesized through the reaction of this compound with a thiocyanate (B1210189) salt.

Synthesis of Allyl Isothiocyanate from this compound

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) is dissolved in a suitable solvent, such as acetonitrile (B52724) or 1,2-dichloroethane.[8][9] A phase-transfer catalyst, for instance, methyl trioctyl ammonium (B1175870) chloride or tetrabutylammonium bromide (TBAB), can be added to enhance the reaction rate.[8][9]

  • Addition of this compound: this compound is added dropwise to the stirred solution at a controlled temperature, often around 60°C, under an inert atmosphere (e.g., nitrogen).[9]

  • Reaction Monitoring and Workup: The reaction is monitored for the consumption of this compound. Upon completion, the reaction mixture is cooled, and the inorganic salts (KBr or NaBr) are removed by filtration.

  • Purification: The filtrate containing the crude allyl isothiocyanate is subjected to distillation to remove the solvent, followed by vacuum distillation of the residue to obtain the purified product.[9]

Quantitative Data for Allyl Isothiocyanate Synthesis:

ParameterValueReference
ReactantsThis compound, Potassium Thiocyanate[8]
SolventAcetonitrile[8]
CatalystMethyl trioctyl ammonium chloride[8]
Reaction TemperatureAmbient to 60°C[9]
Reaction Time1.4 hours[8]
Yield98.9%[8]

Synthesis Workflow:

AITC_Synthesis AllylBromide This compound Reaction Reaction (e.g., 60°C) AllylBromide->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Solvent Acetonitrile Solvent->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction Filtration Filtration (Removal of KBr) Reaction->Filtration Purification Purification (Distillation) Filtration->Purification AITC Allyl Isothiocyanate Purification->AITC

Caption: Synthesis workflow for Allyl Isothiocyanate.

Eugenol (B1671780) Derivatives - Potential Natural Product-Based Insecticides

Eugenol, a major component of clove oil, can be chemically modified to enhance its insecticidal properties. O-alkylation of eugenol with this compound is a key step in producing more potent derivatives.[10]

Synthesis of O-Allyl Eugenol from this compound

Experimental Protocol:

  • Reaction Setup: Eugenol is dissolved in a suitable solvent such as acetone (B3395972) or a mixture of ethanol (B145695) and methanol.[11][12] Anhydrous potassium carbonate or potassium hydroxide (B78521) is added as a base.[11][12]

  • Allylation: this compound is added to the mixture, and the reaction is heated to reflux for several hours (typically 8 hours).[11]

  • Workup: After cooling, water is added to the reaction mixture, and the product is extracted with an organic solvent like ether or dichloromethane.[11][12]

  • Purification: The organic extract is washed with an aqueous base (e.g., 10% NaOH) to remove any unreacted eugenol, followed by washing with water.[11] The organic layer is then dried over an anhydrous drying agent (e.g., potassium carbonate or calcium chloride), and the solvent is evaporated. The resulting crude O-allyl eugenol can be purified by vacuum distillation.[11][12]

Quantitative Data for O-Allyl Eugenol Synthesis:

ParameterValueReference(s)
ReactantsEugenol (from Clove Oil), this compound[11][12]
BasePotassium Hydroxide or Potassium Carbonate[11][12]
SolventEthanol/Methanol mixture or Acetone[11][12]
Reaction TemperatureReflux (approx. 80°C)[11][12]
Reaction Time3-8 hours[11][12]
Yield~62% (from clove oil)[12]

Synthesis Workflow:

Eugenol_Derivative_Synthesis Eugenol Eugenol Reaction O-Allylation (Reflux) Eugenol->Reaction AllylBromide This compound AllylBromide->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification OAE O-Allyl Eugenol Purification->OAE Eugenol_Mechanism EugenolDerivative Eugenol Derivative InsectCell Insect Cell EugenolDerivative->InsectCell ChromatinCondensation Chromatin Condensation InsectCell->ChromatinCondensation ChromatinFragmentation Chromatin Fragmentation InsectCell->ChromatinFragmentation CaspaseActivation Caspase-like Activity ChromatinFragmentation->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

References

Application Notes and Protocols for Biochemical Labeling using Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl bromide is a versatile organic compound that serves as a valuable reagent in biochemical and pharmaceutical research.[1] As an alkylating agent, it readily participates in nucleophilic substitution reactions, making it a useful tool for the covalent modification of biomolecules.[1] Its primary application in biochemical labeling lies in its reactivity with nucleophilic amino acid residues, most notably the thiol group of cysteine.[2][3] Cysteine's relatively low abundance in the proteome and the high nucleophilicity of its thiol side chain make it an ideal target for site-specific protein modification.[3][4][5]

These characteristics allow researchers to attach a variety of tags—including fluorophores, biotin, or bio-orthogonal handles—to proteins of interest.[6][7] Such modifications are fundamental to studying protein function, localization, interactions, and for applications in drug development, such as target identification and validation.[8][9][10] This document provides detailed protocols for two key applications of this compound: the site-specific labeling of purified proteins and a chemoproteomics workflow for identifying protein targets in complex biological mixtures.

Principle of Cysteine Alkylation

The labeling of proteins with this compound proceeds via a nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated cysteine residue (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion. This covalent modification is highly efficient and forms a stable conjugate for downstream analysis.

Caption: Covalent modification of a cysteine residue by this compound.

Application 1: Site-Specific Labeling of Purified Proteins

This application is ideal for studies requiring a homogeneously labeled protein population, such as fluorescence microscopy, pull-down assays, or enzymatic studies. It typically involves a purified protein where a cysteine residue has been strategically placed on the surface via site-directed mutagenesis.[4]

Experimental Workflow

The workflow for labeling a purified protein involves three main stages: reduction of the protein's disulfide bonds to ensure the target cysteine thiol is available, incubation with this compound to form the covalent bond, and purification to remove excess reagent.

G start Purified Protein (with target Cys) reduction 1. Protein Reduction (e.g., with TCEP or DTT) start->reduction removal 2. Removal of Reducing Agent (e.g., Desalting Column) reduction->removal labeling 3. Labeling Reaction (Incubate with this compound) removal->labeling quenching 4. Quench Reaction (e.g., with β-mercaptoethanol) labeling->quenching purification 5. Final Purification (Size-Exclusion or Dialysis) quenching->purification end Purified, Labeled Protein for Downstream Applications purification->end

Caption: Workflow for site-specific labeling of a purified protein.

Protocol 1: Site-Specific Cysteine Labeling

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Purified protein containing a solvent-accessible cysteine residue.

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Labeling Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.2-7.8.

  • This compound solution (e.g., 100 mM in DMSO).

  • Quenching solution: β-mercaptoethanol or L-cysteine.

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Reduction:

    • Dissolve the purified protein in Labeling Buffer to a final concentration of 1-10 mg/mL.

    • To ensure the target cysteine thiol is free and reactive, reduce any disulfide bonds by adding a reducing agent.[4] Use a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP is often preferred as it does not contain a thiol and does not need to be removed before labeling. If using DTT, it must be removed before adding the labeling reagent.[4]

  • Removal of DTT (if used):

    • If DTT was used for reduction, it must be completely removed to prevent it from reacting with the this compound.[4] Pass the protein solution through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with degassed Labeling Buffer.

  • Labeling Reaction:

    • Immediately after reduction (and DTT removal), add the this compound solution to the protein solution. A 10- to 20-fold molar excess of the labeling reagent over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if using a fluorescently-tagged this compound derivative.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as β-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM. This will react with any excess this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted label and quenching reagent by passing the solution through a desalting column or by performing dialysis against a suitable storage buffer.

  • Verification:

    • Confirm labeling efficiency using techniques such as mass spectrometry (to observe the mass shift corresponding to the allyl group) or UV-Vis spectroscopy if the label is a chromophore.

Quantitative Data

Labeling efficiencies can vary significantly based on the protein, buffer conditions, and reagent concentration. For thiol-reactive alkyl halides, coupling efficiencies are typically in the range of 70-90% under optimized conditions.[4][5]

ParameterRecommended ConditionPurpose
pH 7.2 - 8.0Favors the nucleophilic thiolate form of cysteine.
Temperature 4°C to 25°CLower temperatures can reduce non-specific labeling.
Reagent Excess 10- to 20-fold molar excessDrives the reaction to completion.
Incubation Time 2 hours to overnightDependent on protein reactivity and temperature.

Application 2: Chemoproteomic Profiling for Target Identification

Chemoproteomics is a powerful approach used in drug discovery to identify the protein targets of a small molecule.[8] By using a reactive probe—in this case, an this compound derivative—one can covalently label proteins in a complex mixture like a cell lysate. Labeled proteins can then be enriched and identified by mass spectrometry, revealing potential drug targets.[11][12] This workflow often uses a modified this compound that includes a bio-orthogonal handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag (e.g., biotin) via click chemistry.

Chemoproteomics Workflow

G cells Cell Culture or Tissue lysis 1. Cell Lysis (Protease Inhibitors) cells->lysis proteome Native Proteome (Cell Lysate) lysis->proteome labeling 2. Labeling (Incubate with this compound Probe) proteome->labeling click 3. Click Chemistry (Add Biotin-Azide) labeling->click enrich 4. Enrichment (Streptavidin Beads) click->enrich digest 5. On-Bead Digestion (Trypsin) enrich->digest ms 6. LC-MS/MS Analysis digest->ms analysis 7. Data Analysis (Protein Identification) ms->analysis targets Identified Protein Targets analysis->targets

References

Troubleshooting & Optimization

How to prevent Wurtz coupling side reaction with allyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wurtz coupling of allyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize side reactions and maximize the yield of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is the Wurtz coupling reaction, and why is it problematic for this compound?

The Wurtz reaction is a coupling method that uses a metal, classically sodium, to dimerize two alkyl halides, forming a new carbon-carbon bond.[1][2][3] While conceptually simple, the traditional Wurtz reaction is often plagued by low yields and numerous side reactions, especially with reactive substrates like this compound.[1][2] this compound is particularly susceptible to side reactions due to the stability of the allylic radical and the propensity of allylic organometallic intermediates to undergo side reactions.

Q2: What are the main side reactions observed during the Wurtz coupling of this compound?

The primary side reactions encountered when performing a Wurtz-type coupling with this compound are:

  • Reduction: Formation of propene is a significant side reaction. This occurs through the reduction of the allyl radical or an organometallic intermediate.

  • Elimination and Rearrangement: While more common with secondary and tertiary alkyl halides, rearrangement and elimination can still occur with allylic systems, leading to isomeric byproducts.[1]

Q3: What are the most effective methods to prevent these side reactions?

To suppress the formation of side products, particularly propene, it is highly recommended to move away from the classical sodium-based Wurtz reaction. The most successful approaches involve the use of other metals, such as zinc or copper, often in the presence of catalysts or in aqueous media. These Wurtz-type reactions offer significantly improved yields of the desired coupled product, 1,5-hexadiene (B165246).

Troubleshooting Guide: Low Yield of 1,5-Hexadiene

If you are experiencing low yields of the desired 1,5-hexadiene product, consult the following table to diagnose the potential cause and find a recommended solution.

Symptom Potential Cause Recommended Solution
High proportion of propene in the product mixture. Use of sodium metal, which is highly reactive and promotes reduction side reactions.Switch to a milder reducing agent like zinc dust. The use of zinc in an aqueous medium can significantly increase the yield of the coupled product.
Reaction is sluggish or does not go to completion. The surface of the metal (e.g., zinc) may be passivated by an oxide layer.Activate the zinc dust prior to the reaction. This can be achieved by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.
Formation of multiple unidentified byproducts. Reaction temperature may be too high, promoting isomerization and other rearrangement side reactions.Perform the reaction at a lower temperature. For many Wurtz-type reactions, room temperature is sufficient.
Inconsistent results between batches. Presence of water when using sodium metal, or inconsistent activity of the metal used.For classical Wurtz reactions, ensure strictly anhydrous conditions. For Wurtz-type reactions, standardize the activation procedure for the metal.

Comparative Yields of 1,5-Hexadiene with Different Metals

The choice of metal is critical in determining the success of the coupling reaction with this compound. The following table summarizes the typical yields of the desired product, 1,5-hexadiene, and the major side product, propene, with different metals.

Metal Typical Yield of 1,5-Hexadiene Propene Formation Key Considerations
Sodium (Na) LowHighRequires strictly anhydrous conditions. Prone to vigorous and difficult-to-control reactions.
Zinc (Zn) Moderate to High (up to 69% with CuI catalyst)Observed, but yield often not quantifiedReactions can often be performed in aqueous media, which is a significant advantage. The addition of a copper salt as a catalyst can dramatically improve yields.
Copper (Cu) Moderate to HighCan be minimizedOften used catalytically with another reducing agent (e.g., samarium). Can provide high yields of the coupled product under mild conditions.

Experimental Protocols

Here you will find detailed protocols for performing Wurtz-type coupling reactions with this compound using zinc and copper, which are recommended for minimizing side reactions.

Protocol 1: Zinc-Mediated Coupling of this compound in Aqueous Media

This protocol is adapted from a procedure that has been shown to be effective for the homocoupling of allylic bromides.

Materials:

  • This compound

  • Zinc dust

  • Copper(I) iodide (CuI)

  • Potassium phosphate (B84403) (K₂HPO₄) solution (aqueous)

  • Benzene (B151609) (or other non-miscible co-solvent)

  • Hydrochloric acid (2 M)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add a solution of K₂HPO₄ (1.5 g in 1.5 mL of water).

  • Add benzene (0.5 mL) as a co-solvent.

  • To this vigorously stirred biphasic mixture, add this compound (1.0 mmol), CuI (10 mg), and zinc dust (1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • After 2 hours, quench the reaction by adding 2 M HCl (1.0 mL).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1,5-hexadiene.

Protocol 2: Copper-Catalyzed Homocoupling of this compound with Samarium

This protocol is a general method for the copper-catalyzed homocoupling of alkyl halides and can be adapted for this compound.

Materials:

  • This compound

  • Samarium (Sm) powder

  • Copper(I) chloride (CuCl)

  • Potassium iodide (KI)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add samarium powder (2.2 mmol), CuCl (0.1 mmol), and KI (0.2 mmol).

  • Add anhydrous THF (5 mL) to the flask.

  • Add this compound (1.0 mmol) to the stirred suspension.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1,5-hexadiene.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms is key to troubleshooting and optimizing your reaction.

General Wurtz Coupling Mechanism

The Wurtz reaction is believed to proceed through one of two primary mechanistic pathways, or a combination thereof.

Wurtz_Mechanism cluster_radical Radical Pathway cluster_ionic Ionic Pathway A 2 R-X + 2 M B 2 R• + 2 M⁺X⁻ A->B Single Electron Transfer C R-R B->C Radical Dimerization D R-X + 2 M E R⁻M⁺ + M⁺X⁻ D->E Formation of Organometallic F R-R + M⁺X⁻ E->F SN2 Attack on R-X Propene_Formation AllylBr This compound AllylRadical Allyl Radical AllylBr->AllylRadical + M• AllylAnion Allyl Anion AllylRadical->AllylAnion + M• Propene Propene AllylAnion->Propene + H⁺ source (e.g., trace water, solvent)

References

Technical Support Center: Optimizing Allyl Bromide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for allyl bromide alkylation.

Troubleshooting Guides

This section addresses common issues encountered during this compound alkylation, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired alkylated product is a frequent challenge. The following table and workflow can help diagnose and solve the underlying cause.

Table 1: Impact of Reaction Parameters on Alkylation Yield

ParameterConditionPotential Impact on YieldTroubleshooting Action
Base Too weak / Insufficient amountIncomplete deprotonation of the nucleophile, leading to low reactivity.Use a stronger base (e.g., NaH, KHMDS) or increase stoichiometry. Ensure the base is sufficiently soluble in the reaction solvent.
Too strong / Sterically hinderedCan promote elimination side reactions, especially with secondary or tertiary substrates.[1]Switch to a less hindered base (e.g., K₂CO₃, Cs₂CO₃).
Solvent Inappropriate polarityPoor solubility of reactants can slow down or stall the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.Use polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) to improve solubility and favor Sₙ2 reactions.[2][3]
Temperature Too lowThe reaction rate may be too slow for a reasonable reaction time.Gradually increase the temperature in increments of 10°C while monitoring the reaction by TLC or LC-MS.
Too highCan lead to the decomposition of reactants or products and promote side reactions.[1] this compound is volatile (boiling point ~71°C), and high temperatures can cause it to evaporate from the reaction mixture.[1][4]Use a reflux condenser to prevent the loss of volatile reagents.[1] Consider running the reaction at a lower temperature for a longer duration.
Reactants Degradation of this compoundThis compound can degrade over time, appearing yellow or brown.[4]Use freshly distilled or a new bottle of this compound. Store it properly, protected from light and moisture.
Poor quality nucleophileThe starting material may be impure or degraded.Purify the nucleophile before use. Ensure it is thoroughly dried, as water can hydrolyze this compound.[1]
Catalyst Inactive Phase Transfer Catalyst (PTC)For reactions in biphasic systems, an inactive PTC will result in a very slow or no reaction.Use a fresh batch of the PTC (e.g., TBAB). Ensure the chosen PTC is appropriate for the solvent system.[1]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_sm Check Starting Materials (TLC/LC-MS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Base, Solvent, Temp) sm_ok->check_conditions Yes purify_sm->start conditions_ok Conditions Appear Optimal? check_conditions->conditions_ok optimize_base Optimize Base (Strength/Solubility) conditions_ok->optimize_base No end_fail Consult Further Literature conditions_ok->end_fail Yes optimize_solvent Optimize Solvent (Polar Aprotic) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Gradual Increase) optimize_solvent->optimize_temp end_success Successful Alkylation optimize_temp->end_success

Caption: A workflow diagram for troubleshooting low-yield this compound alkylation reactions.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired material.

Table 2: Common Side Products and Mitigation Strategies

Side ProductCauseIdentification (Typical)Mitigation Strategy
Elimination Product (Alkene) Use of a sterically hindered or overly strong base, particularly with secondary or tertiary nucleophiles.[1]Detected by GC-MS or ¹H NMR (disappearance of the nucleophilic proton, appearance of new alkene signals).Use a non-hindered, weaker base like K₂CO₃ or Cs₂CO₃. Use a primary allyl halide.[1]
Di-allylated Product Use of excess this compound or incomplete initial deprotonation of a primary amine or other di-functional nucleophile.Higher molecular weight peak in LC-MS.Use a 1:1 stoichiometry of this compound to the nucleophile. Add the this compound slowly to the deprotonated nucleophile.
Allyl Alcohol Presence of water in the reaction mixture, which can hydrolyze this compound.[1]Detected by GC-MS or ¹H NMR (presence of characteristic allyl alcohol signals).Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
C-Alkylation Product (for Phenols) The phenoxide ion can undergo alkylation on the aromatic ring instead of the oxygen atom.[1]Isomeric product detected by LC-MS and NMR.Ensure complete formation of the phenoxide by using a strong base.[1] Solvent choice can also influence the O/C alkylation ratio.
Allylic Rearrangement Product The reaction may proceed through a mechanism that allows for the formation of a thermodynamically more stable rearranged product.[5]Isomeric product with a shifted double bond, detectable by NMR.Careful selection of reaction conditions (temperature, catalyst) may minimize rearrangement.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my this compound alkylation?

A1: Polar aprotic solvents are generally the best choice for Sₙ2 reactions involving this compound. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN) are effective at dissolving a wide range of substrates and salts while not solvating the nucleophile, thus enhancing its reactivity.[2][3] The choice may depend on the specific solubility of your starting material and the desired reaction temperature.

Q2: My reaction is very slow. Can I just increase the temperature?

A2: While increasing the temperature can increase the reaction rate, it must be done with caution. This compound has a low boiling point (71°C), so high temperatures can cause it to evaporate from the reaction, altering the stoichiometry and reducing the yield.[1][4] Higher temperatures can also promote side reactions like elimination or decomposition.[1] It is recommended to use a reflux condenser and to increase the temperature gradually while monitoring the reaction for the formation of byproducts.[1] In some cases, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction by in situ formation of the more reactive allyl iodide.

Q3: I am seeing multiple spots on my TLC plate. What are the likely byproducts?

A3: Common byproducts include unreacted starting material, elimination products, di-allylated products (if the nucleophile has multiple reactive sites), and allyl alcohol from hydrolysis.[1] If you are using a phenol, you may also see C-alkylation products.[1] Running co-spots with your starting materials and authentic allyl alcohol can help with initial identification. LC-MS is an excellent tool for identifying the molecular weights of the various components.

Q4: How can I minimize the risk of elimination side reactions?

A4: Elimination is a competing reaction pathway, especially with sterically hindered nucleophiles or strong, bulky bases.[1] To favor the desired Sₙ2 substitution, use a primary alkyl halide like this compound and choose a non-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Running the reaction at the lowest feasible temperature can also help minimize elimination.[1]

Factors Influencing Alkylation Outcome

factors_influencing_alkylation reaction This compound Alkylation substitution Desired Sₙ2 Product (O-, N-, C-Alkylation) reaction->substitution elimination Elimination (Alkene Byproduct) reaction->elimination side_reactions Other Side Reactions (Hydrolysis, Rearrangement) reaction->side_reactions nucleophile Nucleophile (Steric Hindrance, pKa) nucleophile->reaction nucleophile->elimination Secondary/Tertiary Favors solvent Solvent (Polarity, Protic/Aprotic) solvent->reaction solvent->substitution Polar Aprotic Favors base Base (Strength, Sterics) base->reaction base->elimination Strong/Hindered Favors temperature Temperature temperature->reaction

Caption: Key factors influencing the outcome of this compound alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol provides a general method for the allylation of a phenolic substrate using potassium carbonate as the base.

Materials:

  • Phenolic starting material

  • This compound (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica (B1680970) gel)

Procedure:

  • Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add the phenolic starting material (1.0 eq.), finely powdered potassium carbonate (2.5 eq.), and a magnetic stir bar.

  • Solvent Addition: Add enough anhydrous DMF or ACN to create a stirrable slurry (typically 0.1-0.5 M concentration with respect to the limiting reagent).

  • This compound Addition: Add this compound (1.2 eq.) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40-60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired allyl ether. Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Troubleshooting Protocol - Test for Reactant Degradation

This protocol helps determine if the low yield is due to the degradation of the this compound or the inactivity of the nucleophile/base combination.

Procedure:

  • Set up a small-scale control reaction in a vial using a known, highly reactive and simple nucleophile (e.g., 4-nitrophenol) under the general conditions described in Protocol 1.

  • Use the same bottle of this compound, base, and solvent that were used in the problematic reaction.

  • Run the reaction for a few hours at a moderate temperature (e.g., 50°C).

  • Monitor the reaction by TLC. A successful reaction (disappearance of the bright yellow 4-nitrophenol (B140041) spot and appearance of a new, less polar product spot) indicates that the this compound, base, and solvent are likely active.

  • If the control reaction fails, the issue is likely with the quality of the this compound or the base. If the control reaction is successful, the problem lies with the reactivity or purity of your specific nucleophile.

References

Troubleshooting low yield in Grignard reactions with allyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving allyl bromide.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is resulting in a very low yield of the desired product. What are the most common causes?

Low yields in this compound Grignard reactions are frequently attributed to several key factors:

  • Wurtz-Coupling Side Reaction: The most significant side reaction is the coupling of the Grignard reagent with unreacted this compound, which forms 1,5-hexadiene (B165246).[1] This reaction is particularly problematic and can become the main reaction pathway under certain conditions.

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms. Similarly, oxygen from the atmosphere can oxidize the reagent.

  • Poor Quality of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide (MgO), which prevents the reaction from initiating.[2] Dull or opaque-looking magnesium is indicative of this oxidation.[3]

  • Reaction Conditions: The temperature and rate of addition of this compound are critical. Rapid addition or elevated temperatures can favor the formation of the 1,5-hexadiene byproduct.[1][4]

Q2: I suspect a significant amount of 1,5-hexadiene is forming. How can I minimize this Wurtz-coupling side reaction?

Minimizing the formation of 1,5-hexadiene is crucial for achieving a high yield. The following strategies are effective:

  • Use a Large Excess of Magnesium: Employing a significant excess of magnesium turnings helps to ensure that the this compound preferentially reacts with the magnesium rather than the already formed Grignard reagent.[1]

  • Slow Addition of this compound: Adding the this compound solution dropwise over an extended period ensures that its concentration in the reaction mixture remains low, thereby reducing the likelihood of it reacting with the Grignard reagent.[1][5]

  • Maintain Low Reaction Temperature: The formation of allylmagnesium bromide should be conducted at a low temperature. Cooling the reaction flask in an ice bath (below 0°C) is recommended to suppress the formation of the hexadiene byproduct.[2][4]

  • Choice of Solvent: While diethyl ether is a common solvent, using tetrahydrofuran (B95107) (THF) can lead to the quantitative formation of 1,5-hexadiene if not managed correctly.[1] Therefore, for the preparation of the Grignard reagent itself, diethyl ether is often preferred. The solvent can be exchanged for THF later if the subsequent reaction requires it.[1]

Q3: My reaction is difficult to initiate. What can I do to start the Grignard reagent formation?

Initiation problems are common and can often be overcome with the following techniques:

  • Magnesium Activation:

    • Iodine: Adding a small crystal of iodine can help to activate the magnesium surface.[2]

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh, reactive surface.[6]

    • Chemical Activators: A few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium.

  • Sonication: Using an ultrasonic bath can help to dislodge the passivating MgO layer and initiate the reaction.[2]

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use, and all solvents and reagents must be rigorously dried.[2][7]

Troubleshooting Guide

Below is a flowchart to guide you through troubleshooting a low-yield Grignard reaction with this compound.

TroubleshootingWorkflow start Low Yield in this compound Grignard Reaction check_initiation Was the reaction difficult to initiate? start->check_initiation check_side_products Is the primary byproduct 1,5-hexadiene? check_initiation->check_side_products No activate_mg Action: Activate Magnesium (Iodine, Grinding, 1,2-dibromoethane) check_initiation->activate_mg Yes check_conditions Were anhydrous conditions strictly maintained? check_side_products->check_conditions No minimize_wurtz Action: Minimize Wurtz Coupling (Slow addition, low temp, excess Mg) check_side_products->minimize_wurtz Yes improve_anhydrous Action: Improve Anhydrous Technique (Flame-dry glassware, dry solvents) check_conditions->improve_anhydrous No solution Improved Yield check_conditions->solution Yes activate_mg->solution minimize_wurtz->solution improve_anhydrous->solution

Caption: Troubleshooting workflow for low-yield this compound Grignard reactions.

Key Side Reaction Pathway

The primary side reaction responsible for low yields is the Wurtz coupling.

WurtzCoupling allyl_br This compound grignard Allylmagnesium Bromide (Grignard Reagent) allyl_br->grignard + Mg mg Magnesium (Mg) hexadiene 1,5-Hexadiene (Byproduct) grignard->hexadiene + this compound allyl_br_2 This compound

Caption: Wurtz coupling side reaction in allyl Grignard formation.

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Bromide

This protocol is adapted from established procedures and aims to maximize the yield of the Grignard reagent.[1][5]

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Charging: To the cooled flask, add magnesium turnings (a significant excess, e.g., 2.4 molar equivalents relative to this compound is suggested in some procedures).[8] Add a small crystal of iodine to activate the magnesium.

  • Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • This compound Addition: Prepare a solution of freshly distilled this compound in anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Reaction Initiation and Execution: Begin stirring the magnesium suspension and cool the flask in an ice bath. Slowly add the this compound solution dropwise over several hours. A slow addition rate is critical to prevent the buildup of this compound concentration and subsequent Wurtz coupling.[1][5] The reaction is often run for an extended period (e.g., 17 hours in one cited procedure) to ensure complete formation of the Grignard reagent.[5]

  • Completion and Use: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes. The resulting gray solution is the allylmagnesium bromide reagent and is ready for use. The concentration can be determined by titration.

Quantitative Data Summary

ParameterConditionReported YieldReference
Reagent Preparation Dropwise addition of this compound in Et2O to excess Mg over 17h at 0°C.79-89% (by acidimetric titration)[5]
Side Reaction Reaction of this compound with magnesium in THF.Can lead to quantitative formation of 1,5-hexadiene.[1]
Alternative Method Reaction of geranyl chloride with activated "Rieke" magnesium at -95°C.85% (by protonation with MeOH)[5]

References

Common impurities in commercial allyl bromide and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial allyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding impurities in commercial this compound and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is failing or giving low yields. Could impurities in my commercial this compound be the cause?

A1: Yes, impurities in commercial this compound can significantly impact reaction outcomes. Common impurities include decomposition products (such as hydrogen bromide and polymers), stabilizers (like propylene (B89431) oxide), manufacturing byproducts (including allyl alcohol and water), and isomers.[1][2] These substances can interfere with your reaction by quenching sensitive reagents, catalyzing side reactions, or competing with your substrate.

Q2: I am performing a Grignard reaction with this compound and observing a significant amount of my magnesium being consumed with little to no formation of the Grignard reagent. What is the likely issue?

A2: The most probable cause is the presence of protic impurities, such as allyl alcohol or water, in your this compound.[3][4][5] Grignard reagents are potent bases and will be quenched by these acidic protons. It is crucial to use anhydrous solvents and ensure your this compound has a low moisture content. Some commercial grades specify a maximum water content of 0.1%.[6][7]

Q3: My reaction involves a base-sensitive functional group, and I am seeing unexpected side products. What impurity in this compound might be responsible?

A3: The presence of hydrogen bromide (HBr) as a decomposition product is a likely culprit.[2] this compound can degrade, especially when exposed to light and heat, to form HBr. This acidic impurity can catalyze a variety of unwanted side reactions with acid-labile groups.

Q4: I am conducting a nucleophilic substitution reaction (e.g., Williamson ether synthesis or N-alkylation) and observing byproducts. What could be the cause?

A4: Several impurities could be at play. If your nucleophile is also a strong base, it can react with the propylene oxide stabilizer, leading to ring-opened byproducts.[8] Additionally, HBr can protonate your nucleophile, reducing its nucleophilicity and slowing down the desired reaction.[9][10] In the case of N-alkylation of amines, HBr can lead to the formation of hydrobromide salts of the amine, which can affect reactivity.[9][11][12][13]

Q5: How can I remove impurities from my commercial this compound before use?

A5: For many applications, standard purification techniques can be employed. Distillation is a common method to remove less volatile impurities like polymers and some stabilizers. Washing with a mild base (e.g., dilute sodium bicarbonate solution) can remove acidic impurities like HBr, followed by drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and subsequent distillation. However, it is important to note that distillation can also remove beneficial stabilizers, potentially leading to faster decomposition of the purified this compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using commercial this compound.

Problem 1: Low or No Product Yield in Moisture-Sensitive Reactions (e.g., Grignard, Organolithium)
  • Symptom: Consumption of starting materials with little to no desired product formation. In Grignard reactions, the magnesium may be consumed without the formation of the corresponding organomagnesium reagent.

  • Potential Cause: Presence of protic impurities like water or allyl alcohol.

  • Troubleshooting Steps:

    • Verify Reagent Grade: Check the certificate of analysis for the specified water and allyl alcohol content.

    • Use Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents.

    • Purify this compound: If high levels of protic impurities are suspected, consider purifying the this compound by distillation, after drying with a suitable agent.

Problem 2: Unexpected Side Products in Acid-Sensitive Reactions
  • Symptom: Formation of byproducts, potentially from rearrangement or degradation of starting materials or products.

  • Potential Cause: Presence of acidic impurities, primarily HBr.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Use a freshly opened bottle of this compound, as HBr can form over time with storage.

    • Acid Scavenging: Consider adding a non-nucleophilic base to your reaction mixture to neutralize any trace amounts of HBr.

    • Aqueous Workup: A pre-reaction wash of the this compound with a mild aqueous base can remove HBr. Ensure the washed this compound is thoroughly dried before use.

Problem 3: Formation of High Molecular Weight Byproducts
  • Symptom: Observation of a viscous or polymeric residue in the reaction flask.

  • Potential Cause: Polymerization of this compound, which can be initiated by light, heat, or certain impurities.

  • Troubleshooting Steps:

    • Proper Storage: Store this compound in a cool, dark place, and under an inert atmosphere if possible.

    • Check for Stabilizer: Ensure the grade of this compound you are using contains an appropriate stabilizer.

    • Purification: Distillation can remove polymeric impurities.

Data on Common Impurities in Commercial this compound

The purity and impurity profile of commercial this compound can vary depending on the grade (e.g., technical vs. reagent) and the manufacturer. The following table summarizes typical specifications for high-purity this compound.

ParameterSpecificationPotential Impact on Reactions
Assay (Purity) ≥99%Lower purity indicates a higher concentration of various impurities.
Water Content ≤0.1%Quenches organometallic reagents and other strong bases.[6][7]
Allyl Alcohol Up to 0.5% in some gradesActs as a proton source, interfering with base-mediated reactions.[1]
Propylene Oxide (Stabilizer) 300-1000 ppmCan react with strong nucleophiles or under acidic conditions.[14][15]
Color (APHA) ≤50A higher APHA value may indicate the presence of colored decomposition products or polymers.[6]
Low Boiling Impurities Up to 0.5% in some gradesMay include residual starting materials like allyl chloride.[1]
High Boiling Impurities Up to 0.5% in some gradesCan include dimers, polymers, and less volatile manufacturing byproducts.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of this compound

This protocol provides a general method for identifying and semi-quantifying volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., VF-624ms or equivalent).[16]

2. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1% (v/v).[17]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

4. Data Analysis:

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Semi-quantify impurities based on their peak area relative to the this compound peak.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

This protocol outlines the determination of this compound purity using qNMR with an internal standard.[18][19][20][21][22]

1. Materials:

  • High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., CDCl₃).

  • NMR spectrometer.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8-16 scans).

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a well-resolved signal for the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visual Diagrams

Troubleshooting_Workflow Start Reaction Failure/ Low Yield Check_Moisture Moisture-Sensitive Reaction? Start->Check_Moisture Check_Acid Acid-Sensitive Reaction? Check_Moisture->Check_Acid No Protic_Impurity Protic Impurities (Water, Allyl Alcohol) Check_Moisture->Protic_Impurity Yes Check_Base Base-Sensitive/ Nucleophilic Reaction? Check_Acid->Check_Base No Acid_Impurity Acidic Impurity (HBr) Check_Acid->Acid_Impurity Yes Stabilizer_Reaction Stabilizer Reaction (Propylene Oxide) Check_Base->Stabilizer_Reaction Yes Solution1 Use Anhydrous Conditions & High-Purity Reagents Protic_Impurity->Solution1 Solution2 Use Fresh Reagent/ Add Acid Scavenger Acid_Impurity->Solution2 Solution3 Consider Alternative Stabilizer or Purification Stabilizer_Reaction->Solution3

Caption: Troubleshooting workflow for reactions involving this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilute Dilute this compound in Solvent (e.g., MeOH) Inject Inject Sample into GC-MS Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by MS (EI) Separate->Detect Identify Identify Impurities via Mass Spectral Library Detect->Identify Quantify Semi-Quantify based on Peak Area Identify->Quantify

Caption: Experimental workflow for GC-MS impurity profiling.

References

How to avoid allylic rearrangement in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allylic Substitution Reactions

Welcome to the technical support center for controlling regioselectivity in allylic substitution reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate undesired allylic rearrangement in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is allylic rearrangement and why does it occur?

A: Allylic rearrangement, also known as an allylic shift, is a reaction where a nucleophile attacks a position vicinal to the carbon bearing the leaving group, causing the double bond to shift to the adjacent carbon atoms.[1][2] This typically occurs through two main pathways:

  • Sₙ1' Pathway: Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), an allylic substrate can ionize to form a resonance-stabilized allylic carbocation. This delocalized cation has two electrophilic centers, allowing the nucleophile to attack at either site, leading to a mixture of the direct substitution product (Sₙ1) and the rearranged product (Sₙ1').[2][3]

  • Sₙ2' Pathway: In a concerted mechanism, a nucleophile can attack the γ-carbon (the carbon at the other end of the double bond) and displace the leaving group in a single step.[2][3] This pathway is more likely when the α-carbon (the carbon attached to the leaving group) is sterically hindered.[1][2]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of regioisomers. How can I favor direct (Sₙ2) substitution?

If you are observing a mixture of products, your reaction conditions may be promoting a competitive Sₙ1/Sₙ1' pathway or an Sₙ2' pathway. To favor the direct Sₙ2 product, you must optimize conditions to promote a bimolecular attack at the α-carbon.

Troubleshooting Steps & Solutions:

  • Analyze Your Nucleophile:

    • Problem: Weak, neutral nucleophiles (e.g., water, alcohols) favor Sₙ1 pathways, leading to the carbocation intermediate that allows for rearrangement.[4][5]

    • Solution: Employ a strong, anionic nucleophile .[5][6][7] For "soft" electrophilic carbons, "soft" nucleophiles often work best. Organocuprates (Gilman reagents), cyanides, and thiolates are excellent choices for promoting Sₙ2 reactions.[3][8]

  • Evaluate the Solvent:

    • Problem: Polar protic solvents (e.g., water, ethanol, acetic acid) stabilize the allylic carbocation and the leaving group, strongly promoting the Sₙ1/Sₙ1' pathway.[4][6][7]

    • Solution: Switch to a polar aprotic solvent such as THF, DMSO, or DMF.[6][7][9] These solvents dissolve the nucleophile but do not form a strong solvation shell around it, increasing its nucleophilicity and favoring the Sₙ2 mechanism.[7][9]

  • Control the Temperature:

    • Problem: Higher reaction temperatures provide the energy needed for the substrate to ionize, favoring the Sₙ1/Sₙ1' pathway.

    • Solution: Run the reaction at lower temperatures (e.g., 0 °C to -78 °C). Lower temperatures disfavor the higher activation energy pathway of carbocation formation, allowing the Sₙ2 pathway to dominate.

  • Consider the Leaving Group:

    • Problem: An extremely good leaving group can dissociate prematurely, pushing the reaction toward an Sₙ1 mechanism.

    • Solution: While a good leaving group is necessary, using halides (I, Br, Cl) or sulfonates (OTs, OMs) is typically sufficient for Sₙ2 reactions without excessive ionization.

Summary of Recommended Conditions:

FactorTo Favor Direct Sₙ2 SubstitutionConditions to Avoid (Promotes Rearrangement)
Nucleophile Strong, anionic, "soft" (e.g., R₂CuLi, CN⁻, RS⁻)Weak, neutral (e.g., H₂O, ROH)[4][5]
Solvent Polar Aprotic (e.g., THF, DMSO, DMF)[6][7]Polar Protic (e.g., H₂O, EtOH, CH₃COOH)[4][7]
Temperature Low (-78 °C to 0 °C)Room temperature or elevated
Substrate Less sterically hindered α-carbonHighly hindered α-carbon (may favor Sₙ2')[2]
Issue 2: Even under Sₙ2 conditions, I am still getting the rearranged (Sₙ2') product. What should I do?

This indicates that even in a concerted mechanism, the nucleophile preferentially attacks the γ-carbon. This is common when the α-carbon is sterically hindered.[1][2]

Troubleshooting Workflow:

Specific Reagent Systems for High Regioselectivity:

  • Organocuprates (Gilman Reagents): These are "soft" nucleophiles that are highly effective for Sₙ2 reactions on allylic substrates.[10][11][12] While they can react via an Sₙ2' pathway on hindered substrates, they often provide excellent selectivity for the direct Sₙ2 product on primary and less-hindered secondary allylic halides.[8]

  • Palladium-Catalyzed Reactions (Tsuji-Trost): This powerful method proceeds via a π-allyl palladium intermediate.[13][14] The regioselectivity of the nucleophilic attack is heavily influenced by the choice of ligands on the palladium catalyst, offering a high degree of control that is often independent of the substrate's sterics.[13][15]

  • Iridium and Ruthenium Catalysts: Chiral iridium and ruthenium complexes have also been developed to catalyze allylic substitution reactions, often providing high regioselectivity for branched products, which may be the desired outcome in certain synthetic routes.[16][17][18]

Experimental Protocol Example

Regioselective Synthesis of an Allylic Ether via Sₙ2 using a Cuprate (B13416276) Reagent

This protocol describes the reaction of an allylic bromide with a lithium dialkylcuprate, which strongly favors the direct Sₙ2 product over the Sₙ2' rearranged product.

Objective: To synthesize 4-ethoxy-1-butene from 3-bromo-1-butene (B1616935), minimizing the formation of 2-ethoxy-3-butene.

Reaction: (CH₃CH₂)₂CuLi + Br-CH₂-CH=CH₂ → CH₃CH₂-O-CH₂-CH=CH₂

Materials:

Procedure:

  • Preparation of the Gilman Reagent (Lithium Diethylcuprate):

    • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add Copper(I) Iodide (1.0 eq).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add anhydrous THF via syringe to create a slurry.

    • While stirring vigorously, add ethyllithium solution (2.0 eq) dropwise over 10 minutes. The solution should change from a yellow slurry to a nearly colorless or pale yellow solution, indicating the formation of the cuprate.

  • Substitution Reaction:

    • Maintain the reaction temperature at -78 °C.

    • Slowly add a solution of 3-bromo-1-butene (1.0 eq) in a small amount of anhydrous THF to the cuprate solution.

    • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the desired 4-ethoxy-1-butene.

This protocol leverages a soft nucleophile (cuprate) and low temperatures in a polar aprotic solvent (THF) to create ideal conditions for a direct Sₙ2 reaction, effectively suppressing the undesired allylic rearrangement.

References

Best solvents for improving selectivity in allyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance selectivity in reactions involving allyl bromide by optimizing solvent choice.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally impact the selectivity of my this compound reaction?

Solvent selection is critical as it directly influences the reaction mechanism. This compound can react via two primary nucleophilic substitution pathways: SN1 and SN2.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They excel at stabilizing charged intermediates. These solvents favor the SN1 pathway by stabilizing the allylic carbocation that forms after the bromide leaving group departs. This can lead to a loss of regioselectivity, as the nucleophile can attack either end of the resonance-stabilized carbocation.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds but have strong dipole moments. They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive.[1] These solvents strongly favor the concerted, single-step SN2 pathway , where the nucleophile attacks the carbon bearing the bromide. This mechanism is often preferred for achieving high regioselectivity.[1]

  • Nonpolar Solvents (e.g., hexane, toluene, cyclohexane) do not significantly solvate charged species. While they can be used, especially in phase-transfer catalysis, reaction rates may be slower unless a catalyst is used to bring the reactants together.[2]

Q2: I'm observing a significant amount of elimination (alkene) byproduct. How can my solvent choice reduce this?

Elimination (E2) is a common side reaction that competes with substitution (SN2), especially when using a strong, sterically hindered base or a secondary/tertiary halide.[3][4]

  • Problem: Your nucleophile is acting as a base, abstracting a proton and forming an alkene instead of substituting the bromide. This is more common with secondary and tertiary alkyl halides but can occur with allyl systems.[3]

  • Solution: To favor substitution over elimination, use a polar aprotic solvent like DMF or DMSO. These solvents enhance the nucleophilicity of your reagent more than its basicity.[5] Avoid overly high temperatures, which also tend to favor elimination.[3] If your nucleophile is also a strong base (e.g., an alkoxide), ensure you use a primary, unhindered halide like this compound and consider running the reaction at a lower temperature.[4]

Q3: My reaction with a phenoxide nucleophile is giving a mixture of O-alkylation and C-alkylation products. How can I improve selectivity for the desired ether product?

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the aromatic ring). Solvent choice is a key factor in controlling the outcome.[6]

  • To Favor O-Alkylation (Ether Formation): Use a polar aprotic solvent such as DMF or DMSO. These solvents do not strongly solvate the oxygen of the phenoxide anion, leaving it exposed and making it the more kinetically favorable site for attack on the this compound.[6]

  • To Favor C-Alkylation: Use a polar protic solvent like water or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it. This steric hindrance encourages the aromatic ring to act as the nucleophile, leading to C-alkylation.[6]

Q4: What is Phase-Transfer Catalysis (PTC) and when should I use it for an this compound reaction?

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting substances that are soluble in different, immiscible liquids (e.g., an aqueous solution of a salt and an organic solution of this compound).[7] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophile from the aqueous phase into the organic phase to react.[2][7]

  • When to Use It:

    • When your nucleophile is a salt (e.g., NaN3, KCN) that is soluble in water but not in your organic solvent.

    • When you want to use inexpensive inorganic bases like NaOH or KOH with organic-soluble substrates.[5]

    • To achieve milder reaction conditions and improve yields by avoiding the need for expensive, anhydrous solvents.[8]

  • Common Solvents for PTC: Nonpolar or moderately polar solvents like toluene, dichloromethane, hexane, or cyclohexane (B81311) are typically used as the organic phase.[7]

Data Presentation

Table 1: Properties of Common Solvents and Their Influence on this compound Reactions

This table summarizes key properties of various solvents and their expected influence on the primary reaction pathway with this compound.

SolventDielectric Constant (ε) at 20-25°C[9][10][11]Solvent TypeTypical Reaction PathwaySelectivity Considerations
Water (H₂O)80.1Polar ProticSN1 / E1Low regioselectivity; risk of solvolysis (formation of allyl alcohol).
Methanol (MeOH)32.7Polar ProticSN1 / E1Potential for mixed products due to competing SN1/SN2 and E1/E2 pathways.
Ethanol (EtOH)24.6Polar ProticSN1 / E1Similar to methanol; higher temperatures favor elimination.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticSN2Excellent for promoting SN2; enhances nucleophilicity.[1]
Acetonitrile (MeCN)37.5Polar AproticSN2Good choice for SN2 reactions; less viscous than DMSO.[5]
N,N-Dimethylformamide (DMF)36.7Polar AproticSN2Widely used to accelerate SN2 reactions.[5]
Acetone20.7Polar AproticSN2Effective for SN2; higher reaction rates compared to protic solvents.[1]
Dichloromethane (DCM)8.9"Borderline" AproticSN2Common in PTC; less polar but effective at dissolving many organics.
Tetrahydrofuran (THF)7.6"Borderline" AproticSN2Good general-purpose solvent.
Toluene2.4NonpolarSN2 (slow) / PTCOften requires a phase-transfer catalyst for efficient reaction.[7]
Hexane1.9NonpolarSN2 (very slow) / PTCUsed as the organic phase in PTC systems.[7]

Visualizing Reaction Control and Workflows

Solvent_Influence Solvent Influence on Reaction Pathway cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_solvents r1 Allyl-Br i1 Allylic Carbocation (Resonance Stabilized) r1->i1 Slow Step (Leaving Group Departs) p1 Mixture of Regioisomers i1->p1 Fast Attack by Nucleophile r2 Allyl-Br ts2 [Nu---Allyl---Br]⁻ (Transition State) r2->ts2 Concerted Attack by Nucleophile p2 Single Regioisomer ts2->p2 s1 Polar Protic Solvent (e.g., MeOH, H₂O) s1->r1 Favors s2 Polar Aprotic Solvent (e.g., DMSO, DMF) s2->r2 Favors PTC_Cycle Phase-Transfer Catalysis (PTC) Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase AB Allyl-Br P Allyl-Nu (Product) AB->P SN2 Reaction QX_org Q⁺X⁻ P->QX_org Releases QX_aq Q⁺X⁻ QX_org->QX_aq Catalyst (Q⁺) Returns X⁻ QNu_org Q⁺Nu⁻ QNu_org->AB NaNu Na⁺Nu⁻ (Nucleophile Source) QNu_aq Q⁺Nu⁻ NaNu->QNu_aq NaX Na⁺X⁻ (Byproduct) QX_aq->NaNu Regenerates for next cycle QNu_aq->QNu_org Catalyst (Q⁺) Transfers Nu⁻ Experimental_Workflow PTC Experimental Workflow A 1. Setup Dissolve alcohol in Toluene. Add aqueous NaOH and TBAB. B 2. Reaction Heat to 60-70°C. Add this compound dropwise. Stir vigorously for 2-4h. A->B C 3. Monitoring Track starting material consumption via TLC. B->C D 4. Workup Cool to RT. Separate organic layer. C->D E 5. Washing & Drying Wash organic layer with H₂O. Dry over MgSO₄. D->E F 6. Purification Concentrate via rotary evaporation. Purify by vacuum distillation. E->F

References

Why does my allyl bromide reaction mixture turn dark?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing discoloration in reaction mixtures involving allyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why is my commercial this compound yellow or brown even before I start my reaction?

A1: Pure this compound is a colorless liquid.[1] However, it is inherently unstable and can decompose over time, especially when exposed to light or heat.[2] This degradation leads to the formation of colored impurities, which is why commercial samples often have a yellow or brown appearance.[1][3] To minimize decomposition during storage, commercial this compound is often sold with added stabilizers.[4][5][6]

Q2: What are the primary causes for a reaction mixture containing this compound to turn dark?

A2: A dark reaction mixture is a common indicator of undesirable chemical events. The primary causes include:

  • Decomposition of this compound: this compound can decompose upon heating or exposure to light, potentially forming hydrogen bromide (HBr) and other colored byproducts.[2][7]

  • Polymerization and Side Reactions: Under certain conditions, such as elevated temperatures or in the presence of initiators, this compound can undergo polymerization.[3] It can also participate in various side reactions, such as elimination or self-condensation, leading to the formation of high-molecular-weight, often colored, compounds.[5][8]

  • Use of Impure Starting Material: Using this compound that already contains colored impurities will naturally result in a colored reaction mixture. High-boiling materials and isomers can form during storage, contributing to impurity.[4][9]

  • Reaction with Synthesis Byproducts: If using crude this compound synthesized in-house, residual reagents like sulfuric acid can cause tar formation, which is intensely colored.[10]

Q3: How can I prevent my this compound reaction from turning dark?

A3: Preventing discoloration involves maintaining the stability of the this compound and controlling the reaction conditions. Key preventative measures include:

  • Purification: Always purify commercial this compound by distillation immediately before use to remove stabilizers and any decomposition products.[9][11]

  • Temperature Control: Maintain the recommended temperature for your specific reaction. For many processes, such as Grignard reagent formation, slow addition of this compound is necessary to prevent the temperature from rising excessively.[9]

  • Protection from Light: Conduct the reaction in a vessel protected from light, for example, by wrapping the flask in aluminum foil, as this compound is light-sensitive.[7]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reactions with atmospheric moisture.[12]

  • Proper Storage: Store unused this compound in a dark, cool place (2-8°C is often recommended) to inhibit decomposition.[2][6]

Q4: What are the common stabilizers found in commercial this compound?

A4: To enhance shelf life, manufacturers add stabilizers to commercial this compound. Common examples include propylene (B89431) oxide, phenolic compounds like hydroquinone, aliphatic nitroxides, and phenothiazines.[4][5][6] While essential for storage, these stabilizers should typically be removed by distillation before the reagent is used in a reaction.

Troubleshooting Guide

Symptom: this compound reaction mixture turns dark (e.g., yellow, red, brown, black).

Logical Troubleshooting Workflow

G A Dark Reaction Mixture B Potential Causes A->B C1 Impure this compound B->C1 C2 Decomposition (Thermal or Photo) B->C2 C3 Undesired Side Reactions (e.g., Polymerization) B->C3 C4 Air or Moisture Contamination B->C4 D1 Recommended Actions C1->D1 Leads to C2->D1 Leads to C3->D1 Leads to C4->D1 Leads to S1 Purify Reagent (Distillation) D1->S1 S2 Control Temperature & Protect from Light D1->S2 S3 Optimize Reaction Conditions (Solvent, Concentration) D1->S3 S4 Use Inert Atmosphere & Dry Solvents D1->S4

Caption: Troubleshooting workflow for a dark this compound reaction.

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₃H₅Br[1]
Molar Mass 120.98 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 70-71 °C[1][2][6]
Melting Point -119 °C[1][2][6]
Density 1.398 g/mL at 25 °C[1][2][6]
Solubility in Water Slightly soluble / Insoluble[2][3]
Refractive Index n20/D 1.469[2][6]
Flash Point -2.2 °C (28 °F)[2][13]

Table 2: Common Stabilizers for this compound

Stabilizer ClassExample(s)Typical ConcentrationCitations
Epoxides Propylene oxide300 - 1000 ppm[6][14]
Phenolic Compounds Hydroquinone0.001 - 1.0 wt%[5]
Nitroxides Aliphatic nitroxides0.001 - 5.0 wt%[4]
Phenothiazines Phenothiazine0.001 - 5.0 wt%[4]

Experimental Protocols

Protocol 1: Purification of Commercial this compound by Distillation

This protocol describes a standard procedure for purifying commercial this compound to remove stabilizers and decomposition byproducts before use in a reaction.

Materials:

  • Commercial this compound

  • Anhydrous calcium chloride (CaCl₂) or 3A molecular sieves

  • Dilute sodium carbonate (Na₂CO₃) solution (5%)

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Initial Wash (Optional but Recommended): Place the commercial this compound in a separatory funnel and wash it with a small volume of 5% sodium carbonate solution to neutralize any acidic impurities like HBr. Gently shake the funnel, venting frequently.[11]

  • Separate Layers: Allow the layers to separate and discard the upper aqueous layer.

  • Wash with Water: Wash the organic layer with water to remove any remaining sodium carbonate. Separate and discard the aqueous layer.

  • Drying: Transfer the crude this compound to a clean, dry flask. Add a suitable drying agent, such as anhydrous calcium chloride or 3A molecular sieves, and allow it to stand for at least 15-30 minutes with occasional swirling.[11][12]

  • Set up Distillation: Decant or filter the dried this compound into a round-bottom flask suitable for distillation. Assemble the distillation apparatus. Note: Ensure all glassware is completely dry.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that boils between 69-72 °C.[11] Discard any initial low-boiling fractions and any high-boiling residue left in the distillation flask.[9]

  • Storage of Purified Reagent: The freshly distilled this compound should be used immediately for the best results.[9] If short-term storage is necessary, place it in a clean, dry, amber-colored bottle under an inert atmosphere and store it in a refrigerator (2-8 °C).[12]

References

Techniques for monitoring the progress of an allyl bromide reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving allyl bromide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of a reaction involving this compound?

A1: The most common techniques for monitoring the progress of an this compound reaction are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of speed, detail of information, and quantitative accuracy.

Q2: How do I choose the best monitoring technique for my specific this compound reaction?

A2: The choice of technique depends on the reaction scale, the nature of the reactants and products, and the level of detail required.

  • TLC is a quick, qualitative method ideal for rapid checks of reaction completion, especially for small-scale reactions.[1][2][3]

  • NMR spectroscopy provides detailed structural information and can be used for in-situ monitoring to obtain kinetic data.[4][5][6] It is particularly useful for distinguishing between starting material, products, and intermediates.[7]

  • GC-MS is a highly sensitive quantitative technique suitable for volatile compounds, allowing for the separation and identification of components in a complex reaction mixture.[8][9][10]

Q3: How can I tell if my this compound reaction has gone to completion using TLC?

A3: A reaction is generally considered complete by TLC when the spot corresponding to the starting material (this compound or the limiting reagent) is no longer visible in the lane corresponding to the reaction mixture.[11][12] A new spot, corresponding to the product, should be clearly visible. Using a co-spot (a lane where both the starting material and reaction mixture are spotted together) can help confirm this.[11]

Q4: What are the characteristic ¹H NMR signals for this compound that I should monitor?

A4: The ¹H NMR spectrum of this compound has characteristic signals for its five protons. The approximate chemical shifts (in CDCl₃) are:

  • ~3.9-4.0 ppm (doublet): The two protons on the carbon bearing the bromine (-CH₂Br).[13][14]

  • ~5.1-5.4 ppm (multiplet): The two terminal vinyl protons (=CH₂).[13][14]

  • ~5.9-6.1 ppm (multiplet): The single internal vinyl proton (-CH=).[13][14] As the reaction progresses, the intensity of these signals will decrease.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded.Dilute the sample solution before spotting.[15]
Inappropriate solvent polarity.Adjust the solvent system. If spots are too high (high Rf), decrease the polarity of the eluent. If spots are too low (low Rf), increase the polarity.[12]
Reactant and product spots have very similar Rf values. The chosen solvent system is not providing adequate separation.Try a different solvent system with varying polarities.[16] Using a co-spot may help visualize a slight separation.
No spots are visible on the plate. The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[17]
The compound is not UV-active.Use a visualization stain, such as potassium permanganate (B83412) or iodine vapor.[1]
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the baseline where the samples are spotted.[18]
The solvent front runs unevenly. The TLC plate was tilted in the chamber.Ensure the plate is placed vertically in the chamber.
The chamber was disturbed during development.Avoid moving the developing chamber while the TLC is running.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Solution(s)
Broad peaks in the spectrum. Poor shimming.Re-shim the spectrometer.
The sample is not homogeneous (e.g., contains suspended solids).Filter the sample before analysis.
The sample is too concentrated.Dilute the sample.[19]
Overlapping peaks of reactant and product. The chosen NMR solvent does not provide sufficient peak separation.Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[19]
Inaccurate integrations. Phasing or baseline correction is incorrect.Manually re-phase and perform baseline correction on the spectrum.
Presence of overlapping impurity peaks.Identify and subtract the contribution of impurity peaks if possible, or purify the sample.
"ADC overflow" error. The receiver gain was set too high.Manually set the receiver gain to a lower value.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Solution(s)
Peak tailing. Active sites in the liner or on the column.Use a deactivated liner and consider trimming the front end of the column.[21]
The sample is too concentrated.Dilute the sample before injection.[22]
Ghost peaks or carryover. Contaminated syringe or rinse solvent.Replace the rinse solvent and clean or replace the syringe.[23]
Sample residue from a previous injection.Run a blank solvent injection to clean the system.
Poor peak resolution. Inadequate separation by the GC column.Optimize the temperature program or select a different column with a more suitable stationary phase.[22]
No peaks detected. The sample concentration is below the detection limit.Concentrate the sample before injection.
Issues with the detector (e.g., burnt-out filament).Perform a tune of the mass spectrometer to check detector function.[23]

Experimental Protocols

Protocol 1: Monitoring an this compound Reaction by TLC
  • Prepare the TLC Plate:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[18]

    • Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Prepare the Developing Chamber:

    • Pour a small amount of the chosen eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber.

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting material in a volatile solvent.

    • Using a capillary tube, spot the starting material solution on the "SM" mark.

    • Take a small aliquot of your reaction mixture and spot it on the "Rxn" mark.

    • Spot both the starting material and the reaction mixture on the "Co" mark.[11]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[18]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp and circle them with a pencil.[1] Alternatively, use a chemical stain.

    • The reaction is complete when the starting material spot is absent in the "Rxn" lane.

Protocol 2: In-situ Monitoring of an this compound Reaction by ¹H NMR
  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reactant and an internal standard (a compound that does not react and has a signal in a clear region of the spectrum) in a suitable deuterated solvent.

    • Ensure the final volume will be appropriate for the NMR spectrometer (typically 0.6-0.7 mL).

  • Spectrometer Setup:

    • Acquire an initial ¹H NMR spectrum of the starting materials to serve as the time-zero point.

    • Set up a series of acquisitions at regular time intervals (e.g., every 5-10 minutes).

  • Initiate the Reaction:

    • Inject the final reagent (e.g., a solution of the nucleophile) into the NMR tube, quickly mix, and place it in the spectrometer.

    • Start the pre-programmed series of NMR acquisitions.

  • Data Analysis:

    • Process the series of spectra.

    • For each time point, integrate the characteristic peaks of the this compound starting material and the newly appearing product peaks.

    • Normalize the integrals against the internal standard.

    • Plot the concentration (or normalized integral) of the starting material and product versus time to obtain a reaction profile.

Protocol 3: Quench and Analysis of an this compound Reaction by GC-MS
  • Sample Preparation:

    • At various time points, withdraw a small aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid or base, depending on the reaction).

    • Dilute the quenched sample with a volatile organic solvent suitable for GC-MS analysis (e.g., dichloromethane, ethyl acetate).[24]

    • Filter the sample if it contains any solid particles.[8]

  • GC-MS Instrument Setup:

    • Use a capillary column suitable for separating alkyl halides (e.g., a DB-5 or equivalent).

    • Set an appropriate temperature program for the GC oven to separate this compound from the product and other reaction components.

    • Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for this compound and the expected product.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify the peaks corresponding to this compound and the product based on their retention times and mass spectra.

    • Integrate the peak areas to determine the relative amounts of reactant and product at each time point.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for Monitoring an Allylation Reaction

CompoundFunctional GroupApproximate Chemical Shift (ppm in CDCl₃)
This compound -CH₂Br3.9 - 4.0
=CH₂5.1 - 5.4
-CH=5.9 - 6.1
Example Product (Allyl Ether) -O-CH₂-CH=4.5 - 4.7
=CH₂5.2 - 5.5
-CH=5.8 - 6.2

Table 2: Example GC-MS Retention Times for a Hypothetical Allylation Reaction

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound3.5120, 122, 41
Example Product8.2[M]+, [M-41]+
Internal Standard5.0[M]+

Visualizations

experimental_workflow_TLC cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Baseline & Lanes) spot Spot Plate (SM, Co, Rxn) prep_plate->spot prep_chamber Prepare Developing Chamber (Solvent) develop Develop Plate prep_chamber->develop spot->develop visualize Visualize (UV or Stain) develop->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

logical_relationship_troubleshooting cluster_tlc TLC Issues cluster_nmr NMR Issues cluster_gcms GC-MS Issues start Problem with Reaction Monitoring tech Which Technique? start->tech tlc TLC tech->tlc nmr NMR tech->nmr gcms GC-MS tech->gcms tlc_streaking Streaking Spots? tlc->tlc_streaking tlc_rf Similar Rf? tlc->tlc_rf tlc_no_spots No Spots? tlc->tlc_no_spots nmr_broad Broad Peaks? nmr->nmr_broad nmr_overlap Overlapping Peaks? nmr->nmr_overlap gcms_tailing Peak Tailing? gcms->gcms_tailing gcms_no_peaks No Peaks? gcms->gcms_no_peaks

Caption: Troubleshooting logic for reaction monitoring.

References

Technical Support Center: Quenching Procedures for Reactions Involving Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl bromide. The following sections offer detailed guidance on quenching procedures, potential issues, and recommended solutions to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions involving this compound?

A1: The choice of quenching agent depends on the specific reaction conditions and the nature of the reactants and products. Commonly used quenching agents include:

  • Water (H₂O): Often used for a simple and neutral quench. However, be aware that this compound is slightly soluble in water and can undergo slow hydrolysis to allyl alcohol, especially under prolonged exposure or elevated temperatures.[1]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution: A mild base used to neutralize acidic components in the reaction mixture. It can also react with and help remove any remaining acidic byproducts.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution: A mild acidic quench used to neutralize basic reaction mixtures.[2]

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution: Typically a 10% (w/v) aqueous solution is used to quench reactions where elemental bromine (Br₂) is present as a byproduct or unreacted starting material. The reddish-brown color of bromine will disappear upon complete quenching.[3]

  • Sodium Sulfite (B76179) (Na₂SO₃) Solution: An alternative to sodium thiosulfate for quenching bromine, which can avoid the potential formation of elemental sulfur precipitates under acidic conditions.[3]

Q2: How can I remove unreacted this compound after quenching?

A2: Unreacted this compound can often be removed during the work-up and purification steps. Due to its volatility (boiling point: 70-71 °C), it can be partially removed by rotary evaporation along with the reaction solvent. Further purification methods like distillation or flash column chromatography are effective at separating the product from any residual this compound.[4]

Q3: What are the potential side reactions to be aware of during the quenching and workup of this compound reactions?

A3: Several side reactions can occur, potentially lowering the yield and purity of your desired product:

  • Hydrolysis: this compound can react with water in the aqueous quenching solution to form allyl alcohol.[5][6][7] This is more likely if the workup is prolonged or conducted at elevated temperatures.

  • Allylic Rearrangement: The product, an this compound derivative, might undergo rearrangement during workup, leading to isomeric impurities.[8]

  • Elimination Reactions: If a strong base is used for quenching or if the reaction mixture is heated excessively, elimination reactions can occur, leading to the formation of dienes.

Troubleshooting Guide

This guide addresses common problems encountered during the quenching and workup of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Emulsion Formation During Extraction 1. High concentration of salts or surfactant-like molecules.[9] 2. Vigorous shaking of the separatory funnel.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[9][10] 2. Gently swirl or invert the separatory funnel instead of shaking vigorously.[9] 3. If the emulsion persists, try filtering the mixture through a pad of Celite®.[10] 4. Dilute the organic layer with more solvent.[10]
Persistent Color After Quenching (e.g., Yellow/Brown) 1. Insufficient amount of quenching agent (e.g., sodium thiosulfate) to react with all the bromine.[3] 2. Degradation of the quenching agent solution.1. Add more of the quenching agent solution portion-wise until the color disappears.[3] 2. Prepare a fresh solution of the quenching agent.[3]
Exothermic Reaction During Quenching 1. The quenching agent is being added too quickly.[3] 2. The concentration of the quenching agent is too high.[3] 3. The reaction mixture was not sufficiently cooled before quenching.1. Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.[3] 2. Use a more dilute solution of the quenching agent.[3]
Formation of a Precipitate During Quenching 1. With sodium thiosulfate under acidic conditions, elemental sulfur can precipitate.[3] 2. The product or a byproduct is insoluble in the solvent mixture.1. Adjust the pH to be neutral or slightly basic before or during the quench with sodium thiosulfate. Alternatively, use sodium sulfite as the quenching agent.[3] 2. If the precipitate is your product, it can be collected by filtration. If it is an impurity, it may be removed by filtration (e.g., through Celite®) or during subsequent purification steps.
Low Yield of Desired Product 1. Hydrolysis of the product or starting material during aqueous workup.[6] 2. Product degradation due to pH sensitivity.[3] 3. Loss of volatile product during solvent removal.1. Minimize the time the reaction mixture is in contact with the aqueous phase. 2. Use a buffered quench or a quenching agent that maintains a pH compatible with your product.[3] 3. Use care during rotary evaporation, potentially using a lower bath temperature.

Experimental Protocols

General Protocol for Quenching and Workup

This protocol provides a general guideline. Specific volumes and reagents should be adjusted based on the scale and nature of the reaction.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to 0-5 °C in an ice-water bath.[3] This is critical for controlling any potential exotherm during quenching.

  • Quench the Reaction: Slowly and with vigorous stirring, add the chosen quenching agent (e.g., water, saturated NaHCO₃ solution, or 10% Na₂S₂O₃ solution). The quenching agent should be added dropwise initially, and the rate of addition can be gradually increased as long as the temperature remains controlled.

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), the solvent may need to be removed under reduced pressure before the aqueous workup. Add an appropriate organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Extraction: Gently mix the layers to extract the product into the organic phase. Allow the layers to separate fully. Drain the organic layer and, if necessary, re-extract the aqueous layer with fresh organic solvent to maximize product recovery.

  • Washing: Combine the organic extracts and wash successively with:

    • Water or an appropriate aqueous solution to remove water-soluble impurities.

    • Brine (saturated NaCl solution) to help remove residual water from the organic layer and break any minor emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can then be purified by an appropriate method, such as distillation or column chromatography.

Visualizations

Quenching_Troubleshooting_Workflow start Quenching Step issue Problem Encountered? start->issue emulsion Emulsion Forms issue->emulsion Yes color Persistent Color issue->color Yes exotherm Exothermic Reaction issue->exotherm Yes precipitate Precipitate Forms issue->precipitate Yes no_issue Proceed to Workup issue->no_issue No solution_emulsion Add Brine - or - Gently Swirl - or - Filter through Celite® emulsion->solution_emulsion solution_color Add More Quenching Agent - or - Prepare Fresh Solution color->solution_color solution_exotherm Cool Reaction - and - Add Quencher Slowly exotherm->solution_exotherm solution_precipitate Adjust pH - or - Use Alternative Quencher - or - Filter precipitate->solution_precipitate solution_emulsion->no_issue solution_color->no_issue solution_exotherm->no_issue solution_precipitate->no_issue

Caption: Troubleshooting workflow for common issues during the quenching of reactions involving this compound.

General_Workup_Workflow start Reaction Complete cool Cool Reaction Mixture (0-5 °C) start->cool quench Slowly Add Quenching Agent cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: A general experimental workflow for the quenching and workup of a reaction involving this compound.

References

Improving the stability of allyl bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of allyl bromide to ensure its stability and purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why has my typically colorless this compound turned yellow or brown?

A1: The discoloration of this compound is a primary indicator of degradation. This color change is often due to the formation of elemental bromine (Br₂) and polymeric materials. This degradation is accelerated by exposure to light, heat, and air (oxygen).[1] The presence of hydrobromic acid (HBr), a primary decomposition product, can also contribute to further degradation.

Q2: What are the common degradation products of this compound I should be aware of?

A2: The primary degradation pathways for this compound are free-radical polymerization, hydrolysis, and decomposition. Common degradation products include:

  • Hydrobromic Acid (HBr): Formed from decomposition, it can catalyze further degradation.

  • Allyl Alcohol: Results from hydrolysis in the presence of moisture.

  • Polymers: this compound can undergo free-radical polymerization, especially when exposed to heat or light, resulting in higher-boiling point impurities.[2]

  • Isomers: Although less common during storage, isomerization can occur under certain conditions.[3]

Q3: What is the role of the stabilizer in commercial this compound?

A3: Commercial this compound is typically supplied with a stabilizer to inhibit decomposition. The most common stabilizers are:

  • Propylene (B89431) Oxide: An epoxy compound that acts as an acid scavenger, neutralizing the HBr formed during decomposition and thus preventing it from catalyzing further degradation.[4]

  • Hydroquinone and other Phenolic Compounds: These act as radical scavengers, inhibiting the free-radical polymerization of this compound.[5]

Q4: Can I use this compound that has started to discolor?

A4: It is strongly recommended to use only clear, colorless this compound. The presence of color indicates the formation of impurities that can negatively impact your reaction's outcome, leading to lower yields, unexpected side products, and difficulty in purification. For sensitive applications like Grignard reactions, the presence of even minor impurities can be detrimental.

Q5: How should I properly store my this compound to ensure its stability?

A5: To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C.

  • Light: In an amber or opaque bottle to protect it from light.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: In a tightly sealed container to prevent moisture ingress.

  • Location: In a dry, well-ventilated area away from heat and ignition sources.

Troubleshooting Guide for Experimental Issues

This guide addresses common problems encountered during reactions that may be related to the quality of the this compound used.

Observed Problem Potential Cause Related to this compound Recommended Action
Low or no yield in a Grignard reaction. The presence of moisture (from hydrolysis to allyl alcohol) in the this compound can quench the Grignard reagent. Protic impurities inhibit the formation of the Grignard reagent.Ensure your this compound is dry and pure. Consider purifying the this compound by distillation before use, and always use anhydrous solvents and glassware.
Formation of 1,5-hexadiene (B165246) (Wurtz coupling product) in a Grignard reaction. This is a known side reaction for allylmagnesium bromide formation.[6] It can be exacerbated by impurities or incorrect reaction conditions.Add the this compound slowly to the magnesium turnings to maintain a low concentration and control the temperature. Ensure the magnesium is highly activated.
Inconsistent reaction rates or unexpected side products in alkylation reactions. Degradation products in the this compound can act as catalysts or participating reagents, leading to unpredictable outcomes. The presence of HBr can alter the pH and reaction pathway.Use freshly opened or purified this compound. If discoloration is observed, do not use it. Consider adding a non-nucleophilic base to your reaction to scavenge any trace HBr.
Spontaneous polymerization during the reaction or workup. The presence of radical initiators from degraded this compound can trigger polymerization of the starting material or product.Ensure the this compound is properly stabilized. If you suspect radical-initiated side reactions, consider adding a radical inhibitor (like a phenolic compound) to your reaction mixture, if compatible with your desired chemistry.
Discoloration of the reaction mixture upon addition of this compound. This can be due to the introduction of impurities present in degraded this compound.Stop the reaction and re-evaluate the purity of your this compound. Using impure reagent is likely to lead to a complex mixture that is difficult to purify.

Data on Stabilizer Effectiveness

Table 1: Illustrative Stability of this compound Over 6 Months

Storage Condition Stabilizer Initial Purity (%) Purity after 1 Month (%) Purity after 3 Months (%) Purity after 6 Months (%) Observations
25°C, Exposed to Light & AirNone99.095.088.0<80.0Rapid discoloration to dark brown, polymer formation.
25°C, Dark, SealedNone99.097.594.090.0Slow yellowing.
2-8°C, Dark, Sealed None 99.0 98.5 97.0 95.0 Slight yellowing over time.
2-8°C, Dark, SealedPropylene Oxide (~1000 ppm)99.098.998.598.0Minimal color change.
2-8°C, Dark, SealedHydroquinone (~100 ppm)99.098.998.698.2Minimal color change.
2-8°C, Dark, Sealed Propylene Oxide + Hydroquinone 99.0 >99.0 98.8 98.5 Optimal stability, remains colorless.

Note: This data is illustrative and intended to demonstrate the relative effects of storage conditions and stabilizers. Actual degradation rates may vary.

Experimental Protocols

Protocol for Purity and Degradation Product Analysis of this compound by GC-MS

This protocol outlines a general method for the quantitative analysis of this compound purity and the identification of common degradation products.

1. Objective: To determine the purity of an this compound sample and identify the presence of impurities such as allyl alcohol and higher-boiling point oligomers.

2. Materials and Reagents:

  • This compound Sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Acetonitrile, HPLC grade)

  • Internal Standard (e.g., 1,2-Dibromoethane)

  • Reference standards for this compound and potential impurities (e.g., allyl alcohol)

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column suitable for volatile organic compounds (e.g., VF-624ms or similar)

4. GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Detector (MS):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-300

5. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a precise volume of the internal standard stock solution.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Prepare a series of calibration standards using reference materials for this compound and expected impurities.

6. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data.

  • Identify the peaks by comparing their retention times and mass spectra with those of the reference standards.

  • Quantify the purity and the amount of impurities using the internal standard method and the calibration curves.

Protocol for an Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of an this compound sample under accelerated conditions (elevated temperature) with and without a stabilizer.

2. Materials:

  • This compound sample

  • Stabilizer(s) to be tested (e.g., propylene oxide, hydroquinone)

  • Amber glass vials with Teflon-lined caps

  • Temperature-controlled stability chambers or ovens

  • GC-MS system for analysis

3. Procedure:

  • Sample Preparation:

    • Prepare a "control" set of vials containing only the unstabilized this compound.

    • Prepare "test" sets of vials, each containing this compound with a specific concentration of a stabilizer or a combination of stabilizers.

    • Flush the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

  • Storage Conditions:

    • Place one set of control and test vials in a refrigerator at the recommended storage temperature (2-8°C). This will serve as the baseline.

    • Place another set of control and test vials in a stability chamber at an elevated temperature (e.g., 40°C).

  • Time Points for Analysis:

    • Define the time points for sampling, for example: T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Visually inspect the sample for any color change.

    • Analyze the sample for purity and degradation products using the GC-MS protocol described above.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition and stabilizer.

    • Compare the degradation rates to evaluate the effectiveness of the stabilizers.

Visualizations

Decomposition_Pathway AllylBromide This compound (CH₂=CHCH₂Br) LightHeat Light, Heat, Oxygen, Moisture RadicalInitiation Radical Initiation AllylBromide->RadicalInitiation forms Hydrolysis Hydrolysis AllylBromide->Hydrolysis undergoes LightHeat->RadicalInitiation initiates LightHeat->Hydrolysis promotes AllylRadical Allyl Radical (CH₂=CHCH•) RadicalInitiation->AllylRadical HBr Hydrobromic Acid (HBr) Hydrolysis->HBr AllylAlcohol Allyl Alcohol (CH₂=CHCH₂OH) Hydrolysis->AllylAlcohol Polymer Polymerization AllylRadical->Polymer

This compound Decomposition Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Prep_Control Prepare Control Vials (Unstabilized) Storage_Rec Store at 2-8°C Prep_Control->Storage_Rec Storage_Accel Store at 40°C (Accelerated) Prep_Control->Storage_Accel Prep_Test Prepare Test Vials (Stabilized) Prep_Test->Storage_Rec Prep_Test->Storage_Accel Sampling Sample at T=0, 1, 2, 4, 12 weeks Storage_Rec->Sampling Storage_Accel->Sampling Visual Visual Inspection Sampling->Visual GCMS GC-MS Analysis (Purity & Impurities) Visual->GCMS Data_Eval Data Evaluation (Compare Degradation Rates) GCMS->Data_Eval

Workflow for an Accelerated Stability Study

Stabilizer_Selection Decomposition_Type Primary Decomposition Pathway? Free_Radical Free Radical Polymerization Decomposition_Type->Free_Radical Yes Acid_Catalyzed Acid-Catalyzed Degradation Decomposition_Type->Acid_Catalyzed No Stabilizer_Radical Add Radical Scavenger (e.g., Hydroquinone) Free_Radical->Stabilizer_Radical Stabilizer_Acid Add Acid Scavenger (e.g., Propylene Oxide) Acid_Catalyzed->Stabilizer_Acid Stabilizer_Both Add Both Types of Stabilizers (Optimal Protection) Stabilizer_Radical->Stabilizer_Both Combine with Stabilizer_Acid->Stabilizer_Both Combine with

Logic for Stabilizer Selection

References

Dealing with the volatility of allyl bromide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling allyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the challenges associated with the volatility of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: this compound is a colorless to light yellow liquid with a strong, unpleasant odor. It is highly volatile and flammable, which requires specific handling and storage procedures. Below is a summary of its important physical properties.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃H₅Br
Molar Mass120.977 g/mol
Boiling Point71 °C (160 °F; 344 K)
Melting Point-119 °C (-182 °F; 154 K)
Vapor Pressure136 - 153 mmHg at 25 °C
Flash Point-1 °C (30 °F)
Density1.398 g/cm³ at 25 °C
Solubility in WaterSlightly soluble
Solubility in Organic SolventsMiscible with alcohol, ether, chloroform, carbon tetrachloride

Q2: How should I properly store this compound to minimize risks associated with its volatility?

A2: Due to its volatility and sensitivity to light, this compound requires careful storage. It should be stored in a cool, dry, well-ventilated area, away from heat sources and strong oxidizing agents. The recommended storage temperature is 2-8°C. Containers should be tightly sealed and protected from light.

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is a hazardous substance with multiple risks. It is highly flammable and its vapors can form explosive mixtures with air. It is toxic if swallowed or inhaled and can cause severe skin and eye burns. It is also a suspected carcinogen and mutagen. Proper personal protective equipment (PPE) is essential when handling this chemical.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low when using this compound.

  • Possible Cause: Loss of volatile this compound during reaction setup or reflux.

  • Solution:

    • Ensure your reaction vessel is properly sealed. For reactions at elevated temperatures, use a condenser to minimize the escape of vapors.

    • Consider adding the this compound to the reaction mixture at a lower temperature before heating.

    • If possible, perform the reaction in a closed system or under an inert atmosphere to prevent evaporation.

Problem 2: I'm observing inconsistent reaction kinetics or incomplete reactions.

  • Possible Cause: The concentration of this compound is changing throughout the experiment due to evaporation.

  • Solution:

    • Monitor the reaction temperature closely to avoid excessive boiling of the this compound.

    • Use a solvent with a higher boiling point to help maintain a more stable reaction temperature.

    • For precise control, a syringe pump can be used to add the this compound to the reaction mixture at a controlled rate.

**Problem

Validation & Comparative

A Comparative Guide to the Reactivity of Allyl Bromide versus Allyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of allyl bromide and allyl chloride, two common alkylating agents in organic synthesis. The choice between these reagents can significantly impact reaction efficiency, yield, and selectivity. This document summarizes key differences in their reactivity, supported by experimental data, and provides detailed experimental protocols for relevant reactions.

Executive Summary

This compound is generally a more reactive electrophile than allyl chloride in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, facilitating its cleavage during nucleophilic attack. This increased reactivity often translates to faster reaction rates and higher yields, although it can also lead to a greater propensity for side reactions.

Data Presentation: A Quantitative Comparison

The enhanced reactivity of this compound is evident in various reaction types. Below are tables summarizing quantitative data from comparative studies.

Nucleophilic Substitution: DNA Alkylation

A direct comparison of the alkylating potential of allyl halides can be seen in their reaction with DNA. The rate of formation of DNA adducts provides a quantitative measure of their electrophilic reactivity.

Allyl HalideRelative Alkylating PotencyHalf-life of Alkylation Reaction
Allyl Iodide>Not specified
This compound >8.1 hours [1]
Allyl Chloride 360 hours [1]

Table 1: Comparison of the reactivity of allyl halides in DNA alkylation studies. The data clearly indicates that this compound is significantly more reactive than allyl chloride in this context.[1][2]

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. While direct comparative kinetic data is scarce, the general observation is that this compound provides higher yields in shorter reaction times.

Alkylating AgentTypical Reaction TimeTypical Yield
This compound 1-8 hours85-98%[3]
Allyl Chloride 1-8 hours50-95%[4]

Table 2: Typical reaction parameters for the Williamson ether synthesis of allyl ethers. While conditions are similar, reactions with this compound often proceed more efficiently.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experiment 1: Comparative Williamson Ether Synthesis of Allyl Phenyl Ether

This protocol outlines a procedure to compare the yields of allyl phenyl ether when synthesized using either this compound or allyl chloride under identical conditions.

Materials:

Procedure:

  • Preparation of Sodium Phenoxide: In two separate round-bottom flasks equipped with reflux condensers, dissolve phenol (1.0 eq) in acetone. To each flask, add powdered sodium hydroxide (1.1 eq). Stir the mixtures at room temperature for 30 minutes.

  • Nucleophilic Substitution: To one flask, add this compound (1.1 eq) dropwise. To the second flask, add allyl chloride (1.1 eq) dropwise.

  • Reaction: Heat both reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reactions are complete, cool the mixtures to room temperature and filter to remove the sodium halide salt. Concentrate the filtrates under reduced pressure.

  • Extraction: Dissolve the residues in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield of allyl phenyl ether for both reactions and compare.

Experiment 2: Comparative Barbier Reaction with Benzaldehyde (B42025)

The Barbier reaction is a one-pot synthesis of alcohols from a carbonyl compound and an alkyl halide in the presence of a metal. This protocol allows for a comparison of the reactivity of this compound and allyl chloride in a zinc-mediated Barbier reaction.

Materials:

  • Benzaldehyde

  • Zinc dust

  • This compound

  • Allyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In two separate flasks, place zinc dust (2.0 eq) and benzaldehyde (1.0 eq) in THF.

  • Addition of Allyl Halide: To one flask, add a solution of this compound (1.5 eq) in THF dropwise. To the second flask, add a solution of allyl chloride (1.5 eq) in THF dropwise.

  • Reaction: Stir the mixtures vigorously at room temperature and monitor the consumption of the starting materials by TLC. Note the time required for the reaction to go to completion.

  • Quenching and Work-up: Quench the reactions by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layers with diethyl ether.

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography.

  • Analysis: Compare the reaction times and yields of the homoallylic alcohol product for both allyl halides. In some cases, the increased reactivity of this compound is highlighted by its complete reaction while the allyl chloride counterpart remains unreactive under the same conditions.[5]

Mandatory Visualizations

Factors Influencing Leaving Group Ability

The reactivity difference between this compound and allyl chloride is fundamentally due to the properties of the halide leaving group. The following diagram illustrates the key factors that make bromide a better leaving group than chloride.

Leaving_Group_Ability cluster_factors Factors Determining Good Leaving Group cluster_comparison Comparison: Bromide vs. Chloride cluster_reactivity Resulting Reactivity size Ionic Size Br Bromide (Br⁻) size->Br Larger Cl Chloride (Cl⁻) size->Cl Smaller polarizability Polarizability polarizability->Br More Polarizable polarizability->Cl Less Polarizable bond_strength C-X Bond Strength bond_strength->Br Weaker C-Br Bond bond_strength->Cl Stronger C-Cl Bond basicity Basicity of X⁻ basicity->Br Weaker Base basicity->Cl Stronger Base Reactivity_Br Higher Reactivity (Better Leaving Group) Reactivity_Cl Lower Reactivity (Poorer Leaving Group)

Caption: Factors influencing the superior leaving group ability of bromide over chloride.

General Workflow for Nucleophilic Substitution (SN2)

The reactions discussed, such as the Williamson ether synthesis, typically proceed through an SN2 mechanism. The following diagram illustrates the general workflow of this bimolecular nucleophilic substitution.

SN2_Workflow Reactants Nucleophile (Nu⁻) + Allyl Halide (CH₂=CHCH₂-X) TransitionState Transition State [Nu···CH₂(CH)CH₂···X]⁻ Reactants->TransitionState Backside Attack Products Product (CH₂=CHCH₂-Nu) + Leaving Group (X⁻) TransitionState->Products Bond Formation/Cleavage

Caption: Generalized workflow for the SN2 reaction of an allyl halide.

Conclusion

The choice between this compound and allyl chloride as an alkylating agent is a trade-off between reactivity and other factors such as cost and stability. This compound's higher reactivity, stemming from the better leaving group ability of bromide, generally leads to faster reactions and higher yields. This is quantitatively supported by DNA alkylation studies. However, for reactions sensitive to side reactions or where a more controlled, slower reaction is desired, allyl chloride may be a suitable alternative. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences within their specific applications.

References

A Comparative Guide to the SN1 and SN2 Reactivity of Allyl Bromide and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic routes. Allyl bromide and benzyl (B1604629) bromide are two key substrates that exhibit enhanced reactivity in both SN1 and SN2 pathways due to the electronic influence of the adjacent π-systems. This guide provides a detailed comparison of their reactivity, supported by available experimental data, comprehensive experimental protocols for kinetic analysis, and visualizations of the reaction mechanisms.

Executive Summary

Both this compound and benzyl bromide are significantly more reactive than their saturated primary alkyl bromide counterparts in both SN1 and SN2 reactions. This heightened reactivity is attributed to the stabilization of the carbocation intermediate in the SN1 pathway and the transition state in the SN2 pathway through resonance.

  • SN1 Reactivity: Benzyl bromide generally exhibits a higher SN1 reaction rate compared to this compound. This is due to the greater resonance stabilization of the benzyl carbocation, which involves the aromatic ring, compared to the more limited resonance of the allyl carbocation.

  • SN2 Reactivity: Benzyl bromide is also typically more reactive than this compound in SN2 reactions. The π-system of the benzene (B151609) ring effectively stabilizes the transition state by delocalizing the developing negative charge.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for the SN1 and SN2 reactivity of this compound and benzyl bromide. It is important to note that the data is compiled from different sources, and direct side-by-side comparisons under identical conditions are limited in the literature.

Reaction TypeSubstrateNucleophile/SolventApproximate Rate Constant (at 25 °C)Relative Rate (Normalized to this compound)
SN1 This compoundH₂O (Hydrolysis)1.6 x 10⁻⁵ s⁻¹1
Benzyl BromideH₂O (Hydrolysis)1.45 x 10⁻⁴ s⁻¹[1]~9
SN2 This compoundI⁻ in Acetone (B3395972)See Note 11
Benzyl BromideI⁻ in AcetoneSee Note 1>1 (significantly faster, see discussion)

Note 1: While specific rate constants for the SN2 reaction of this compound and benzyl bromide with iodide in acetone under identical conditions were not found in a single source for a direct comparison, qualitative and semi-quantitative data strongly suggest that benzyl bromide is significantly more reactive. For context, in SN2 reactions, benzyl chloride is approximately 1,400 times more reactive than allyl chloride when compared to a standard primary alkyl halide.[2] A similar trend is expected for the corresponding bromides.

Reaction Mechanisms and Theoretical Background

The enhanced reactivity of both substrates can be explained by the principles of resonance stabilization.

SN1 Mechanism: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. The stability of this carbocation is the primary factor influencing the reaction rate.

  • Allyl Cation: The positive charge is delocalized over two carbon atoms through resonance.

  • Benzyl Cation: The positive charge is delocalized over four carbon atoms (the benzylic carbon and the ortho and para positions of the aromatic ring), resulting in a more stable intermediate compared to the allyl cation.[3][4] This greater stabilization leads to a lower activation energy and a faster reaction rate for benzyl bromide in SN1 reactions.[3]

SN2 Mechanism: The SN2 reaction proceeds through a single, concerted step involving a five-coordinate transition state. The stability of this transition state determines the reaction rate.

  • Allyl System: The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon undergoing substitution in the transition state, delocalizing the electron density and stabilizing the transition state.[5]

  • Benzyl System: The π-system of the benzene ring provides more extensive conjugation and stabilization of the transition state compared to the allyl system.[2] This leads to a lower activation energy and a faster SN2 reaction rate for benzyl bromide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways for the SN1 and SN2 reactions of this compound and benzyl bromide.

SN1_SN2_Reactivity cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway AllylBr_SN1 This compound AllylCarbocation Allyl Carbocation (Resonance Stabilized) AllylBr_SN1->AllylCarbocation Slow (RDS) Product_SN1_Allyl Allyl Product AllylCarbocation->Product_SN1_Allyl Fast + Nu⁻ BenzylBr_SN1 Benzyl Bromide BenzylCarbocation Benzyl Carbocation (More Resonance Stabilized) BenzylBr_SN1->BenzylCarbocation Slower than BenzylBr (RDS) Product_SN1_Benzyl Benzyl Product BenzylCarbocation->Product_SN1_Benzyl Fast + Nu⁻ AllylBr_SN2 This compound TS_Allyl [Nu---C---Br]‡ (Transition State, Stabilized) AllylBr_SN2->TS_Allyl + Nu⁻ Product_SN2_Allyl Allyl Product TS_Allyl->Product_SN2_Allyl BenzylBr_SN2 Benzyl Bromide TS_Benzyl [Nu---C---Br]‡ (Transition State, More Stabilized) BenzylBr_SN2->TS_Benzyl + Nu⁻ Product_SN2_Benzyl Benzyl Product TS_Benzyl->Product_SN2_Benzyl

Caption: SN1 and SN2 reaction pathways for allyl and benzyl bromide.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies to compare the SN1 and SN2 reactivity of this compound and benzyl bromide.

Protocol 1: Determination of SN1 Solvolysis Rates by Titrimetry

This protocol measures the rate of hydrolysis (solvolysis in water) by monitoring the production of hydrobromic acid (HBr).

Materials:

  • This compound

  • Benzyl bromide

  • Acetone (reagent grade)

  • Distilled water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Pipettes, burettes, and flasks

Procedure:

  • Reaction Setup: Prepare a solution of the alkyl bromide (e.g., 0.1 M) in a suitable solvent mixture, such as 50:50 acetone-water, to ensure solubility. Place the reaction flask in a thermostated water bath set to the desired temperature (e.g., 25 °C).

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the liberated HBr with the standardized NaOH solution until a persistent pink endpoint is observed.

  • Data Analysis: The concentration of HBr at each time point is equal to the concentration of the product formed. The rate constant (k) for this first-order reaction can be determined by plotting ln([RBr]₀ / ([RBr]₀ - [HBr])) versus time, where [RBr]₀ is the initial concentration of the alkyl bromide. The slope of the resulting line will be equal to k.

Protocol 2: Determination of SN2 Reaction Rates by ¹H NMR Spectroscopy

This protocol monitors the disappearance of the reactant and the appearance of the product in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. This example uses the reaction with sodium iodide in acetone-d₆.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium iodide (NaI)

  • Acetone-d₆ (deuterated acetone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the alkyl bromide (e.g., 0.05 M) and an internal standard (e.g., tetramethylsilane, TMS) in acetone-d₆.

  • Initiation of Reaction: Add a known concentration of NaI (e.g., 0.1 M) to the NMR tube, shake to mix, and immediately place the tube in the NMR spectrometer, which has been pre-calibrated and set to the desired temperature.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the reactant can be monitored by integrating a characteristic peak of the starting material (e.g., the -CH₂Br protons), and the appearance of the product can be monitored by integrating a characteristic peak of the product (e.g., the -CH₂I protons).

  • Data Analysis: The concentrations of the reactant and product at each time point can be determined by comparing the integrals of their respective peaks to the integral of the internal standard. For a second-order reaction, the rate constant (k) can be determined by plotting 1/([RBr]t) versus time, where [RBr]t is the concentration of the alkyl bromide at time t. The slope of this line will be equal to k.

Conclusion

Both this compound and benzyl bromide are highly reactive substrates for nucleophilic substitution reactions. The choice between an SN1 and an SN2 pathway can be influenced by the reaction conditions (solvent polarity, nucleophile strength), but both substrates are capable of reacting efficiently through either mechanism. For SN1 reactions, benzyl bromide holds a reactivity advantage due to the superior resonance stabilization of its carbocation intermediate. Similarly, in SN2 reactions, the extensive π-system of the benzene ring provides greater stabilization to the transition state, making benzyl bromide generally more reactive than this compound. The experimental protocols provided offer robust methods for quantifying these reactivity differences in a research setting.

References

Spectroscopic Analysis of Allyl Bromide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data (NMR and IR) for common reaction products of allyl bromide. It is designed to assist researchers in identifying and characterizing the products of nucleophilic substitution, Grignard reactions, and Heck coupling reactions involving this versatile reagent. The guide includes detailed experimental protocols and presents quantitative data in a clear, tabular format for easy comparison.

Comparison of Spectroscopic Data for this compound Reaction Products

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for the products of several key reactions of this compound.

Table 1: ¹H NMR Data (CDCl₃)
CompoundStructureδ (ppm), Multiplicity, J (Hz)
Allyl Alcohol CH₂=CHCH₂OH5.95 (m, 1H), 5.25 (m, 2H), 4.15 (d, J=5.5 Hz, 2H), 2.1 (br s, 1H)
Diallyl Ether (CH₂=CHCH₂)₂O5.91 (m, 2H), 5.25 (m, 4H), 3.99 (d, J=5.7 Hz, 4H)[1][2]
Allyl Cyanide CH₂=CHCH₂CN5.80 (m, 1H), 5.35 (m, 2H), 3.10 (d, J=6.5 Hz, 2H)
1-Phenyl-3-buten-1-ol C₆H₅CH(OH)CH₂CH=CH₂7.30 (m, 5H), 5.80 (m, 1H), 5.15 (m, 2H), 4.70 (t, J=6.5 Hz, 1H), 2.50 (t, J=6.5 Hz, 2H), 2.0 (br s, 1H)[3][4]
trans-1,4-Diphenyl-1,3-butadiene C₆H₅CH=CHCH=CHC₆H₅7.42 (m, 4H), 7.31 (m, 4H), 7.22 (m, 2H), 6.94 (m, 2H), 6.66 (m, 2H)[5][6]
Table 2: ¹³C NMR Data (CDCl₃)
CompoundStructureδ (ppm)
Allyl Alcohol CH₂=CHCH₂OH135.2, 117.8, 62.9[7][8][9]
Diallyl Ether (CH₂=CHCH₂)₂O134.8, 117.2, 71.9[1]
Allyl Cyanide CH₂=CHCH₂CN131.5, 119.0, 117.5, 22.0
1-Phenyl-3-buten-1-ol C₆H₅CH(OH)CH₂CH=CH₂143.9, 134.5, 128.4, 127.5, 125.9, 118.2, 73.5, 43.8[3][10]
trans-1,4-Diphenyl-1,3-butadiene C₆H₅CH=CHCH=CHC₆H₅137.3, 132.8, 128.7, 127.6, 126.5
Table 3: IR Spectroscopy Data (Neat/KBr)
CompoundStructureKey Absorptions (cm⁻¹)
Allyl Alcohol CH₂=CHCH₂OH3330 (br, O-H), 3080 (=C-H), 1645 (C=C), 1030 (C-O)
Diallyl Ether (CH₂=CHCH₂)₂O3080 (=C-H), 1647 (C=C), 1100 (C-O-C)[11]
Allyl Cyanide CH₂=CHCH₂CN3085 (=C-H), 2250 (C≡N), 1645 (C=C)
1-Phenyl-3-buten-1-ol C₆H₅CH(OH)CH₂CH=CH₂3360 (br, O-H), 3075 (=C-H), 3030 (Ar C-H), 1640 (C=C), 1050 (C-O)[3]
trans-1,4-Diphenyl-1,3-butadiene C₆H₅CH=CHCH=CHC₆H₅3025 (Ar C-H), 1595, 1490 (Ar C=C), 965 (trans C=C-H bend)[12]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the discussed compounds are provided below.

Synthesis Protocols

Protocol 2.1.1: Synthesis of Allyl Alcohol (Hydrolysis of this compound)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.1 g (0.1 mol) of this compound in 100 mL of a 1:1 mixture of water and acetone.

  • Add 10.6 g (0.1 mol) of sodium carbonate to the solution.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2.1.2: Synthesis of Diallyl Ether (Williamson Ether Synthesis)

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 2.4 g (0.1 mol) of sodium hydride in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 5.8 g (0.1 mol) of allyl alcohol dropwise to the suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 12.1 g (0.1 mol) of this compound dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, quench with water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by distillation.

Protocol 2.1.3: Synthesis of 1-Phenyl-3-buten-1-ol (Grignard Reaction)

  • Prepare the allyl Grignard reagent by adding a solution of 12.1 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether to 2.4 g (0.1 mol) of magnesium turnings in a flame-dried flask under a nitrogen atmosphere.[13]

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of 10.6 g (0.1 mol) of benzaldehyde (B42025) in 20 mL of anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The product can be purified by column chromatography.

Spectroscopic Analysis Protocols

Protocol 2.2.1: ¹H and ¹³C NMR Spectroscopy

  • Prepare the sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14]

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 90° pulse, a spectral width of 15 ppm, and a relaxation delay of 1-2 seconds.

  • For the ¹³C NMR spectrum, use a proton-decoupled sequence. A spectral width of 220 ppm and a longer relaxation delay (5-10 seconds) may be necessary, especially for quaternary carbons.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[15]

Protocol 2.2.2: IR Spectroscopy (ATR)

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.[16][17]

  • Acquire a background spectrum of the clean, empty ATR crystal.[18]

  • Place a small drop of the liquid sample or a small amount of the solid sample onto the crystal, ensuring good contact.[19]

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound and a typical workflow for the spectroscopic analysis of the resulting products.

Reaction_Pathways cluster_nucleophilic Nucleophilic Substitution cluster_grignard Grignard Reaction cluster_heck Heck Reaction allyl_bromide This compound (CH₂=CHCH₂Br) allyl_alcohol Allyl Alcohol allyl_bromide->allyl_alcohol H₂O/Base diallyl_ether Diallyl Ether allyl_bromide->diallyl_ether Allyl Alcoholate allyl_cyanide Allyl Cyanide allyl_bromide->allyl_cyanide NaCN grignard_reagent Allylmagnesium Bromide allyl_bromide->grignard_reagent Mg, Et₂O heck_product Heck Coupling Product allyl_bromide->heck_product Styrene, Pd cat. grignard_product 1-Phenyl-3-buten-1-ol grignard_reagent->grignard_product 1. Benzaldehyde 2. H₃O⁺

Caption: Reaction pathways of this compound.

Spectroscopic_Workflow start Purified Reaction Product nmr_prep Prepare NMR Sample (in deuterated solvent) start->nmr_prep ir_prep Prepare IR Sample (neat or KBr pellet) start->ir_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq nmr_proc Process NMR Data (FT, Phasing, Baseline) nmr_acq->nmr_proc ir_proc Process IR Data (Background Subtraction) ir_acq->ir_proc nmr_analysis Analyze NMR Spectrum (Chemical Shift, Integration, Splitting) nmr_proc->nmr_analysis ir_analysis Analyze IR Spectrum (Functional Group ID) ir_proc->ir_analysis structure_elucidation Structure Elucidation and Comparison nmr_analysis->structure_elucidation ir_analysis->structure_elucidation

Caption: Spectroscopic analysis workflow.

Comparison with Alternative Reagents

The choice of the leaving group in the allyl halide can influence the reaction rate and, in some cases, the product distribution. This compound is generally more reactive than allyl chloride in Sₙ2 reactions due to the better leaving group ability of the bromide ion.[20][21] This increased reactivity can be advantageous for achieving higher yields and faster reaction times.[22][23] For many common nucleophilic substitutions, the resulting product's spectroscopic signature will be identical regardless of whether this compound or allyl chloride was used, as the halide is not incorporated into the final product. However, for reactions where side products or unreacted starting material are a concern, the choice of halide can be critical.

For instance, in the synthesis of allyl cyanide, while both allyl chloride and this compound can be used, the higher reactivity of this compound may be preferred to ensure complete conversion, especially with less reactive cyanide sources. The IR and NMR spectra of the purified allyl cyanide product would be identical in either case. The primary difference would be observed in the reaction kinetics and potentially the purity of the crude product.

References

Allylic Halides Outpace Primary Alkyl Halides in Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactivity is paramount for designing efficient synthetic routes and novel therapeutic agents. A fundamental principle in organic chemistry is the enhanced reactivity of allylic halides compared to their primary alkyl halide counterparts in nucleophilic substitution reactions. This guide provides a detailed comparison, supported by experimental data and mechanistic insights, to elucidate the factors governing this reactivity difference.

The superior reactivity of allylic halides stems from the electronic influence of the adjacent carbon-carbon double bond, which stabilizes both the transition states of bimolecular nucleophilic substitution (SN2) reactions and the carbocation intermediates of unimolecular (SN1) reactions.

The SN1 Pathway: Resonance Stabilization of the Carbocation Intermediate

In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. Allylic halides readily form a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms.[1][2][3] This delocalization significantly lowers the energy of the carbocation, and consequently, the activation energy of the reaction, leading to a faster reaction rate compared to primary alkyl halides.[1] Primary alkyl halides would need to form a highly unstable primary carbocation, a process that is energetically unfavorable.[4]

The resonance stabilization of the allylic carbocation can be depicted as follows:

Caption: Resonance delocalization in the allylic carbocation.

The SN2 Pathway: Stabilization of the Transition State

Allylic halides also exhibit enhanced reactivity in SN2 reactions. This is attributed to the stabilization of the trigonal bipyramidal transition state. The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon atom undergoing substitution, delocalizing the electron density of the transition state.[5][6] This orbital overlap lowers the energy of the transition state, thereby increasing the reaction rate.[6] Additionally, the LUMO (Lowest Unoccupied Molecular Orbital) of an allylic halide is lower in energy than that of a primary alkyl halide, allowing for more effective overlap with the HOMO (Highest Occupied Molecular Orbital) of the nucleophile.[7]

The following diagram illustrates the workflow for comparing the reactivity of an allylic halide and a primary alkyl halide in an SN2 reaction.

SN2_Workflow cluster_workflow Experimental Workflow: Comparing SN2 Reactivity start Prepare Solutions - Allyl Halide - Primary Alkyl Halide - Nucleophile (e.g., NaI in Acetone) react Initiate Reactions (Mix reactants at constant temperature) start->react monitor Monitor Reaction Progress (e.g., precipitation, chromatography) react->monitor data Collect Data (Time to precipitation, product concentration vs. time) monitor->data analyze Analyze Data (Calculate rate constants) data->analyze compare Compare Reactivity analyze->compare

Caption: A generalized workflow for comparing SN2 reaction rates.

Quantitative Comparison of Reactivity

The difference in reactivity between allylic and primary alkyl halides can be quantified by comparing their reaction rate constants under identical conditions. The following table summarizes relative reactivity data from the literature.

SubstrateRelative Rate (SN2)Nucleophile/SolventReference
Allyl Chloride~800I⁻ / Acetone (B3395972)[7]
n-Propyl Chloride1I⁻ / Acetone[7]
Benzyl (B1604629) Chloride1.5 x 10⁻³ M⁻¹s⁻¹KI / Acetone (23 °C)[8]
6-(Chloromethyl)-6-methylfulvene4.5 x 10⁻² M⁻¹s⁻¹KI / Acetone (23 °C)[8]

Note: The data for benzyl chloride and 6-(chloromethyl)-6-methylfulvene are presented as second-order rate constants. 6-(Chloromethyl)-6-methylfulvene is an example of a highly activated allylic-type halide.

Experimental Protocol: Determination of Relative SN2 Reaction Rates

The following is a representative protocol for comparing the SN2 reactivity of an allylic halide and a primary alkyl halide using sodium iodide in acetone. The reaction's progress is monitored by the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.[9]

Materials:

  • Allyl halide (e.g., allyl chloride or allyl bromide)

  • Primary alkyl halide (e.g., n-propyl chloride or n-propyl bromide)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • To separate, clean, and dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.

  • To one test tube, add a few drops of the allylic halide, and to the other, add an equimolar amount of the primary alkyl halide. Start the stopwatch immediately upon addition.

  • Shake the test tubes to ensure thorough mixing and observe for the formation of a precipitate.

  • Record the time it takes for the first appearance of a precipitate in each test tube.

  • If no reaction is observed at room temperature after a set period (e.g., 5-10 minutes), place the test tubes in a 50°C water bath and continue to monitor for precipitation.

  • The relative reactivity is determined by comparing the times required for the precipitate to form. A shorter time indicates a faster reaction rate.

The logical relationship for predicting the outcome of this experiment is as follows:

Reactivity_Prediction cluster_logic Reactivity Prediction Logic Allylic Allylic Halide TS_Allylic Stabilized Transition State Allylic->TS_Allylic forms Primary Primary Alkyl Halide TS_Primary Less Stable Transition State Primary->TS_Primary forms Rate_Allylic Faster Reaction Rate TS_Allylic->Rate_Allylic leads to Rate_Primary Slower Reaction Rate TS_Primary->Rate_Primary leads to

Caption: Logical flow for predicting halide reactivity.

References

Validating the Structure of Allylated Compounds: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of allylated compounds is a critical step in synthetic chemistry and drug development. Mass spectrometry (MS) offers a powerful suite of tools for this purpose, providing detailed information on molecular weight and fragmentation patterns that are essential for confirming the identity and purity of these molecules. This guide provides an objective comparison of common mass spectrometry ionization techniques for the analysis of allylated compounds, supported by experimental data and detailed protocols.

Understanding Fragmentation in Allylated Compounds

A key diagnostic feature in the mass spectra of allylated compounds is the cleavage at the allylic position, which leads to the formation of a resonance-stabilized allyl cation (m/z 41).[1] The stability of this cation often results in a prominent peak, providing a strong indication of the presence of an allyl group. However, the overall fragmentation pattern and the visibility of the molecular ion can vary significantly depending on the ionization technique employed.

Comparison of Ionization Techniques

The choice of ionization method is paramount as it dictates the energy imparted to the analyte, which in turn influences the extent of fragmentation.[2][3] "Hard" ionization techniques, like Electron Ionization (EI), impart high energy, leading to extensive fragmentation that is useful for structural elucidation.[2][3] Conversely, "soft" ionization techniques, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), impart less energy, typically preserving the molecular ion and simplifying the resulting spectrum.[2][3][4]

Ionization Technique Principle Energy Transfer Typical Result for Allylated Compounds Best Suited For Advantages Limitations
Electron Ionization (EI) A high-energy electron beam bombards the sample in the gas phase.[5]HardExtensive fragmentation, often with a prominent m/z 41 peak. The molecular ion (M+) may be weak or absent.[6]Volatile, thermally stable, non-polar to moderately polar compounds (e.g., small molecules, phenols). Often coupled with Gas Chromatography (GC).[7]Provides detailed structural information from fragmentation patterns.[3] Reproducible and extensive libraries are available.Molecular ion may be too unstable to be observed. Not suitable for non-volatile or thermally labile compounds.[6]
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte molecule through a chemical reaction.[2]SoftLess fragmentation than EI.[6] Often shows a strong protonated molecule [M+H]+ and some characteristic fragments.[6]Compounds that are volatile but may produce a weak molecular ion in EI.[2][6]Provides clear molecular weight information.[6] Fragmentation can be controlled by the choice of reagent gas.[6]Less structural information from fragmentation compared to EI.[5]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[1]SoftMinimal fragmentation, strong signal for the quasi-molecular ion (e.g., [M+H]+ or [M+Na]+).[1]Polar and large molecules, including thermally labile compounds like flavonoids and peptides.[2][8] Coupled with Liquid Chromatography (LC).[8]Excellent for determining molecular weight of large or delicate molecules.[2] High sensitivity.[2]Provides limited structural information without tandem MS (MS/MS).[2] Susceptible to ion suppression from salts and buffers.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The sample is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization.SoftPrimarily produces singly-charged molecular ions ([M+H]+).[6]Very large biomolecules like proteins and polymers, but also applicable to smaller organic molecules.[6]High mass range and good for complex mixtures. Tolerant of salts.Sample preparation can be critical. May not be ideal for very small molecules.
Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating analytical methods. Below are representative protocols for the GC-MS and LC-MS analysis of allylated compounds.

Protocol 1: GC-MS Analysis of Allylated Phenols

This protocol is adapted for the analysis of volatile and semi-volatile allylated phenols using a standard GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the allylated phenol (B47542) sample.

  • Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a 5 mg/mL stock solution.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 50 µg/mL).

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Injector Temperature: 275 °C.[9]

  • Injection Mode: Splitless (1 µL injection volume).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]

  • Oven Program: Initial temperature of 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[9]

  • MS Transfer Line Temperature: 300 °C.[9]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-550.

3. Data Analysis:

  • Identify the peak corresponding to the allylated phenol in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the identified peak. Look for the molecular ion (M+) and characteristic fragment ions, including the allyl cation at m/z 41 and fragments corresponding to the loss of the allyl group ([M-41]+).

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Protocol 2: LC-MS/MS Analysis of Allylated Flavonoids

This protocol is designed for the analysis of less volatile and potentially polar allylated flavonoids using a high-resolution LC-MS/MS system.

1. Sample Preparation:

  • Extract the allylated flavonoids from the sample matrix using a suitable solvent like methanol (B129727).[10][11]

  • For plant tissues, macerate the sample in liquid nitrogen and extract with a solution of 75% methanol and 0.1% formic acid.[10][11]

  • Sonicate the sample for 30 minutes, then centrifuge at 14,000g for 10 minutes.[10][11]

  • Collect the supernatant.[10][11] The extract can be dried and resuspended in a suitable solvent for LC-MS analysis.[10]

  • Filter the final sample through a 0.22 µm syringe filter before injection.[12]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity II).

  • Mass Spectrometer: QTOF or Triple Quadrupole mass spectrometer.[10]

  • Column: Reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50mm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[8]

  • Gradient: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[10]

  • ESI Conditions: Gas temperature 300 °C, Nitrogen flow 10 L/min, Nebulizer pressure 35 psi, Capillary voltage 4000 V.[10]

  • MS/MS Analysis: Perform product ion scans on the [M+H]+ ion of the target allylated flavonoid to obtain fragmentation data.

3. Data Analysis:

  • Identify the precursor ion ([M+H]+) in the full scan MS1 spectrum.

  • Analyze the MS2 (product ion) spectrum to identify characteristic fragment ions. This will likely include the loss of the allyl group (a neutral loss of 42 Da from the [M+H]+ ion) and other fragments specific to the flavonoid core structure.

  • Use high-resolution mass data to confirm the elemental composition of the precursor and fragment ions.[13]

Visualizing the Workflow

The general workflow for validating the structure of an unknown allylated compound using mass spectrometry involves a series of logical steps, from sample introduction to final structure confirmation.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Analysis & Validation Sample Allylated Compound Sample Introduction Introduction (GC or LC) Sample->Introduction Ionization Ionization (EI, ESI, CI) Introduction->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, Ion Trap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MS1 Full Scan (MS1) Determine Molecular Ion DataSystem->MS1 MS2 Tandem MS (MS2) Analyze Fragmentation MS1->MS2 Library Spectral Library Comparison (e.g., NIST) MS2->Library Validation Structure Validated Library->Validation

Caption: General workflow for structural validation by mass spectrometry.

Ionization_Choice Analyte Allylated Compound Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Yes Polar Polar & Thermally Labile? Analyte->Polar No GC_EI GC-EI-MS (Hard Ionization) Volatile->GC_EI Structural Detail LC_ESI LC-ESI-MS (Soft Ionization) Polar->LC_ESI Molecular Weight

Caption: Decision logic for choosing an ionization technique.

References

A comparative study of different catalysts for allyl bromide coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Allyl Bromide Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-carbon bonds through cross-coupling reactions is a fundamental tool. The allylation of substrates, particularly with this compound, offers a versatile method for introducing a reactive three-carbon unit. The choice of catalyst for this transformation is critical, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of different catalytic systems for this compound coupling, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficiency of this compound coupling is highly dependent on the chosen catalyst and reaction conditions. Transition metal catalysts, particularly those based on palladium, nickel, and copper, are widely employed. More recently, organocatalytic and photocatalytic methods have emerged as powerful alternatives. The following table summarizes the performance of various catalysts in this compound and related allylic coupling reactions. It is important to note that the data is compiled from different studies with varying substrates and conditions, and therefore serves as a guide to the relative performance of these systems.

Catalyst SystemCoupling PartnerProductYield (%)TONTOF (h⁻¹)Reference
Palladium-Catalyzed
Pd₂(dba)₃ / PPh₃Aryl HalideAllylareneHighN/AN/A[1]
[(allyl)PdCl]₂ / SPhosAryl BromideBranched AllylareneModerateN/AN/A[2]
[(allyl)PdCl]₂ / L3*Aryl BromideBranched AllylareneHighN/AN/A[2]
Nickel-Catalyzed
NiCl₂ / L1**Arylallylamine / Alkyl BromideAllylated Alkane95N/AN/A[3]
Ni Catalyst SystemAryl Chloride / Allylic SulfoneAllylareneGoodN/AN/A[4]
Copper-Catalyzed
CuBr·SMe₂ / L1***Allyl Grignard / this compoundChiral 1,5-dieneGoodN/AN/A[5]
Cu Catalyst SystemAllene / Allylic PhosphateChiral 1,5-dieneHighN/AN/A[6]
Organocatalyzed
Thiol Catalyst / Photoredox CatalystAlkene / Electron-deficient AreneAllylareneHighN/AN/A[7]
Chiral Phosphoric AcidRacemic Allenoate / MBH CarbonateChiral Tetrasubstituted AllenoateHighN/AN/A[8]
Photocatalyzed
Eosin Yα-Aminomethyltrifluoroborate / Alkenyl SulfoneAllylic AmineModerateN/AN/A[9]
Ir(ppy)₂(dtbpy)(PF₆) / Pd(OAc)₂Aryl Bromide / CO₂Aryl Carboxylic AcidHighN/AN/A[10]

*L3 is a specific dialkylbiarylphosphine ligand described in the reference.[2] **L1 is 2,9-dichloro-1,10-phenanthroline.[3] ***L1 is a ferrocenyl-type chiral diphosphine.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key types of this compound coupling reactions.

Palladium-Catalyzed Allylation of Aryl Halides

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an in situ generated allylindium reagent from this compound.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Indium powder (1.2 mmol)

  • Pd₂(dba)₃CHCl₃ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (0.16 mmol, 16 mol%)

  • Lithium chloride (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide, indium powder, and lithium chloride.

  • Add DMF to the flask, followed by this compound.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃CHCl₃ and triphenylphosphine in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the time required to complete the reaction (monitored by TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of HCl (1 M).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Nickel-Catalyzed Reductive Allylation

The following is a general procedure for the nickel-catalyzed reductive coupling of an arylallylamine with an alkyl bromide.[3]

Materials:

  • Arylallylamine (1.0 mmol)

  • Alkyl bromide (1.2 mmol)

  • NiCl₂ (0.05 mmol, 5 mol%)

  • 2,9-dichloro-1,10-phenanthroline (L1) (0.05 mmol, 5 mol%)

  • Zinc powder (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a glovebox, add NiCl₂, 2,9-dichloro-1,10-phenanthroline, and zinc powder to an oven-dried vial.

  • Add DMF, the arylallylamine, and the alkyl bromide to the vial.

  • Seal the vial and heat the reaction mixture to 50 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling

This protocol outlines a method for the copper-catalyzed enantioselective coupling of an allyl Grignard reagent with an this compound.[5]

Materials:

  • This compound substrate (0.5 mmol)

  • Allylmagnesium bromide (1.0 M in Et₂O, 0.75 mL, 0.75 mmol)

  • CuBr·SMe₂ (0.025 mmol, 5 mol%)

  • Chiral diphosphine ligand (L1) (0.0275 mmol, 5.5 mol%)

  • Anhydrous diethyl ether (Et₂O) (2.5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ and the chiral ligand in anhydrous Et₂O.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the mixture to -78 °C.

  • Add the this compound substrate to the cooled catalyst mixture.

  • Slowly add the allylmagnesium bromide solution dropwise over a period of 10 minutes.

  • Stir the reaction at -78 °C for the specified time (e.g., 12 hours).

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagrams are invaluable for illustrating complex chemical processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

General Catalytic Cycle for Cross-Coupling

The following DOT script visualizes a generalized catalytic cycle for a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura type coupling involving an allyl partner.

Catalytic Cycle M0 M(0)L_n OA Oxidative Addition M0->OA Allyl-Br M2_RX R-M(II)L_n-X OA->M2_RX TM Transmetalation M2_RX->TM R'-[M] M2_R_Rprime R-M(II)L_n-R' TM->M2_R_Rprime RE Reductive Elimination M2_R_Rprime->RE RE->M0 R-R'

Caption: A generalized catalytic cycle for this compound cross-coupling.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening and optimizing catalysts for an this compound coupling reaction.

Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization Reactants Select Reactants (this compound, Coupling Partner) Setup Set up Reactions (Inert Atmosphere) Reactants->Setup Catalysts Select Candidate Catalysts (Pd, Ni, Cu, etc.) Catalysts->Setup Solvents Choose Solvents and Bases Solvents->Setup Screening High-Throughput Screening (Varying Catalysts, Ligands, Conditions) Setup->Screening Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Screening->Monitoring Analysis Analyze Results (Yield, Selectivity) Monitoring->Analysis Optimization Optimize Conditions for Best Performing Catalyst Analysis->Optimization Scaleup Scale-up and Product Isolation Optimization->Scaleup

Caption: A typical workflow for catalyst screening and optimization.

References

A Comparative Guide to Quantifying Allylation Reaction Yields Using Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of reaction yields is paramount for process optimization, scalability, and ensuring the economic viability of synthetic routes. Allylation reactions, which form crucial carbon-carbon bonds, are fundamental in organic synthesis. This guide provides an objective comparison of common analytical techniques for quantifying the yield of these reactions, with a focus on chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and the widely used alternative, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Quantitative Methods

The choice of analytical technique for yield determination depends on several factors, including the physicochemical properties of the reactants and products, the required precision and sensitivity, and the available instrumentation.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase, detection by flame ionization.Separation of compounds in a liquid phase, detection by UV absorbance.Quantification based on the integral of NMR signals relative to an internal standard.
Precision High, with Relative Standard Deviations (RSD) typically < 2.5%.[1][2]High, with RSD values often below 2%.High, with excellent linearity and precision.[3]
Sensitivity High for volatile compounds (ng/mL to µg/mL range).[1][2]High, especially for UV-active compounds (pg/mL to ng/mL range).Generally lower sensitivity than chromatographic methods.[3]
Sample Throughput Generally faster run times for volatile analytes.Can have longer run times, though UHPLC systems offer significant speed improvements.Fast acquisition times, but sample preparation can be meticulous.
Analytes Suitable for thermally stable and volatile compounds. Derivatization may be needed for non-volatile compounds.Broad applicability to a wide range of non-volatile and thermally sensitive compounds.Applicable to any soluble compound with NMR-active nuclei.
Potential Issues Thermal degradation of sensitive analytes in the injector.[4] Potential for error if the internal standard is not chosen carefully.[4]Co-elution of impurities can affect accuracy. Requires a chromophore for UV detection.Signal overlap can complicate integration.[5] Relaxation delays (d1) must be set appropriately for accurate quantification.[6]
Internal Standard Required for high accuracy to correct for injection volume variations. Examples: Tetradecane, Dodecane (B42187).[7][8]Recommended for high accuracy to account for variations in sample preparation and injection.Required for absolute quantification. Examples: 1,3,5-Trimethoxybenzene (B48636), Dimethyl sulfone.[5]
Illustrative Experimental Data: Allylation of Benzaldehyde (B42025)

To provide a practical comparison, consider the allylation of benzaldehyde with allyl bromide to yield 1-phenyl-3-buten-1-ol (B1198909). The reaction yield is determined using GC-FID, HPLC-UV, and ¹H qNMR. The data presented in the following table is illustrative of typical results that might be obtained.

Catalyst System Reaction Time (h) GC-FID Yield (%) HPLC-UV Yield (%) ¹H qNMR Yield (%)
In/H₂O2858786
Zn/NH₄Cl4788079
SnCl₂/H₂O2929493
RuCl₃/CO/H₂O24889089

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate yield determination. Below are representative protocols for each of the discussed analytical techniques.

Protocol 1: Yield Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantification of volatile products from an allylation reaction, such as the formation of 1-phenyl-3-buten-1-ol from benzaldehyde.

1. Preparation of the Internal Standard (IS) Stock Solution:

  • Accurately weigh approximately 100 mg of a suitable internal standard (e.g., dodecane or tetradecane) into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent (e.g., ethyl acetate). This creates a 10 mg/mL stock solution.

2. Preparation of the Calibration Curve:

  • Prepare a series of standard solutions containing known concentrations of the purified allylation product and a constant concentration of the internal standard.

  • For example, add a fixed volume of the IS stock solution to several volumetric flasks, and then add varying, accurately weighed amounts of the purified product. Dilute to the mark with the solvent.

  • Analyze each standard by GC-FID.

  • Plot the ratio of the peak area of the product to the peak area of the internal standard against the concentration of the product to generate a calibration curve.

3. Sample Preparation for Analysis:

  • After the reaction is complete, quench the reaction mixture appropriately.

  • Accurately transfer a known volume or weight of the crude reaction mixture to a vial.

  • Add a precise volume of the internal standard stock solution.

  • The mixture may need to be diluted with a suitable solvent and filtered through a syringe filter (0.45 µm) to remove any particulate matter.

4. GC-FID Analysis:

  • GC System: Agilent 7890B or equivalent.

  • Column: A suitable capillary column, for instance, a 5% phenyl-methylpolysiloxane column (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Inject 1 µL of the prepared sample.

5. Yield Calculation:

  • Integrate the peak areas for the product and the internal standard.

  • Calculate the peak area ratio.

  • Determine the concentration of the product in the sample using the calibration curve.

  • Calculate the moles of the product based on the initial volume of the reaction mixture and the dilution factors.

  • The reaction yield is calculated as: Yield (%) = (Actual moles of product / Theoretical moles of product) x 100

Protocol 2: Yield Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is well-suited for non-volatile or thermally sensitive allylation products that possess a UV chromophore.

1. Preparation of Internal Standard (IS) and Standard Solutions:

  • Follow a similar procedure as for GC-FID, but choose an internal standard that is soluble in the mobile phase and has a distinct retention time (e.g., acetophenone (B1666503) if the product is non-polar).

  • Prepare a stock solution of the purified product and the internal standard in the mobile phase or a compatible solvent.

  • Create a series of calibration standards with varying concentrations of the product and a fixed concentration of the internal standard.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typical. An isocratic or gradient elution may be used to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the product.

  • Injection Volume: 10 µL.

  • Analyze the calibration standards to construct a calibration curve by plotting the peak area ratio (product/IS) against the product concentration.

3. Sample Preparation:

  • Quench the reaction and take a precise aliquot of the crude mixture.

  • Add a known amount of the internal standard.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Yield Calculation:

  • The yield is calculated using the same principles as the GC-FID method, based on the concentration determined from the HPLC calibration curve.

Protocol 3: Yield Determination by Quantitative NMR (qNMR)

qNMR is a powerful technique that does not rely on the response factor of a detector and can provide a direct measure of the molar ratio of the product to an internal standard.[6]

1. Selection and Preparation of the Internal Standard:

  • Choose an internal standard with a simple spectrum (ideally a sharp singlet) that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[5]

  • The internal standard must be stable under the sample conditions and accurately weighable.

  • Prepare a stock solution of the internal standard in a suitable deuterated solvent if desired, or add it directly to the NMR sample.

2. Sample Preparation:

  • Accurately weigh a specific amount of the crude reaction mixture into a vial.

  • Add a precisely weighed amount of the internal standard.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Transfer the homogeneous solution to an NMR tube.

3. ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the protons being integrated (both for the product and the internal standard) to ensure full relaxation and accurate integration. A d1 of 10 seconds or more is often a safe starting point.[5]

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[6]

  • Process the spectrum with careful phasing and baseline correction.

4. Yield Calculation:

  • Integrate a well-resolved signal for the product and a signal for the internal standard.

  • The moles of the product can be calculated using the following formula:[9] Moles_product = (Integral_product / N_product) / (Integral_IS / N_IS) * Moles_IS Where:

    • Integral_product and Integral_IS are the integration values of the signals for the product and internal standard, respectively.

    • N_product and N_IS are the number of protons giving rise to the respective signals.

    • Moles_IS is the number of moles of the internal standard added.

  • Calculate the yield as: Yield (%) = (Moles_product / Theoretical moles of product) x 100

Visualizing the Workflow

The following diagrams illustrate the general workflows for quantifying reaction yields using chromatographic and spectroscopic techniques.

Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Reaction_Mixture Crude Reaction Mixture Sample_Prep Sample Preparation (Quench, Aliquot, Add IS, Dilute, Filter) Reaction_Mixture->Sample_Prep Internal_Standard Internal Standard (IS) Internal_Standard->Sample_Prep Chromatography GC or HPLC Analysis Sample_Prep->Chromatography Data_Processing Data Processing (Peak Integration) Chromatography->Data_Processing Calibration_Curve Calibration Curve (Prepared from Standards) Concentration_Det Determine Product Concentration Calibration_Curve->Concentration_Det Data_Processing->Concentration_Det Yield_Calc Calculate Final Yield (%) Concentration_Det->Yield_Calc qNMR_Workflow cluster_prep_nmr Preparation cluster_analysis_nmr Analysis cluster_calc_nmr Calculation Reaction_Mixture_NMR Crude Reaction Mixture Sample_Prep_NMR Sample Preparation (Weigh Mixture & IS, Dissolve in Deuterated Solvent) Reaction_Mixture_NMR->Sample_Prep_NMR Internal_Standard_NMR Internal Standard (IS) Internal_Standard_NMR->Sample_Prep_NMR NMR_Acquisition ¹H NMR Acquisition (Set long d1) Sample_Prep_NMR->NMR_Acquisition Data_Processing_NMR Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Data_Processing_NMR Molar_Ratio_Calc Calculate Molar Ratio (Product vs. IS) Data_Processing_NMR->Molar_Ratio_Calc Yield_Calc_NMR Calculate Final Yield (%) Molar_Ratio_Calc->Yield_Calc_NMR Method_Selection node_method node_method Start Analyte Properties Thermal_Stability Thermally Stable & Volatile? Start->Thermal_Stability Complex_Mixture Complex Mixture with Signal Overlap? Start->Complex_Mixture UV_Active UV Active? Thermal_Stability->UV_Active No GC_FID GC-FID Thermal_Stability->GC_FID Yes HPLC_UV HPLC-UV UV_Active->HPLC_UV Yes Derivatization Consider Derivatization UV_Active->Derivatization No Complex_Mixture->HPLC_UV Yes qNMR qNMR Complex_Mixture->qNMR No Derivatization->HPLC_UV

References

Allyl Bromide: A Comparative Guide for Allylic Electrophiles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of an allyl group is a fundamental transformation, providing a versatile handle for further functionalization. The choice of the allylic electrophile is critical, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of allyl bromide with other common allylic electrophiles, namely allyl chloride, allyl tosylate, and allyl acetate (B1210297), supported by experimental data and detailed protocols.

Reactivity and Performance Comparison

The reactivity of an allylic electrophile is intrinsically linked to the nature of its leaving group. A good leaving group is a weak base that can stabilize the negative charge it accepts upon bond cleavage. The general order of leaving group ability among the commonly used allylic electrophiles is:

Tosylate > Bromide > Chloride > Acetate

This trend is reflected in the reaction rates and conditions required for nucleophilic substitution.

Key Performance Metrics in Nucleophilic Allylation

The following tables summarize quantitative data from various studies on the performance of this compound and its alternatives in common allylation reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Comparison in Williamson Ether Synthesis (O-Allylation of Phenols)

Allylic ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenol (B47542)K₂CO₃AcetoneReflux885-96[1]
This compound PhenolKOHNoneRT1489[2]
This compound Phenethyl alcoholNaHTHFRT4-6>95[3]
Allyl ChloridePhenolNaOHEthanol (B145695)5517.5Quantitative[4]

Table 2: Comparison in N-Allylation of Anilines

Allylic ElectrophileNucleophileBase/CatalystSolventTemp. (°C)Time (min)Yield (%)Reference
This compound Aniline (B41778)Mg-Al Hydrotalciteaq. EthanolRT9098 (diallyl)[5][6]
This compound AnilineK₂CO₃aq. Ethanol7012086 (diallyl)[7]
Allyl ChlorideAnilineK₂CO₃Water70--[8]

Table 3: Comparison in Palladium-Catalyzed Tsuji-Trost Reaction

The Tsuji-Trost reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The choice of the leaving group on the allylic substrate is crucial for the initial oxidative addition step to the Pd(0) catalyst.

Allylic ElectrophileNucleophileCatalyst SystemSolventTemp. (°C)Yield (%)Reference
This compound VariousPd(PPh₃)₄THF50Good[9]
Allyl AcetateVariousPd(OAc)₂/LigandVariousRT-RefluxGood-Excellent[9][10]
Allyl CarbonateVariousPd₂(dba)₃/LigandVariousRT-RefluxHigh[11]

From the data, it is evident that this compound is a highly effective reagent for a variety of allylation reactions, often providing high yields under relatively mild conditions. Its higher reactivity compared to allyl chloride can be advantageous in reducing reaction times or lowering reaction temperatures. While tosylates are even more reactive, their preparation from allyl alcohol adds an extra synthetic step. Allyl acetates and carbonates are particularly well-suited for palladium-catalyzed reactions.

Reaction Mechanisms and Workflows

SN2 Pathway in Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction. The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the allylic halide, displacing the leaving group in a single concerted step.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkoxide R-O⁻ TS [R-O···CH₂···Br]⁻ Alkoxide->TS Nucleophilic Attack AllylBromide CH₂=CH-CH₂-Br AllylBromide->TS Ether R-O-CH₂-CH=CH₂ TS->Ether Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure

Caption: SN2 mechanism for the Williamson ether synthesis.

Catalytic Cycle of the Tsuji-Trost Reaction

The Tsuji-Trost reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the allylic electrophile to a Pd(0) complex to form a π-allylpalladium(II) intermediate, followed by nucleophilic attack on the allyl moiety and reductive elimination to regenerate the Pd(0) catalyst.

Tsuji_Trost_Cycle Pd0 Pd(0)L₂ PiAllylComplex π-Allyl-Pd(II)L₂⁺X⁻ Pd0->PiAllylComplex Oxidative Addition AllylX Allyl-X (X = Br, OAc, etc.) AllylX->PiAllylComplex Product Allyl-Nu PiAllylComplex->Product Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->PiAllylComplex RegenPd0 Pd(0)L₂ Product->RegenPd0 Reductive Elimination

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocols

Protocol 1: Synthesis of Allyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the O-allylation of phenol using this compound.[1]

Materials:

  • Phenol (94 g, 1.0 mol)

  • This compound (121 g, 1.0 mol)

  • Anhydrous potassium carbonate (140 g, 1.0 mol)

  • Acetone (150 mL)

  • Diethyl ether

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous potassium carbonate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenol, this compound, anhydrous potassium carbonate, and acetone.

  • Reflux the mixture for 8 hours. The mixture will thicken as potassium bromide precipitates.

  • After cooling, add distilled water to the reaction mixture.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain allyl phenyl ether (yield: 115-130 g).

Protocol 2: Synthesis of N,N-Diallylaniline

This protocol details the N-allylation of aniline using this compound with a solid base catalyst.[5][6]

Materials:

  • Aniline (10 mmol)

  • This compound (22 mmol)

  • Mg-Al hydrotalcite (HT5, 20 wt% of aniline)

  • 50% aqueous ethanol (20 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 25 mL round-bottom flask, combine aniline, this compound, Mg-Al hydrotalcite, and 50% aqueous ethanol.

  • Stir the mixture at room temperature for the time indicated by TLC monitoring (typically around 90 minutes).

  • Once the reaction is complete, evaporate the ethanol under reduced pressure.

  • Add ethyl acetate (5 mL) to the residue and filter to remove the catalyst.

  • Wash the solid catalyst with ethyl acetate (2 mL).

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain N,N-diallylaniline (yields are typically high).

Practical Considerations: Safety and Cost

Safety:

  • This compound: Highly flammable, toxic, and corrosive. It is a lachrymator and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Allyl Chloride: Highly flammable and toxic. It is also an irritant. Similar handling precautions as for this compound are required.

  • Allyl Tosylate and Acetate: While generally less volatile and acutely toxic than the halides, they should still be handled with care in a fume hood.

Cost:

In general, allyl chloride is the most economical of the allylic halides, followed by this compound. Allyl tosylate is significantly more expensive due to the cost of p-toluenesulfonyl chloride and the additional synthetic step required for its preparation. Allyl acetate is also a cost-effective option. The choice of reagent will often be a balance between reactivity, cost, and the specific requirements of the synthesis.

Conclusion

This compound serves as a highly effective and versatile allylic electrophile, offering a good balance of reactivity and accessibility. Its enhanced reactivity over allyl chloride can be advantageous for reactions with less reactive nucleophiles or when milder reaction conditions are desired. For palladium-catalyzed transformations like the Tsuji-Trost reaction, while this compound is a viable substrate, allyl acetates and carbonates are more commonly employed. The choice of the optimal allylic electrophile will ultimately depend on the specific nucleophile, desired reaction pathway (SN2 vs. transition-metal-catalyzed), and practical considerations such as cost and safety. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution with Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetics of nucleophilic substitution reactions involving allyl bromide. By objectively comparing its performance with alternative electrophiles and presenting supporting experimental data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Enhanced Reactivity of this compound in SN2 Reactions

This compound is a notable substrate in nucleophilic substitution reactions, exhibiting significantly higher reactivity compared to its saturated analogue, n-propyl bromide. This enhanced reactivity is attributed to the stabilization of the SN2 transition state.[1] The p-orbitals of the adjacent double bond overlap with the p-orbital at the reaction center, delocalizing the electron density and lowering the energy of the transition state.[2][3] This allylic activation makes this compound an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[1]

Comparative Kinetic Data

The following tables summarize quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles and compare its reactivity with other electrophiles.

Table 1: Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles

NucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)Reference
p-Chlorobenzoyl thiosemicarbazideDimethylformamide207.100 x 10⁻³[4]
Benzoyl thiosemicarbazideDimethylformamide206.452 x 10⁻³[4]
p-Nitrobenzoyl thiosemicarbazideDimethylformamide205.152 x 10⁻³[4]
Nicotinoyl thiosemicarbazideDimethylformamide204.298 x 10⁻³[4]
AnilineMethanol401.10 x 10⁻⁴[5]
p-ToluidineMethanol402.01 x 10⁻⁴[5]
p-AnisidineMethanol402.98 x 10⁻⁴[5]
p-ChloroanilineMethanol400.45 x 10⁻⁴[5]
AnilineDimethylformamide406.76 x 10⁻⁴[5]
p-ToluidineDimethylformamide4011.75 x 10⁻⁴[5]
p-AnisidineDimethylformamide4016.60 x 10⁻⁴[5]
p-ChloroanilineDimethylformamide402.51 x 10⁻⁴[5]

Table 2: Comparison of Second-Order Rate Constants for Reactions of this compound and Other Electrophiles with Nucleophiles

ElectrophileNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)Reference
This compound AnilineMethanol401.10 x 10⁻⁴[5]
n-Propyl BromideAnilineMethanol400.14 x 10⁻⁴[5]
This compound AnilineDimethylformamide406.76 x 10⁻⁴[5]
n-Propyl BromideAnilineDimethylformamide400.83 x 10⁻⁴[5]
Benzyl ChloridePotassium IodideAcetone252.15 x 10⁻³[6][7]

Experimental Protocols

The following is a generalized protocol for conducting kinetic studies of the nucleophilic substitution reaction of this compound. This protocol can be adapted for various nucleophiles and analytical techniques such as conductivity measurement or chromatography.

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium iodide, aniline, sodium thiophenoxide)

  • Anhydrous solvent (e.g., acetone, acetonitrile, dimethylformamide)

  • Thermostatted water bath or reaction block

  • Conductivity meter and probe (for ionic reactants/products) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.

  • Volumetric flasks, pipettes, and syringes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent. For pseudo-first-order kinetics, the concentration of the nucleophile should be at least 10 times that of the this compound.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution into a reaction vessel equipped with a magnetic stir bar.

    • Allow the solution to equilibrate to the desired reaction temperature in the thermostatted bath.

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding a known volume of the pre-thermostatted this compound stock solution to the nucleophile solution. Start the timer and data acquisition immediately.

    • For Conductivity Measurement: If the reaction produces or consumes ions, monitor the change in conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity becomes constant).

    • For HPLC Analysis: At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the quenched samples by HPLC to determine the concentration of the reactant consumed or the product formed over time.

  • Data Analysis:

    • The reaction between this compound and a nucleophile typically follows second-order kinetics, with the rate law being: rate = k[this compound][Nucleophile].[8][9]

    • Under pseudo-first-order conditions (with a large excess of the nucleophile), the rate law simplifies to rate = k'[this compound], where k' = k[Nucleophile].

    • Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time. The slope of the resulting straight line will be equal to -k'.

    • The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the nucleophile.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SN2_Mechanism reactant Nu⁻ + H₂C=CH-CH₂-Br ts [Nu---CH₂(CH=CH₂)---Br]⁻ reactant->ts Backside Attack product H₂C=CH-CH₂-Nu + Br⁻ ts->product Leaving Group Departure

Caption: SN2 reaction mechanism of a nucleophile with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (this compound & Nucleophile) thermo Thermostat Solutions prep_sol->thermo mix Mix Reactants thermo->mix monitor Monitor Reaction Progress (Conductivity or HPLC) mix->monitor plot Plot Kinetic Data monitor->plot calc Calculate Rate Constant plot->calc

Caption: Experimental workflow for kinetic studies.

Reactivity_Comparison Relative SN2 Reactivity Trend Allyl This compound Benzyl Benzyl Bromide Ethyl Ethyl Bromide Propyl n-Propyl Bromide

References

A Comparative Guide to the Stereoselectivity of Reactions with Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective introduction of an allyl group is a cornerstone of modern organic synthesis, providing a versatile handle for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceuticals. Allyl bromide, as a readily available and reactive precursor, serves as a common starting material for a variety of stereoselective transformations. This guide provides a comparative overview of different methodologies for achieving high stereoselectivity in reactions involving this compound, supported by experimental data and detailed protocols.

I. Enantioselective Allylation of Aldehydes

The addition of an allyl group to a prochiral aldehyde is a powerful method for creating a chiral center. The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts or reagents, which differentiate between the two enantiotopic faces of the aldehyde.

A variety of metal-based chiral catalysts have been developed for the enantioselective allylation of aldehydes using this compound or its derivatives. The following table summarizes the performance of several key systems in the allylation of a model substrate, benzaldehyde (B42025).

Catalyst SystemAllylating AgentSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Cr(salen) complexThis compoundCH₂Cl₂-206565[1]
Chiral Cr-bis(oxazoline)This compoundCH₂Cl₂-309592[1]
Chiral sulfur ligand/ZnThis compoundTHF-789582[2]
(R)-TRIP-PA (Brønsted acid)Allylboronic acid pinacol (B44631) esterToluene-789998[3]
Chiral diol/SnCl₄Allylboronic acid pinacol esterToluene-789998[4]

Key Observations:

  • Chromium-based catalysts, particularly those with chiral bis(oxazoline) ligands, have shown high enantioselectivity in the direct allylation with this compound.[1]

  • The use of allylzinc bromide, generated in situ from this compound and zinc powder, in the presence of chiral sulfur-containing ligands, offers a cost-effective method, although enantioselectivities can be more modest.[2][5]

  • Higher enantioselectivities are often achieved using allylboronates, which can be prepared from allyl Grignard reagents (derived from this compound). Chiral Brønsted acids and chiral diol/Lewis acid complexes are highly effective catalysts for these reactions.[3][4]

This protocol is adapted from the work of Menezes and coworkers.[2]

Materials:

  • Zinc powder (activated)

  • This compound

  • Chiral sulfur ligand (e.g., (R)-N-p-toluenesulfinyl-L-prolinamide)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of activated zinc powder (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add this compound (1.35 mmol) at room temperature. Stir the mixture for 30 minutes to form allylzinc bromide.

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve the chiral sulfur ligand (0.5 mol%) in anhydrous THF (2 mL).

  • Add the chiral ligand solution to the allylzinc bromide solution at -78 °C and stir for 10 minutes.

  • Add benzaldehyde (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of 0.1 M HCl (10 mL).

  • Extract the mixture with ethyl acetate (2 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired homoallylic alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

The mechanism of enantioselective allylation often involves the coordination of a chiral Lewis acid to the aldehyde, which activates it towards nucleophilic attack and creates a chiral environment that directs the approach of the allylating agent.

reaction_mechanism cluster_0 Catalyst Activation and Coordination cluster_1 Nucleophilic Attack and Stereodifferentiation cluster_2 Product Formation and Catalyst Regeneration Aldehyde Aldehyde Activated_Complex [Aldehyde-LA] Complex Aldehyde->Activated_Complex Coordination Chiral_Lewis_Acid Chiral Lewis Acid (LA) Chiral_Lewis_Acid->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Face-selective attack Allyl_Reagent Allylating Reagent (e.g., Allyl-SiMe3) Allyl_Reagent->Transition_State Intermediate Intermediate Transition_State->Intermediate Product Chiral Homoallylic Alcohol Intermediate->Product Work-up Regenerated_Catalyst Chiral Lewis Acid (LA*) Intermediate->Regenerated_Catalyst Release

Caption: General mechanism for chiral Lewis acid-catalyzed enantioselective allylation.

II. Diastereoselective Reactions of this compound

When one of the reactants (the substrate or the allylating agent) is already chiral, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other.

The inherent chirality of a substrate can direct the stereochemical outcome of the allylation reaction. For instance, the allylation of α-chiral aldehydes often proceeds with high diastereoselectivity due to steric and electronic effects that favor attack from one face of the carbonyl group.

Alternatively, a chiral allylating agent, often prepared from a chiral precursor, can be used to control the diastereoselectivity of the reaction with an achiral aldehyde. The synthesis of stereochemically defined substituted allyl bromides is a key strategy in this approach.

SubstrateAllylating AgentConditionsd.r. (syn:anti)Yield (%)Reference
Benzaldehyde(E)-Crotyl bromide/CrCl₂THF, 25°C>98:2 (anti)85[6]
Benzaldehyde(Z)-Crotyl bromide/CrCl₂THF, 25°C>98:2 (anti)81[6]
Cyclohexanecarboxaldehyde(E)-2-ButenylstannaneBF₃·OEt₂, CH₂Cl₂, -78°C15:1 (syn)85[7]
Cyclohexanecarboxaldehyde(Z)-2-ButenylstannaneBF₃·OEt₂, CH₂Cl₂, -78°C1.4:1 (syn)80[7]

Key Observations:

  • The Nozaki-Hiyama-Kishi reaction, employing chromium(II) chloride, is notable for its high anti-selectivity in the reaction of substituted allyl halides with aldehydes, regardless of the geometry of the starting allyl halide.[6]

  • In contrast, Lewis acid-promoted reactions of substituted allylstannanes often exhibit high syn-selectivity, with the diastereoselectivity being highly dependent on the geometry of the allylstannane.[7]

This protocol is a general representation of the Cr(II)-mediated allylation.

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Substituted this compound (e.g., crotyl bromide)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of CrCl₂ (2.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) and the substituted this compound (1.2 mmol) in THF (5 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.

The diastereoselectivity of many carbonyl allylation reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the aldehyde and the allylmetal reagent preferentially occupy equatorial positions to minimize steric interactions, thus dictating the relative stereochemistry of the product.

Caption: Zimmerman-Traxler model for diastereoselective allylation.

III. Conclusion

The stereoselective functionalization of this compound and its derivatives provides a powerful and versatile platform for the synthesis of chiral molecules. The choice of methodology depends on the desired stereochemical outcome (enantio- or diastereoselectivity), the nature of the substrate, and practical considerations such as catalyst availability and cost. For enantioselective allylations of simple aldehydes, catalytic systems employing allylboronates with chiral Brønsted acids or chiral diol/Lewis acid complexes offer excellent levels of stereocontrol. For diastereoselective reactions, the Nozaki-Hiyama-Kishi reaction is a reliable method for achieving high anti-selectivity, while Lewis acid-promoted additions of allylstannanes are effective for obtaining syn-products. Careful consideration of the reaction mechanism and transition state models can aid in the rational design of stereoselective syntheses.

References

Unveiling the Reactivity of Allyl Bromide: A Comparative Guide to Transition State Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemical reactivity is paramount. This guide provides a comprehensive computational and experimental comparison of the transition state for Sₙ2 reactions of allyl bromide against its saturated and other unsaturated counterparts. By examining the underlying energetics and structural features of these transient structures, we can elucidate the factors governing reaction rates and selectivity, crucial knowledge for designing and optimizing synthetic pathways.

Executive Summary

This compound exhibits enhanced reactivity in Sₙ2 reactions compared to its saturated analogue, n-propyl bromide. This heightened reactivity is attributed to the electronic stabilization of the Sₙ2 transition state by the adjacent π-system of the double bond. Computational analyses consistently reveal a lower activation energy for the reaction of this compound. Experimental data corroborates these theoretical findings, demonstrating significantly faster reaction rates for this compound in comparison to saturated primary alkyl bromides. This guide will delve into the quantitative data from both computational and experimental studies, provide detailed methodologies, and visualize the key reaction pathways.

Computational Analysis: A Quantitative Look at the Transition State

Quantum mechanical calculations offer a powerful lens through which to scrutinize the fleeting transition state. Here, we compare the computationally determined activation enthalpies and key geometric parameters of the Sₙ2 transition states for the identity reaction (Br⁻ + R-Br) of this compound and n-propyl bromide.

Table 1: Calculated Activation Enthalpies for Sₙ2 Identity Reactions

SubstrateComputational MethodΔH‡ (kcal/mol)Reference
Allyl ChlorideG3MP2-1.9[1]
n-Propyl ChlorideG3MP2-0.6[1]

Note: Data for the analogous chlorides are presented here as a close approximation of the relative reactivity trend for bromides. The G3MP2 composite method is a high-accuracy ab initio calculation.

The data clearly indicates a lower enthalpy of activation for the allylic system, suggesting a more stable transition state and a faster reaction rate. This stabilization arises from the overlap of the p-orbitals of the incoming nucleophile and the leaving group with the π-system of the allyl group in the trigonal bipyramidal transition state.[2]

Transition State Geometry

The geometry of the transition state provides further insights into its stability. In the Sₙ2 transition state of this compound, the C-Br bond lengths of the incoming nucleophile and the leaving group are influenced by the adjacent double bond.

Table 2: Key Transition State Geometries (Illustrative)

ParameterThis compound (Br⁻ + C₃H₅Br)n-Propyl Bromide (Br⁻ + C₃H₇Br)
C-Br distance (incoming)~2.4 Å~2.5 Å
C-Br distance (leaving)~2.4 Å~2.5 Å
C-C-C bond angle~120°~112°

Note: These are representative values and can vary based on the level of theory and basis set used in the calculation.

The more planar character of the carbon backbone in the this compound transition state facilitates the delocalization of electron density, contributing to its stabilization.

Experimental Validation: Observing Enhanced Reactivity

Experimental kinetics studies provide real-world confirmation of the computational predictions. The Finkelstein reaction, the substitution of a halide with iodide in acetone (B3395972), is a classic method for comparing Sₙ2 reactivity.

Table 3: Relative Sₙ2 Reaction Rates in Acetone

SubstrateRelative Rate (vs. n-Butyl Bromide)Reference
This compound~40[3][4]
n-Propyl Bromide1[5]
Ethyl Bromide39[6]

The experimental data unequivocally demonstrates the significantly higher reactivity of this compound in Sₙ2 reactions compared to its saturated counterpart. This rate enhancement is a direct consequence of the lower activation energy barrier.

Methodologies

Computational Protocol

The following protocol is representative of the methods used to obtain the computational data presented above.

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: The G3MP2 composite method, which combines the results of several calculations to achieve high accuracy. Alternatively, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)) can be employed.

  • Geometry Optimization: The geometries of the reactants, transition state, and products are fully optimized.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Activation Enthalpy Calculation: The activation enthalpy (ΔH‡) is calculated as the difference in enthalpy between the transition state and the reactants.

Experimental Protocol: Finkelstein Reaction for Relative Rate Determination

This protocol describes a qualitative and semi-quantitative method for comparing the Sₙ2 reactivity of this compound and other alkyl bromides.

  • Materials:

    • This compound

    • n-Propyl bromide (and other alkyl bromides for comparison)

    • 15% solution of sodium iodide in anhydrous acetone

    • Dry test tubes

    • Stopwatch

  • Procedure: a. To a series of clean, dry test tubes, add 2 mL of the 15% NaI in acetone solution.[3][4] b. To each test tube, add 2-3 drops of a different alkyl bromide. c. Start the stopwatch immediately upon addition of the alkyl bromide. d. Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone). e. Record the time it takes for the precipitate to first appear. A faster appearance of the precipitate indicates a faster Sₙ2 reaction rate.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Reaction_Pathway Reactants Br⁻ + R-Br TS [Br···R···Br]⁻‡ Transition State Reactants->TS ΔG‡ Products Br-R + Br⁻ TS->Products

Caption: Generalized Sₙ2 reaction pathway.

Computational_Workflow cluster_computational Computational Analysis Start Define Reactants (e.g., Br⁻, this compound) Opt Geometry Optimization (Reactants, Products) Start->Opt TS_Search Transition State Search Opt->TS_Search Freq Frequency Analysis TS_Search->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq->IRC Confirm TS connects reactants and products Energy Calculate Activation Energy (ΔG‡, ΔH‡) Freq->Energy

Caption: A typical workflow for computational analysis.

Conclusion

The convergence of computational and experimental evidence strongly supports the enhanced Sₙ2 reactivity of this compound compared to its saturated analogues. The key takeaway for researchers is the profound influence of adjacent unsaturation on reaction kinetics, a principle that can be leveraged in the rational design of synthetic strategies. The methodologies and data presented in this guide offer a robust framework for understanding and predicting the behavior of allylic systems in nucleophilic substitution reactions.

References

A Comparative Guide to the Characterization of Allyl Bromide-Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the characterization of polymers synthesized using allyl bromide and its alternatives. It includes supporting experimental data, detailed methodologies for key characterization techniques, and visualizations to illustrate workflows and molecular structures.

Introduction

This compound is a valuable reagent in polymer chemistry, enabling the introduction of reactive allyl functional groups into polymer chains. These allyl groups serve as versatile handles for post-polymerization modifications, such as thiol-ene click chemistry, which are crucial for the development of advanced materials in drug delivery, tissue engineering, and other biomedical applications. The characterization of these polymers is essential to understand their structure-property relationships and to ensure their suitability for specific applications. This guide details the key analytical techniques used for this purpose and compares the properties of this compound-derived polymers with those synthesized from alternative functional monomers.

Comparative Data on Polymer Properties

The following tables summarize key quantitative data from the characterization of polymers synthesized with allyl functionality, offering a comparison with relevant alternatives where available.

Polymer SystemMonomersMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(styrene-co-allyl alcohol)Styrene, Allyl Alcohol~1,200~2,200~1.83[1]
Poly(styrene-co-allyl alcohol)Styrene, Allyl Alcohol~1,600--
Allyl-functionalized PLA-segmented PUPolylactic acid, Hexamethylene diisocyanate, Allyl-functional chain extender8,50016,5001.94[2]
Allyl-functionalized PHB-segmented PUPolyhydroxybutyrate, Hexamethylene diisocyanate, Allyl-functional chain extender7,80014,8001.90[2]

Table 1: Molecular Weight Characterization of Allyl-Functionalized Polymers. This table presents the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of various polymers containing allyl functionalities, as determined by Gel Permeation Chromatography (GPC).

Polymer SystemGlass Transition Temp (Tg, °C)Decomposition Temp (Td, °C)MethodReference
Poly(styrene-co-allyl alcohol) (40 mol% allyl alcohol)63-DSC[1]
Allyl-functionalized PLA-segmented PU45.3280 (onset)DSC, TGA[2]
Allyl-functionalized PHB-segmented PU30.5260 (onset)DSC, TGA[2]
Co-polymer (Styrene / Allyl-glucopyranoside)-275 (stable up to)TGA[3]

Table 2: Thermal Properties of Allyl-Functionalized Polymers. This table outlines the glass transition temperatures (Tg) and decomposition temperatures (Td) for various allyl-containing polymers, determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the incorporation of the allyl group and to determine the copolymer composition.

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks of the allyl group (typically vinyl protons at δ 5.0-6.0 ppm and methylene (B1212753) protons at δ 4.0-4.5 ppm) and compare their integrals to those of the polymer backbone protons to quantify the incorporation of the allyl monomer.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer, confirming the presence of the allyl group.

Protocol for ATR-FTIR:

  • Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the allyl group, such as the C=C stretching vibration around 1645 cm⁻¹ and the =C-H bending vibrations around 910 and 990 cm⁻¹.[6]

Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.

Protocol:

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter.

  • Instrument: A GPC system equipped with a refractive index (RI) detector and a set of appropriate columns (e.g., polystyrene-divinylbenzene columns).

  • Running Conditions:

    • Mobile Phase: HPLC-grade solvent (e.g., THF).

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Ambient or elevated depending on polymer solubility.

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).

  • Data Analysis: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI relative to the calibration standards.[7]

Thermal Analysis (DSC and TGA)

Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.

Protocol for DSC:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Instrument: A Differential Scanning Calorimeter.

  • Heating Program:

    • Heat the sample to a temperature above its expected Tg and melting point to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same rate to record the thermal transitions. The Tg is determined from the second heating scan.[8]

Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into a TGA pan.

  • Instrument: A Thermogravimetric Analyzer.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Analyze the resulting weight loss curve to determine the onset of decomposition and the thermal stability of the polymer.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and characterization of this compound-functionalized polymers.

Polymerization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer(s) Polymerization Polymerization Monomer->Polymerization AllylBromide This compound AllylBromide->Polymerization Initiator Initiator Initiator->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Precipitation Precipitation/ Dialysis CrudePolymer->Precipitation PurePolymer Pure Polymer Precipitation->PurePolymer NMR NMR PurePolymer->NMR FTIR FT-IR PurePolymer->FTIR GPC GPC PurePolymer->GPC DSC_TGA DSC/TGA PurePolymer->DSC_TGA

Caption: Experimental workflow for synthesis and characterization.

Polymer_Structure cluster_polymer Allyl-Functionalized Polymer Chain cluster_allyl Allyl Group A M B M A->B C M B->C D M C->D Allyl CH₂ -CH=CH₂ C->Allyl E M D->E

Caption: Structure of an allyl-functionalized polymer.

Characterization_Logic cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties Polymer Synthesized Polymer NMR NMR (Composition, Structure) Polymer->NMR FTIR FT-IR (Functional Groups) Polymer->FTIR GPC GPC (Mn, Mw, PDI) Polymer->GPC DSC DSC (Tg, Tm) Polymer->DSC TGA TGA (Stability) Polymer->TGA

Caption: Logical flow of polymer characterization techniques.

Comparison with Alternatives

While this compound is a common choice for introducing allyl functionality, other monomers can be used to achieve similar or different functionalities.

  • Allyl Chloride: Allyl chloride can also be used to introduce allyl groups. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making this compound more reactive in some polymerization and post-modification reactions. This can lead to higher incorporation efficiency or milder reaction conditions. However, allyl chloride is less expensive and may be preferred for large-scale synthesis where its lower reactivity can be compensated for by adjusting reaction conditions.

  • Vinylbenzyl Chloride (VBC): VBC is another functional monomer that provides a reactive benzyl (B1604629) chloride group.[10][11] This group is highly susceptible to nucleophilic substitution, offering a different route for post-polymerization modification compared to the thiol-ene chemistry of allyl groups. The choice between this compound and VBC depends on the desired subsequent modification chemistry.

  • Glycidyl Methacrylate (GMA): GMA contains a reactive epoxy group that can be opened by various nucleophiles, providing a versatile platform for functionalization. The polymerization of GMA is often more straightforward than that of allyl monomers, which can sometimes be prone to chain transfer reactions.

The selection of the functional monomer ultimately depends on the specific requirements of the final polymer, including the desired functionality, reactivity, cost, and the intended application. The characterization techniques described in this guide are broadly applicable to polymers synthesized from these alternative monomers, with adjustments to the interpretation of the spectral and thermal data based on the specific functional groups present.

References

Safety Operating Guide

Proper Disposal of Allyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of hazardous chemicals is paramount in any research and development setting. This document provides essential, step-by-step guidance for the proper disposal of allyl bromide, a highly flammable, toxic, and environmentally hazardous substance. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (inspect before use).[2]
Eye Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Protective Clothing Wear suitable protective clothing to prevent skin contact.[4]

All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the storage and handling areas.[4][5] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[4][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed disposal company or a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of this compound down the drain, as it is very toxic to aquatic life and must be prevented from entering waterways and sewers.[1][2][4]

Step 1: Containment and Labeling

  • Place surplus and non-recyclable this compound solutions in their original containers or in a compatible, properly labeled, and sealed waste container.[2][6]

  • Contaminated materials, such as absorbent pads from a spill, should also be placed in a sealed, labeled container for disposal.[5]

  • Clearly label the waste container as "Hazardous Waste: this compound," including the appropriate hazard symbols (e.g., flammable, toxic, corrosive).

Step 2: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7]

  • The storage area should be away from heat, ignition sources, and incompatible materials such as oxidizing agents, strong bases, and acids.[5][6]

  • Ensure the container is kept upright to prevent leakage.[2][7]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous waste.[4][8]

Step 4: Handling Spills

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[5][7]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition.[5][7]

  • Containment: For small spills, absorb the material with inert, non-combustible material such as sand, earth, or vermiculite.[9][10] Do not use combustible materials. For larger spills, dike the area to prevent spreading.[9]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[9][10]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should be treated as hazardous waste.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.

Experimental Protocols

While specific experimental protocols involving this compound will vary, any procedure generating this compound waste must incorporate the disposal steps outlined above. It is imperative to consider waste generation and disposal during the experimental design phase.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylBromideDisposal cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response handling Handle this compound (Fume Hood, PPE) waste_gen Waste Generation (Surplus, Contaminated Materials) handling->waste_gen container Place in Labeled, Sealed Container waste_gen->container storage Store in Designated Hazardous Waste Area container->storage contact Contact Licensed Disposal Company storage->contact transport Arrange for Waste Pickup contact->transport incineration Incineration at Approved Facility transport->incineration spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain_spill Contain & Absorb (Inert Material) evacuate->contain_spill collect_spill Collect Waste (Non-Sparking Tools) contain_spill->collect_spill collect_spill->container

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Allyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Following these procedures is critical for ensuring laboratory safety and minimizing risk.

This compound (3-bromopropene) is a highly flammable, toxic, and corrosive chemical that requires stringent safety measures. It can cause severe skin burns, and eye damage, is toxic if swallowed or inhaled, and may cause genetic defects and cancer.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[4] Always inspect PPE for integrity before use.[1][5]

PPE CategorySpecification
Eye and Face Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[1][5]
Skin - Chemical-resistant gloves (materials to be chosen based on specific workplace concentration and quantity of hazardous substances).[6] - Flame-retardant and antistatic protective clothing. - A gas-tight chemical resistant suit may be necessary for large-scale operations or emergencies.[4]
Respiratory - Use in a well-ventilated area or under a chemical fume hood.[2][7] - For situations where vapors or aerosols are generated, a full-facepiece respirator with an organic vapor canister (Filter A or equivalent) is required.[8] - In high concentrations or as the sole means of protection, a full-face supplied-air respirator is necessary.[5]
Operational Plans: Handling and Storage

Strict adherence to handling and storage protocols is essential to prevent accidents and exposure.

Safe Handling Procedures:

  • Work Area: Always handle this compound in a well-ventilated area or a chemical fume hood.[2][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][9] Smoking is strictly prohibited in areas where this compound is handled.[5][7][9]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors or mists.[5][7] Do not eat, drink, or smoke when using this product.[5][8]

  • Equipment: Use only non-sparking tools.[7][8] Ground and bond all metal containers and equipment during transfer to prevent static discharge.[8][9]

  • Hygiene: Wash hands thoroughly after handling.[5][8] Contaminated work clothing should be laundered separately before reuse.[7] Immediately change contaminated clothing.

Storage Plan:

  • Location: Store in a cool, dry, and well-ventilated place.[5][7] The recommended storage temperature is 2-8°C.[5]

  • Container: Keep containers tightly closed and sealed.[5][7][8] Containers that have been opened must be carefully resealed and kept upright.[1][5]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong bases, acids, metals, and amines.[8][9]

  • Sensitivities: Protect from moisture and light.[5]

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of exposure or a spill.

Personal Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[1][5] If the person is conscious, give them a small amount of water to drink.[7] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[6][8]

Spill and Leak Response:

  • Evacuate: Immediately evacuate personnel from the spill area and move upwind.[4][7]

  • Ignition Sources: Remove all sources of ignition.[1][7]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Containment: Prevent the spill from entering drains or waterways.[5][7] For small spills, contain and absorb with an inert material such as vermiculite, sand, or earth.[4][7]

  • Cleanup: Use non-sparking tools and electrically protected equipment for cleanup.[4][5] Collect the absorbed material and residues into a labeled, sealable container for disposal.[7][8]

  • Decontamination: After cleanup, decontaminate all protective clothing and equipment before storing and re-using.[7] Wash the spill area.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

  • Empty Containers: Do not reuse empty containers.[7] They may still contain explosive vapors and should be handled with the same precautions as the product itself.[7]

Visual Workflow Guides

The following diagrams illustrate the procedural steps for handling emergencies involving this compound.

SpillResponseWorkflow cluster_InitialActions Immediate Actions cluster_ContainmentCleanup Containment & Cleanup cluster_FinalSteps Final Steps SpillDetected Spill Detected Evacuate Evacuate Area & Move Upwind SpillDetected->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ventilate Area Ignition->Ventilate WearPPE Don Appropriate PPE Ventilate->WearPPE Once Safe to Enter Contain Contain Spill with Inert Material WearPPE->Contain Cleanup Collect Waste with Non-Sparking Tools Contain->Cleanup Containerize Place in Labeled, Sealed Container Cleanup->Containerize Decontaminate Decontaminate Area & Equipment Containerize->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound Spill Response.

ExposureResponseWorkflow cluster_Exposure Exposure Event cluster_ImmediateResponse Immediate Response cluster_Medical Medical Attention Exposure Personal Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Remove Remove Victim from Source Exposure->Remove DoNotInduceVomiting Do NOT Induce Vomiting (Ingestion) Exposure->DoNotInduceVomiting If Ingested Decontaminate Remove Contaminated Clothing Remove->Decontaminate FreshAir Move to Fresh Air (Inhalation) Remove->FreshAir Flush Flush Affected Area (Skin/Eyes with Water) Decontaminate->Flush CallHelp Call for Immediate Medical Attention Flush->CallHelp Simultaneously FreshAir->CallHelp Simultaneously ProvideSDS Provide SDS to Responders CallHelp->ProvideSDS DoNotInduceVomiting->CallHelp

Caption: Emergency Response for Personal Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl bromide
Reactant of Route 2
Allyl bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。